molecular formula C9H11NO2 B1144317 1-(2-Hydroxyphenyl)propan-1-one oxime CAS No. 18265-75-3

1-(2-Hydroxyphenyl)propan-1-one oxime

Cat. No.: B1144317
CAS No.: 18265-75-3
M. Wt: 165.19
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyphenyl)propan-1-one oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-8(10-12)7-5-3-4-6-9(7)11/h3-6,11-12H,2H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMSLHJQXBZCAI-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425503
Record name 1-(2-hydroxyphenyl)propan-1-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18265-75-3
Record name 1-(2-hydroxyphenyl)propan-1-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyphenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Hydroxyphenyl)propan-1-one oxime, a molecule of interest in various chemical and pharmaceutical research fields. This document details its synthesis, physical and spectroscopic properties, chemical reactivity, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound, with the CAS number 18265-75-3, is an organic compound featuring a hydroxyphenyl group attached to a propan-1-one oxime moiety. Its structure combines the functionalities of a phenol and an oxime, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 18265-75-3[1]
Melting Point 93.5-94 °C[1]
Boiling Point (Predicted) 310.1 ± 25.0 °C[1]
Density (Predicted) 1.12 ± 0.1 g/cm³[1]
pKa (Predicted) 9.22 ± 0.35[1]

Synthesis

The primary route for the synthesis of this compound is through the oximation of its corresponding ketone precursor, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone). This reaction involves the condensation of the ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated HCl.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for oxime synthesis.

Materials:

  • 1-(2-Hydroxyphenyl)propan-1-one (2'-hydroxypropiophenone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-(2-Hydroxyphenyl)propan-1-one in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to the flask. The base is typically used in a slight molar excess to the hydroxylamine hydrochloride.

  • The reaction mixture is then heated under reflux for a specified period, typically ranging from 15 to 60 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled, and the solvent is often removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the purified this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_purification Workup & Purification Ketone 1-(2-Hydroxyphenyl)propan-1-one Reaction Oximation Ketone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Solvent Removal Reaction->Workup Oxime This compound Purification Recrystallization Workup->Purification Purification->Oxime

Synthesis Workflow of this compound.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / BandsInferred From
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), Phenolic -OH (broad singlet), Oxime -OH (broad singlet), -CH₂- (quartet, δ ~2.8 ppm), -CH₃ (triplet, δ ~1.1 ppm)General principles and data from related phenylpropanones.
¹³C NMR Aromatic carbons (δ 115-160 ppm), C=N (δ ~150-160 ppm), -CH₂- (δ ~20-30 ppm), -CH₃ (δ ~10-15 ppm)Data for 1-(2-Hydroxyphenyl)ethan-1-one oxime.[3]
IR Spectroscopy ~3400-3200 cm⁻¹ (O-H stretch, broad, for both phenolic and oxime OH), ~1640 cm⁻¹ (C=N stretch), ~1600, 1450 cm⁻¹ (C=C aromatic stretch)Characteristic IR bands for oximes.[4]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 165.19Calculated molecular weight.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the phenolic hydroxyl group, the oxime group, and the aromatic ring.

  • Phenolic Hydroxyl Group: This group can undergo reactions typical of phenols, such as etherification and esterification. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

  • Oxime Group: The oxime functionality is a versatile chemical handle. It can be hydrolyzed back to the parent ketone under acidic conditions. The oxime can also be reduced to an amine or undergo the Beckmann rearrangement to form an amide upon treatment with certain acids or acid chlorides. The lone pair on the nitrogen atom gives it nucleophilic character.

  • Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The substitution pattern will be influenced by the directing effects of both the hydroxyl and the propan-1-one oxime substituents.

G cluster_phenol Phenolic -OH Reactions cluster_oxime Oxime Group Reactions cluster_ring Aromatic Ring Reactions main This compound Etherification Etherification main->Etherification Esterification Esterification main->Esterification Hydrolysis Hydrolysis to Ketone main->Hydrolysis Reduction Reduction to Amine main->Reduction Beckmann Beckmann Rearrangement main->Beckmann Electrophilic Electrophilic Substitution main->Electrophilic

General Reactivity Pathways.

Potential Biological Activity and Applications

While specific biological studies on this compound are limited in the reviewed literature, the broader class of oximes has been shown to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The introduction of an oxime group can, in some cases, enhance the biological activity of a parent compound.

A structurally related compound, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, has been investigated as a collector for the flotation of malachite, a copper ore.[5] This suggests potential applications in materials science and hydrometallurgy, where the chelating properties of the hydroxyphenyl oxime moiety can be exploited.

The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a scaffold in drug discovery programs. Further research is warranted to fully elucidate the pharmacological profile of this compound.

G cluster_activities Potential Biological Activities center Oxime-Containing Compounds Anticancer Anticancer center->Anticancer AntiInflammatory Anti-inflammatory center->AntiInflammatory Antimicrobial Antimicrobial center->Antimicrobial Antioxidant Antioxidant center->Antioxidant

General Biological Activities of Oximes.

Conclusion

This compound is a compound with interesting chemical features that make it a valuable subject for further research. Its synthesis is straightforward, and its functional groups offer multiple avenues for chemical modification. While specific experimental data, particularly spectroscopic and biological, are not extensively documented, this guide provides a solid foundation based on the properties of related compounds and general chemical principles. This information should serve as a useful resource for researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyphenyl)propan-1-one Oxime

This technical guide provides a comprehensive overview of the synthesis of this compound, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and key data points relevant to its preparation and characterization.

Core Synthesis Pathway: Oximation of 2'-Hydroxypropiophenone

The most direct and widely employed method for the synthesis of this compound is the classical oximation reaction.[1] This involves the condensation of the corresponding ketone, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone), with hydroxylamine. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate free hydroxylamine, which then reacts with the carbonyl group of the ketone.[1]

The starting material, 1-(2-hydroxyphenyl)propan-1-one, is a commercially available aromatic ketone.[2][3][4][5][6][7][8] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. The presence of the ortho-hydroxyl group on the phenyl ring can influence the reactivity of the carbonyl group and may play a role in the stereochemistry of the resulting oxime. The final product, 2'-hydroxypropiophenone oxime, has been successfully synthesized and its crystal structure characterized.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the product.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
Starting Material 1-(2-hydroxyphenyl)propan-1-one610-99-1C₉H₁₀O₂150.17Colorless to pale yellow liquid or white to off-white crystalline solid>97%
Product This compoundNot explicitly foundC₉H₁₁NO₂165.19Not explicitly foundNot explicitly found

Note: While a specific yield for the synthesis of this compound was not found in the provided search results, a similar reaction for 1-(2-hydroxyphenyl) dec-2-en-1-one oxime reported a yield of 56.35%.[10] Yields for classical oximation reactions are generally moderate to good.[1]

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for oxime synthesis[1][10] and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 1-(2-hydroxyphenyl)propan-1-one (2'-hydroxypropiophenone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base (e.g., pyridine, sodium acetate)

  • Ethanol or Methanol

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (HCl) (for pH adjustment if needed)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyphenyl)propan-1-one in a suitable solvent such as ethanol or methanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride in water.

  • Reaction Mixture: Add the hydroxylamine hydrochloride solution to the solution of 1-(2-hydroxyphenyl)propan-1-one.

  • pH Adjustment: Slowly add a solution of a base (e.g., 5% NaOH) to the reaction mixture to adjust the pH to approximately 7-8.[10] The liberation of free hydroxylamine will initiate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours (e.g., 4 hours).[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway start 1-(2-Hydroxyphenyl)propan-1-one (2'-Hydroxypropiophenone) product This compound start->product Condensation (Oximation) reagent + Hydroxylamine Hydrochloride (NH₂OH·HCl) + Base (e.g., NaOH) Experimental_Workflow A Dissolve 1-(2-hydroxyphenyl)propan-1-one in Ethanol/Methanol B Add aqueous solution of Hydroxylamine Hydrochloride A->B C Adjust pH to 7-8 with Base B->C D Heat and Stir (e.g., 50-60°C, 4h) C->D E Cool and remove solvent D->E F Extract with organic solvent E->F G Wash with water and brine F->G H Dry and concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Characterize Product I->J

References

An In-depth Technical Guide to CAS Number 18265-75-3 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The CAS number 18265-75-3 is associated with significant ambiguity in chemical databases. This guide addresses this issue by providing a comprehensive overview of the three most likely compounds related to this query: 1-(2-Hydroxyphenyl)propan-1-one oxime , which is directly linked to CAS 18265-75-3; D-Ribose-5-phosphate disodium salt , associated with the very similar CAS number 18265-46-8 and a potential typographical error; and 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane , for which 18265-75-3 has been listed as a synonym. This whitepaper is intended for researchers, scientists, and drug development professionals, providing detailed properties, experimental protocols, and pathway visualizations for each compound.

Section 1: this compound (CAS: 18265-75-3)

This compound, also known as 2'-hydroxypropiophenone oxime, is an organic molecule containing a phenyl ring, a hydroxyl group, and an oxime functional group.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. Some of these values are predicted based on computational models due to the limited availability of experimental data.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 93.5-94 °C[1]
Boiling Point (Predicted) 310.1 ± 25.0 °C[1]
Density (Predicted) 1.12 ± 0.1 g/cm³[1]
pKa (Predicted) 9.22 ± 0.35[1]
Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons on the phenyl ring, a singlet for the hydroxyl proton, a singlet for the oxime proton, and signals for the ethyl group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and oxime-bearing substituent.

  • ¹³C NMR: Aromatic carbons would appear in the 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded. Signals for the ethyl group and the C=N oxime carbon would also be present.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), a C=N stretch for the oxime (around 1650 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Experimental Protocols

General Synthesis of this compound:

The synthesis of this oxime can be achieved through the condensation of the corresponding ketone, 2'-Hydroxypropiophenone (CAS 610-99-1), with hydroxylamine.[2][3]

Materials:

  • 2'-Hydroxypropiophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A base (e.g., pyridine, sodium acetate, or sodium hydroxide)

  • A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Ethyl acetate for extraction

  • Deionized water

Procedure:

  • Dissolve 2'-Hydroxypropiophenone in the chosen solvent in a round-bottom flask.

  • Add an equimolar or slight excess of hydroxylamine hydrochloride and the base to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 30 minutes to several hours, with the progress monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the crude product may precipitate. If not, the aqueous solution is extracted with a solvent like ethyl acetate.

  • The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is evaporated to yield the crude oxime, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_Hydroxypropiophenone 2'-Hydroxypropiophenone Reaction_Mixture Combine and stir/reflux 2_Hydroxypropiophenone->Reaction_Mixture Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Mixture Base Base (e.g., Pyridine) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Extraction Extraction with Ethyl Acetate Solvent_Removal->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Section 2: D-Ribose-5-phosphate disodium salt (CAS: 18265-46-8)

D-Ribose-5-phosphate is a key intermediate in the pentose phosphate pathway and a precursor for the synthesis of nucleotides and nucleic acids.[4] It is often supplied as its more stable disodium salt.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₉Na₂O₈P[4]
Molecular Weight 274.07 g/mol (anhydrous basis)[4]
Appearance White to yellowish crystalline powder
Solubility Soluble in water
Storage Temperature -20°C
Biological Role and Signaling Pathways

D-Ribose-5-phosphate is a central molecule in the Pentose Phosphate Pathway (PPP) , a metabolic pathway that runs parallel to glycolysis. The PPP has two main phases:

  • Oxidative Phase: This phase generates NADPH, which is crucial for reductive biosynthesis and for protecting the cell from oxidative stress.

  • Non-oxidative Phase: This phase involves the interconversion of 5-carbon sugars, producing ribose-5-phosphate for nucleotide synthesis and intermediates that can re-enter glycolysis.

D-Ribose-5-phosphate is the direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo synthesis of purine and pyrimidine nucleotides.

G cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose_6_P Glucose-6-phosphate 6_Phosphoglucono_lactone 6-Phosphoglucono-δ-lactone Glucose_6_P->6_Phosphoglucono_lactone G6PD (produces NADPH) 6_Phosphogluconate 6-Phosphogluconate 6_Phosphoglucono_lactone->6_Phosphogluconate Ribulose_5_P Ribulose-5-phosphate 6_Phosphogluconate->Ribulose_5_P (produces NADPH) Ribose_5_P Ribose-5-phosphate Ribulose_5_P->Ribose_5_P Isomerase Xylulose_5_P Xylulose-5-phosphate Ribulose_5_P->Xylulose_5_P Epimerase Sedoheptulose_7_P Sedoheptulose-7-phosphate Ribose_5_P->Sedoheptulose_7_P Nucleotides Nucleotide Synthesis Ribose_5_P->Nucleotides Glyceraldehyde_3_P Glyceraldehyde-3-phosphate Xylulose_5_P->Glyceraldehyde_3_P Fructose_6_P Fructose-6-phosphate Xylulose_5_P->Fructose_6_P Glycolysis Glycolysis Glyceraldehyde_3_P->Glycolysis Erythrose_4_P Erythrose-4-phosphate Sedoheptulose_7_P->Erythrose_4_P Fructose_6_P->Glycolysis

Caption: The Pentose Phosphate Pathway highlighting the role of Ribose-5-phosphate.

Experimental Protocols

Enzymatic Assay for Phosphoriboisomerase (EC 5.3.1.6):

This assay measures the conversion of D-ribose-5-phosphate to D-ribulose-5-phosphate. The product is then used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • Glycylglycine buffer (250 mM, pH 7.7)

  • D-Ribose 5-phosphate solution (100 mM)

  • Cocarboxylase solution (2.0 mM)

  • β-NADH solution (2.5 mM)

  • Magnesium chloride solution (300 mM)

  • Ribulose 5-phosphate-3-epimerase

  • Transketolase

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase

  • Phosphoriboisomerase (the enzyme to be assayed)

Procedure:

  • Prepare a reaction mixture containing the buffer, D-ribose 5-phosphate, cocarboxylase, β-NADH, magnesium chloride, and the coupling enzymes in a cuvette.

  • Incubate at 30°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding the phosphoriboisomerase solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the activity of the phosphoriboisomerase.

Safety and Hazards

D-Ribose-5-phosphate disodium salt is generally not considered hazardous under the 2012 OSHA Hazard Communication Standard. However, standard laboratory safety precautions should be followed, including wearing protective gloves, safety glasses, and a lab coat.

Section 3: 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane (CAS: 51048-29-4)

This compound, also known as 1,2-Bis(trimethylsilylthio)ethane, is primarily used in organic synthesis as a protecting group for aldehydes and ketones.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₂₂S₂Si₂[5]
Molecular Weight 238.56 g/mol [5]
Boiling Point 108-110 °C at 12 mmHg
Density 0.939 g/mL at 25 °C
Refractive Index n20/D 1.492
Application in Organic Synthesis

2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane serves as a reagent for the formation of 1,3-dithiolanes from carbonyl compounds. Dithiolanes are excellent protecting groups for aldehydes and ketones because they are stable to a wide range of reaction conditions, particularly nucleophilic attack and basic conditions.

The protection reaction involves the treatment of a carbonyl compound with 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane in the presence of a Lewis acid catalyst. The deprotection to regenerate the carbonyl group is typically achieved using reagents such as mercury(II) chloride or N-bromosuccinimide.

G cluster_protection Protection of a Ketone cluster_deprotection Deprotection Ketone Ketone (R-CO-R') Reaction1 Reaction Ketone->Reaction1 Protecting_Reagent 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane Protecting_Reagent->Reaction1 Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Reaction1 Dithiolane Protected Ketone (1,3-Dithiolane) Reaction1->Dithiolane Reaction2 Reaction Dithiolane->Reaction2 Further_Reactions Further Reactions (under basic/nucleophilic conditions) Dithiolane->Further_Reactions Deprotecting_Agent Deprotecting Agent (e.g., HgCl₂) Deprotecting_Agent->Reaction2 Original_Ketone Original Ketone (R-CO-R') Reaction2->Original_Ketone Further_Reactions->Dithiolane

Caption: Workflow illustrating the use of 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane as a protecting group.

Safety and Hazards

This compound is associated with several hazards according to the Globally Harmonized System (GHS).[5]

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment should be used when handling this substance, and it should be used in a well-ventilated area.

References

Spectroscopic Profile of 1-(2-Hydroxyphenyl)propan-1-one Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-(2-Hydroxyphenyl)propan-1-one oxime. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to support research and development activities by providing a robust spectroscopic reference.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are derived from analyses of similar compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
OH (phenolic)9.0 - 11.0SingletChemical shift is concentration and solvent dependent.
N-OH10.0 - 12.0SingletChemical shift is concentration and solvent dependent and may exchange with D₂O.
Aromatic CH6.8 - 7.5MultipletComplex splitting pattern expected due to ortho, meta, and para protons.
-CH₂-2.8 - 3.2QuartetCoupled to the adjacent methyl protons.
-CH₃1.1 - 1.4TripletCoupled to the adjacent methylene protons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=N150 - 160The chemical shift for the oxime carbon is characteristically downfield.
Aromatic C-O155 - 160Phenolic carbon attached to the hydroxyl group.
Aromatic C (unsubstituted)115 - 135Range for the other aromatic carbons.
Aromatic C (substituted)120 - 140Carbon to which the propan-1-one oxime moiety is attached.
-CH₂-20 - 30
-CH₃10 - 15

Table 3: Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (phenolic)3200 - 3600Broad, MediumIntramolecular hydrogen bonding may affect the peak shape and position.
O-H stretch (oxime)3100 - 3500Broad, MediumOften overlaps with the phenolic O-H stretch.[1]
C-H stretch (aromatic)3000 - 3100Medium to Weak
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (oxime)1620 - 1690Medium to WeakA characteristic absorption for oximes.[2]
C=C stretch (aromatic)1450 - 1600Medium
N-O stretch930 - 960Medium

Table 4: Predicted Mass Spectrometry Data

ParameterValueNotes
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Predicted [M+H]⁺166.0863High-resolution mass spectrometry would be required to confirm this exact mass.
Key Fragmentation PatternsLoss of •OH, •NO, and cleavage of the ethyl group are expected fragmentation pathways.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol is adapted from general procedures for oxime synthesis.

Materials:

  • 1-(2-Hydroxyphenyl)propan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol or Methanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve 1-(2-Hydroxyphenyl)propan-1-one (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents).

  • Neutralization/Catalysis: Slowly add a solution of sodium hydroxide or pyridine to the mixture to neutralize the HCl and free the hydroxylamine. The pH of the solution should be adjusted to be slightly basic (pH 8-9).

  • Reaction: Stir the mixture at room temperature or gently heat under reflux (e.g., 50-60 °C) for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then treated with cold water to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or in a suitable solvent.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the ionization technique.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual signaling pathway where such a molecule could be investigated.

G cluster_synthesis Synthesis Workflow start 1-(2-Hydroxyphenyl)propan-1-one reaction Reaction in Solvent (e.g., Ethanol) start->reaction reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) reagent->reaction base Base (e.g., NaOH or Pyridine) base->reaction workup Work-up and Purification (Crystallization) reaction->workup product This compound workup->product G cluster_pathway Conceptual Signaling Pathway Investigation compound This compound (Test Compound) binding Binding / Inhibition compound->binding receptor Target Receptor / Enzyme receptor->binding downstream Downstream Signaling Cascade binding->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

References

The Multifaceted Biological Activities of Hydroxyphenyl Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities exhibited by hydroxyphenyl oxime derivatives. These compounds, characterized by the presence of a hydroxyl-substituted phenyl ring and an oxime functional group, have garnered significant interest in medicinal chemistry due to their therapeutic potential across various domains, including antioxidant, antimicrobial, and anticancer applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Biological Activities and Quantitative Data

Hydroxyphenyl oxime derivatives have demonstrated a broad spectrum of biological effects. Their activity is largely attributed to the synergistic interplay between the phenolic hydroxyl group, a well-known antioxidant pharmacophore, and the oxime moiety, which contributes to the molecule's overall electronic and steric properties, influencing its interaction with biological targets.

Antioxidant Activity

The phenolic hydroxyl group in these derivatives enables them to act as potent radical scavengers and metal chelators, thereby mitigating oxidative stress.[1][2] The primary mechanisms of antioxidant action for phenolic compounds involve hydrogen atom transfer (HAT) and single electron transfer (SET) to neutralize free radicals.[2][3]

Table 1: Antioxidant Activity of Hydroxyphenyl Oxime Derivatives

Compound/ExtractAssayIC50 / ActivityReference
Phenylacetamidine based amido-carbonyl oximesTotal Antioxidant Activity, Reducing Power, Free Radical Scavenging, Metal Chelating, H2O2 ScavengingGood antioxidant activities compared to standards (BHA, TBHQ, BHT, trolox)[1]
Chalcone Derivative TI-I-175Reactive Oxygen Species (ROS) ProductionSignificant decrease in LPS-induced ROS production[4][5]
Amide derivatives of 3,4,5-trihydroxyphenylacetic acidABTS and DPPH radical scavengingMore powerful radical scavengers than vitamin C[5]
Cistus species extracts (containing phenolic compounds)DPPH radical scavengingIC50 values ranged from 7.2 to 39.0 μg/mL[6]
Antimicrobial Activity

Hydroxyphenyl oxime derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The exact mechanism is not always fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Hydroxyphenyl Oxime Derivatives and Related Compounds

Compound/Derivative ClassMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Thiol-functionalized benzosiloxaborolesMycobacterium tuberculosis H37Rv0.61 μg/mL (for compound 4)[7]
Polyoxygenated chalconesCryptococcus neoformansIC50 between 7.8-15.6 µg mL-1[8]
Polyoxygenated chalconesPseudomonas syringaeIC50 of 2.5 µg mL-1[8]
PyrrolomycinsVancomycin-resistant Enterococcus faecalis (VRE) and Methicillin-resistant Staphylococcus aureus (MRSA)MIC = 0.0625 μg/mL (for compound 17d against MRSA)[9]
Anticancer Activity

The anticancer potential of hydroxyphenyl oxime derivatives is a rapidly evolving area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[6][10]

Table 3: Anticancer Activity of Hydroxyphenyl Derivatives

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
3-(4-hydroxyphenyl)indoline-2-one derivative (3f)MDA-MB-468 (Breast Cancer)< 0.150[10]
Hydroxylated biphenyl compound 11Malignant Melanoma1.7 ± 0.5[6]
Hydroxylated biphenyl compound 12Malignant Melanoma2.0 ± 0.7[6]
3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 12, 20-22, 29)A549 (Non-small cell lung cancer)Reduced cell viability by 50%[11]
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast Cancer)43.4[12]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast Cancer)39.0[12]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast Cancer)35.9[12]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast Cancer)35.1[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of hydroxyphenyl oxime derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.[6][13]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the hydroxyphenyl oxime derivative in methanol to prepare a stock solution. From this, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the sample solvent and DPPH solution are also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[14]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the hydroxyphenyl oxime derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hydroxyphenyl oxime derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of hydroxyphenyl oxime derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; MCP1 [label="MCP-1\n(Inflammatory Chemokine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HydroxyphenylOxime [label="Hydroxyphenyl\nOxime Derivative\n(e.g., TI-I-175)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; p38 [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATF2 [label="ATF-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="iNOS\n(Inflammatory Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> ROS [label="induces"]; ROS -> Akt [label="activates"]; Akt -> AP1 [label="activates"]; AP1 -> MCP1 [label="promotes transcription"]; HydroxyphenylOxime -> ROS [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; HydroxyphenylOxime -> Akt [label="inhibits phosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; TLR4 -> p38 [label="activates"]; p38 -> ATF2 [label="phosphorylates"]; ATF2 -> AP1 [label="activates"]; AP1 -> iNOS [label="promotes transcription"]; HydroxyphenylOxime -> p38 [label="inhibits phosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: Inhibition of Inflammatory Signaling by Hydroxyphenyl Oxime Derivatives.

A chalcone derivative containing a hydroxyphenyl group, TI-I-175, has been shown to suppress the expression of the inflammatory chemokine MCP-1 in macrophages stimulated with lipopolysaccharide (LPS).[4][5] This effect is mediated through the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of Akt signaling, which ultimately blocks the activation of the transcription factor AP-1.[4][5] Another study on a hydroxyphenyl-containing chalcone derivative demonstrated the inhibition of the p38 MAPK/ATF-2 signaling pathway, which also leads to the inhibition of AP-1 and subsequent suppression of iNOS synthesis.[17]

Experimental Workflows

G cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_antimicrobial Antimicrobial Activity (Broth Microdilution) cluster_anticancer Anticancer Activity (MTT Assay) A1 Prepare DPPH and Sample Solutions A2 Mix and Incubate (30 min, dark) A1->A2 A3 Measure Absorbance at 517 nm A2->A3 A4 Calculate % Inhibition and IC50 A3->A4 B1 Prepare Serial Dilutions of Compound in Broth B2 Inoculate with Bacterial Suspension B1->B2 B3 Incubate (18-24h, 37°C) B2->B3 B4 Determine MIC (Lowest concentration with no visible growth) B3->B4 C1 Seed Cancer Cells in 96-well Plate C2 Treat with Compound (24-72h) C1->C2 C3 Add MTT Reagent and Incubate (3-4h) C2->C3 C4 Solubilize Formazan (DMSO) C3->C4 C5 Measure Absorbance at 570 nm C4->C5 C6 Calculate % Viability and IC50 C5->C6

Conclusion

Hydroxyphenyl oxime derivatives represent a promising class of compounds with a wide array of biological activities. Their antioxidant, antimicrobial, and anticancer properties, supported by quantitative data, highlight their potential for the development of novel therapeutic agents. The detailed experimental protocols provided herein offer a standardized approach for further investigation and comparison of these activities. Furthermore, the elucidation of their effects on key signaling pathways provides a foundation for understanding their mechanisms of action and for the rational design of more potent and selective derivatives. This technical guide serves as a valuable resource to propel further research and development in this exciting field.

References

An In-depth Technical Guide on 1-(2-Hydroxyphenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)propan-1-one oxime, also known as 2'-hydroxypropiophenone oxime, is a phenolic oxime of interest in medicinal chemistry and materials science. Oximes as a chemical class are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] This technical guide provides a comprehensive literature review of this compound, including its synthesis, chemical and physical properties, and potential applications. Due to a lack of extensive research on this specific molecule, this guide leverages data from its precursor, 1-(2-hydroxyphenyl)propan-1-one, and closely related analogs to provide a thorough overview. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development.

Introduction

This compound belongs to the family of oximes, which are characterized by the C=N-OH functional group. The presence of a phenolic hydroxyl group ortho to the oxime functionality suggests potential for metal chelation and enhanced biological activity.[3] The parent ketone, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone), is a versatile precursor in organic synthesis, notably in the creation of pharmaceutical intermediates.[4] The conversion of the ketone to its oxime derivative can significantly alter its biological profile, often leading to increased bioactivity.[5] This guide will explore the synthesis, properties, and potential applications of this compound, drawing upon established chemical principles and data from analogous compounds.

Synthesis and Characterization

The synthesis of this compound proceeds via a classical condensation reaction between the corresponding ketone, 1-(2-hydroxyphenyl)propan-1-one, and hydroxylamine.

Synthesis of the Precursor: 1-(2-Hydroxyphenyl)propan-1-one

The precursor ketone, 1-(2-hydroxyphenyl)propan-1-one (CAS No: 610-99-1), is a commercially available, colorless to pale yellow liquid.[4][6] Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[7]
Molecular Weight 150.17 g/mol [6][7]
Boiling Point 115 °C at 15 mmHg[6]
Density 1.094 g/mL at 25 °C[6]
Refractive Index n20/D 1.548[6]

Table 1: Physicochemical Properties of 1-(2-Hydroxyphenyl)propan-1-one.

Synthesis of this compound

While a specific protocol for this compound is not detailed in the reviewed literature, a reliable synthesis can be extrapolated from established procedures for similar oximes.[3][8][9] The following is a detailed, generalized experimental protocol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyphenyl)propan-1-one (1.0 equivalent) in ethanol or methanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2.3 equivalents).[8]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (approximately 80°C) and stirred for several hours (e.g., 3 hours).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The crude oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

Expected Characterization Data

Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.

Spectroscopic Data Expected Observations Reference(s) for Analogs
¹H NMR Signals for the aromatic protons, a singlet for the phenolic -OH, a singlet for the oxime -OH, and signals for the ethyl group protons.[10][11]
¹³C NMR Resonances for the aromatic carbons, the C=N carbon, and the ethyl group carbons.[12]
IR (cm⁻¹) Broad O-H stretch (phenolic and oxime) around 3200-3400 cm⁻¹, C=N stretch around 1640-1680 cm⁻¹.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₉H₁₁NO₂ (165.19 g/mol ).[13]

Table 2: Anticipated Spectroscopic Data for this compound.

Potential Applications and Biological Activity

Antimicrobial Activity

Oxime derivatives have been investigated as potential antimicrobial agents.[14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, certain oximes act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[14] The phenolic hydroxyl group in the target molecule may also contribute to its antimicrobial potential, as polyphenolic compounds are known to disrupt microbial cell membranes and metabolic pathways.[15]

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the anticancer and anti-inflammatory properties of various oxime-containing compounds.[1][5] The introduction of an oxime group can enhance the cytotoxic activity of a parent molecule. The specific mechanisms are varied but can include the induction of apoptosis and cell cycle arrest in cancer cells.

Materials Science

A derivative, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, has been successfully synthesized and utilized as a selective collector for malachite in mineral flotation processes.[3] This suggests that this compound could also possess chelating properties, making it a candidate for applications in materials science, such as in the development of new extractants for metal ions.

Visualized Workflows and Relationships

To aid in the understanding of the synthesis and potential derivatization of this compound, the following diagrams have been generated using the DOT language.

Synthesis_Workflow Precursor 1-(2-Hydroxyphenyl)propan-1-one Synthesis Condensation (Reflux) Precursor->Synthesis Reagents Hydroxylamine Hydrochloride + Base (e.g., Sodium Acetate) Reagents->Synthesis Solvent Ethanol/Methanol Solvent->Synthesis Product This compound Synthesis->Product

Caption: Synthetic pathway for this compound.

Potential_Applications cluster_Applications Potential Applications Oxime This compound Antimicrobial Antimicrobial Agent Oxime->Antimicrobial Inhibition of Microbial Enzymes Anticancer Anticancer Agent Oxime->Anticancer Induction of Apoptosis Materials Chelating Agent in Materials Science Oxime->Materials Metal Ion Complexation

Caption: Potential applications of this compound.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential. Based on the known reactivity of its precursor and the broad biological activities of the oxime functional group, it represents a promising scaffold for the development of new therapeutic agents and functional materials. This technical guide consolidates the available information on its synthesis and properties, drawing from closely related compounds to provide a robust starting point for researchers. The detailed, albeit generalized, experimental protocols and anticipated characterization data are intended to streamline future investigations into this intriguing compound. Further research is warranted to fully elucidate the specific biological activities and potential applications of this compound.

References

The Enduring Legacy of Salicylaldoxime: From Classical Chelation to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime, an organic compound synthesized from salicylaldehyde and hydroxylamine, has a rich history rooted in analytical and coordination chemistry.[1][2] First recognized for its potent metal-chelating properties in the early 20th century, its applications have since expanded significantly, positioning its derivatives at the forefront of modern medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of salicylaldoxime derivatives, with a focus on their role as enzyme inhibitors and reactivators. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Discovery and Early History: A Foundation in Metal Chelation

The journey of salicylaldoxime began in the realm of analytical chemistry. In 1930, F. Ephraim reported its ability to form stable, colored complexes with various metal ions, a property that was quickly harnessed for their detection and quantification.[3][4] This chelating capability stems from the molecule's structure, featuring a hydroxyl group and an oxime group in close proximity, which allows for the formation of a stable five-membered ring with a metal cation.

The primary application of salicylaldoxime in its early days was in the gravimetric and spectrophotometric analysis of metals.[5] For instance, it forms a distinct greenish-yellow precipitate with copper in acidic conditions, a reaction that was widely used for the selective determination of copper.[5][6] The selectivity of this precipitation could be tuned by adjusting the pH, allowing for the separation of different metal ions.[6] This foundational work laid the groundwork for the use of salicylaldoxime and its derivatives as extractants in hydrometallurgy for the recovery of valuable metals from ores.[7]

Evolution into Medicinal Chemistry: Targeting Enzymes

The structural features that make salicylaldoxime an excellent metal chelator also render its derivatives promising candidates for drug development. The ability to coordinate with metal ions is a key aspect of their interaction with metalloenzymes, a large class of enzymes that play critical roles in various physiological processes.

Carbonic Anhydrase Inhibitors

A significant breakthrough in the medicinal chemistry of salicylaldoxime derivatives was their identification as potent inhibitors of carbonic anhydrases (CAs).[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, CO2 transport, and other physiological processes.[8][9] The salicylaldoxime moiety was found to be a novel zinc-binding group, offering an alternative to the classical sulfonamide inhibitors.[1] Computational studies have revealed that the oxime oxygen atom of the salicylaldoxime derivative binds to the catalytic zinc ion in the active site of carbonic anhydrase, while also forming a hydrogen bond with a key amino acid residue, T199.[1]

This discovery has spurred the development of a new class of CA inhibitors with potential therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer where CAs are overexpressed.[1]

Acetylcholinesterase Reactivators

Another critical application of salicylaldoxime derivatives is in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs), such as nerve agents and pesticides.[10][11] OPs form a stable covalent bond with a serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and resulting in a cholinergic crisis.[12] Oxime-based compounds, including derivatives of salicylaldoxime, can act as nucleophiles that displace the organophosphate from the serine residue, thereby restoring the enzyme's function.[11]

The design of effective AChE reactivators involves optimizing the structure of the salicylaldoxime derivative to enhance its binding affinity to the inhibited enzyme and facilitate the nucleophilic attack.[10] Recent research has focused on developing uncharged salicylaldoxime derivatives that can cross the blood-brain barrier to reactivate AChE in the central nervous system.[10][13]

Quantitative Data on Salicylaldoxime Derivatives

The following tables summarize key quantitative data for various salicylaldoxime derivatives, providing a comparative overview of their activity.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Salicylaldoxime Derivatives

CompoundDerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1 Salicylaldoxime>10000980087009200[1]
2 5-Nitro-salicylaldoxime8900760065007100[1]
3 5-Chloro-salicylaldoxime9200810072007800[1]

Table 2: Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Salicylaldoxime Derivatives

DerivativeInhibitorReactivation Rate (kr, min-1)Reference
Triazole Salicylaldoxime AParaoxon0.015[10]
Triazole Salicylaldoxime BParaoxon0.012[10]

Table 3: Metal Extraction Efficiency of Salicylaldoxime Derivatives

DerivativeMetal IonpHExtraction Efficiency (%)Reference
SalicylaldoximeCu(II)3.5~20[7]
tert-ButylsalicylaldoximeCu(II)3.5~30[7]
tert-OctylsalicylaldoximeCu(II)3.5>90[7]
NonylsalicylaldoximeCu(II)3.5>90[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of salicylaldoxime and a key derivative, as well as for the assessment of their biological activity.

Synthesis of Salicylaldoxime

Materials:

  • Salicylaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • 6 N HCl

Procedure:

  • In a round-bottom flask, dissolve 30 mmol of salicylaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in a mixture of 50 mL of ethanol and 5 mL of water at room temperature.[14]

  • Stir the reaction mixture for 2 hours.[14]

  • Remove the majority of the solvent by rotary evaporation.[14]

  • Dilute the residue with ethyl acetate and filter the mixture directly.[14]

  • Concentrate the filtrate to obtain salicylaldoxime as a colorless oil (yields are typically high, around 98%).[14]

Synthesis of O-Propargylated Salicylaldoxime (A Precursor for Triazole Derivatives)

Materials:

  • O-propargylated salicylaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Chloroform (CHCl3)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable flask, reflux a mixture of 2.40 mmol of O-propargylated salicylaldehyde, 3.6 mmol of pyridine, and 2.88 mmol of hydroxylamine hydrochloride in 5 mL of ethanol for 3 hours.[14]

  • After cooling, remove the solvent under vacuum.[14]

  • Acidify the residue with 6 N HCl.[14]

  • Extract the product with chloroform (3 x 20 mL).[14]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield O-propargylated salicylaldoxime.[14]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The accompanying pH change is monitored using a pH indicator.

Materials:

  • Purified carbonic anhydrase isoform

  • Salicylaldoxime derivative (inhibitor)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na2SO4, 20 mM)

  • Phenol red (0.2 mM)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme and the inhibitor in HEPES buffer.

  • Pre-incubate the enzyme and inhibitor solutions for a set time (e.g., 10 minutes) to allow for complex formation.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the phenol red at its maximum wavelength (around 557 nm) over time.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Inhibition constants (Ki) are calculated by measuring the reaction rates at various inhibitor and substrate (CO2) concentrations and fitting the data to appropriate enzyme kinetic models.

Acetylcholinesterase Reactivation Assay (Ellman's Method)

Principle: This assay measures the restoration of AChE activity by a reactivator after inhibition by an organophosphate. The activity is determined by measuring the rate of hydrolysis of a substrate, acetylthiocholine, which produces a colored product upon reaction with DTNB (Ellman's reagent).

Materials:

  • Purified acetylcholinesterase

  • Organophosphate inhibitor (e.g., paraoxon)

  • Salicylaldoxime derivative (reactivator)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer

Procedure:

  • Incubate the AChE enzyme with the organophosphate inhibitor for a specific time to achieve complete inhibition.

  • Add the salicylaldoxime derivative (reactivator) at various concentrations to the inhibited enzyme solution and incubate for different time intervals.

  • At each time point, initiate the enzyme activity measurement by adding the substrate (ATChI) and DTNB.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • The rate of reactivation is determined from the rate of increase in enzyme activity over time.

  • Kinetic parameters, such as the reactivation rate constant (kr), can be calculated from these measurements.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the action of salicylaldoxime derivatives.

cluster_0 Drug Discovery Workflow for Enzyme Inhibitors Target_ID Target Identification (e.g., Carbonic Anhydrase) Assay_Dev Assay Development (e.g., Stopped-flow) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Salicylaldoxime Derivatives) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

cluster_1 Carbonic Anhydrase Catalysis and Inhibition CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by CA HCO3 HCO3- + H+ H2CO3->HCO3 CA Carbonic Anhydrase (with Zn2+) CA->H2CO3 Inhibited_CA Inhibited CA Complex CA->Inhibited_CA Inhibitor Salicylaldoxime Derivative Inhibitor->CA Binds to Zn2+ Inhibitor->Inhibited_CA Inhibited_CA->CO2 Blocks Catalysis

Caption: Mechanism of carbonic anhydrase catalysis and its inhibition by salicylaldoxime derivatives.

cluster_2 AChE Inhibition by Organophosphates and Reactivation Active_AChE Active AChE (with Serine-OH) Inhibited_AChE Inhibited AChE (Serine-O-P) Active_AChE->Inhibited_AChE Inhibition OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE (Active) Inhibited_AChE->Reactivated_AChE Reactivation OP_Oxime OP-Oxime Adduct Inhibited_AChE->OP_Oxime Nucleophilic Attack Reactivator Salicylaldoxime Derivative (Oxime) Reactivator->Reactivated_AChE Reactivator->OP_Oxime

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates and subsequent reactivation by a salicylaldoxime derivative.

Conclusion

The story of salicylaldoxime is a testament to the enduring power of fundamental chemical discoveries. From its humble beginnings as a reagent in analytical chemistry, it has evolved into a versatile scaffold for the development of sophisticated therapeutic agents. The ability of its derivatives to interact with metalloenzymes has opened up new avenues for treating a range of diseases, from glaucoma to organophosphate poisoning. As our understanding of enzyme structure and function deepens, and as synthetic methodologies become more advanced, the potential for creating novel and highly specific salicylaldoxime-based drugs will undoubtedly continue to grow, solidifying its legacy in the annals of chemical and biomedical research.

References

Theoretical Exploration of 1-(2-Hydroxyphenyl)propan-1-one Oxime: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyphenyl)propan-1-one oxime belongs to a class of organic compounds that are pivotal intermediates in the synthesis of various heterocyclic systems. The presence of a phenolic hydroxyl group, an oxime moiety, and a phenyl ring imparts a unique combination of electronic and structural features. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the molecule's conformational landscape, reactivity, and potential interactions with biological targets. This guide details the standard computational protocols for such investigations and presents a representative set of theoretical data.

Computational Methodologies

The theoretical data presented in this guide is based on a hypothetical Density Functional Theory (DFT) study. The following section details the typical experimental protocols for such a computational analysis.

2.1. Geometry Optimization

The molecular structure of this compound would be optimized to its ground state geometry. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization process is typically performed in the gas phase or with a solvent model (like the Polarizable Continuum Model, PCM) to simulate a solution environment.

2.2. Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational method.

2.3. Electronic Properties Analysis

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. These properties are calculated from the optimized geometry.

2.4. Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is calculated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack. This is valuable for understanding intermolecular interactions.

Representative Theoretical Data

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.401C2-C1-C6119.8
C1-O11.365C1-C2-C3120.1
C7=N11.289C1-C6-C5120.2
N1-O21.412C7-N1-O2111.5
C7-C81.510C1-C7-N1121.3
C8-C91.535C1-C7-C8118.9
O1-H10.967C7-C8-C9112.4
O2-H20.971C1-O1-H1108.9

Table 2: Key Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Description
ν(O-H) phenolic3550O-H stretching
ν(O-H) oxime3300O-H stretching
ν(C=N)1650C=N stretching
ν(C=C) aromatic1600-1450Aromatic ring stretching
δ(O-H)1410O-H bending
ν(N-O)940N-O stretching

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-5.87
LUMO Energy-0.25
HOMO-LUMO Gap5.62
Ionization Potential5.87
Electron Affinity0.25
Electronegativity3.06
Chemical Hardness2.81
Chemical Softness0.36
Electrophilicity Index1.67

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecule like this compound.

computational_workflow cluster_start Initial Steps cluster_calc Core Calculations cluster_analysis Property Analysis cluster_output Final Output start Define Molecular Structure method Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc mep_ana Molecular Electrostatic Potential (MEP) geom_opt->mep_ana elec_prop Electronic Properties (HOMO, LUMO, etc.) freq_calc->elec_prop spec_prop Spectroscopic Properties (IR, Raman) freq_calc->spec_prop data_tables Quantitative Data Tables elec_prop->data_tables spec_prop->data_tables visualization Molecular Visualizations mep_ana->visualization report Technical Report / Whitepaper data_tables->report visualization->report electronic_properties cluster_derived Derived Reactivity Descriptors HOMO HOMO Energy IP Ionization Potential (I ≈ -EHOMO) HOMO->IP Gap Energy Gap (ΔE = ELUMO - EHOMO) HOMO->Gap LUMO LUMO Energy EA Electron Affinity (A ≈ -ELUMO) LUMO->EA LUMO->Gap Chi Electronegativity (χ = (I + A) / 2) IP->Chi Eta Hardness (η = (I - A) / 2) IP->Eta EA->Chi EA->Eta Omega Electrophilicity (ω = μ² / 2η) μ = -χ Chi->Omega Eta->Omega

The Oxime Functional Group: A Versatile Player in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxime, a functional group with the general structure R¹R²C=NOH, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility in drug design and development. From its critical role in reversing the effects of deadly nerve agents to its presence in widely prescribed antibiotics, the oxime moiety offers a unique combination of physicochemical and biological properties. This technical guide provides a comprehensive overview of the core principles of oximes in medicinal chemistry, including their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Core Physicochemical Properties of Oximes

Oximes are characterized by a carbon-nitrogen double bond, with a hydroxyl group attached to the nitrogen atom. This arrangement confers several key properties that are advantageous in drug design:

  • Stereoisomerism: The C=N double bond gives rise to geometric isomers (E and Z), which can exhibit different biological activities and metabolic stabilities. The Z-isomer is often more stable.[1]

  • Hydrogen Bonding: The hydroxyl group of the oxime can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]

  • Bioisosterism: The oxime group can serve as a bioisostere for other functional groups, such as ketones and amides. This allows for the modification of a drug's pharmacokinetic profile while maintaining its pharmacodynamic activity.[1]

  • Polarity and Solubility: The presence of the hydroxyl and nitrogen atoms imparts polarity to the oxime group, influencing the overall solubility and permeability of the molecule.[3]

Therapeutic Applications of Oximes

The unique properties of oximes have been exploited in a variety of therapeutic areas, most notably as acetylcholinesterase (AChE) reactivators and as a key component of certain cephalosporin antibiotics.

Acetylcholinesterase Reactivators

Organophosphate (OP) nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and a subsequent cholinergic crisis.[4] Oximes, particularly pyridinium aldoximes, are the primary antidotes for OP poisoning. Their mechanism of action involves the nucleophilic attack of the oxime oxygen on the phosphorus atom of the OP-AChE conjugate, leading to the regeneration of the active enzyme.[4]

Several oximes have been developed as AChE reactivators, with pralidoxime being the most well-known and FDA-approved.[1][5] Other important oximes in this class include HI-6 and obidoxime. The effectiveness of these reactivators is dependent on the specific organophosphate and the time elapsed since exposure.

Quantitative Data: Pharmacokinetics of Acetylcholinesterase Reactivators

ParameterPralidoxime (2-PAM)HI-6Obidoxime
Half-life (t½) ~1.7 hours2.2 - 14 hours (biphasic)[6][7]2.2 - 14 hours (biphasic)[6][8]
Volume of Distribution (Vd) 0.8 L/kg0.32 L/kg[6]0.32 L/kg[6]
Clearance (CL) ~0.6 L/hr/kg-85.4 mL/min[9]
Bioavailability (Oral) LowLow[10]Poor[11]
Protein Binding Low1%[12]7%[12]

Biological Activity: Acetylcholinesterase Inhibition by Oximes

While designed as reactivators, oximes can also act as reversible inhibitors of AChE. This inhibitory activity is structure-dependent.

CompoundIC50 (µM) for human AChE
Pralidoxime > 1000
HI-6 ~100
Obidoxime ~50
K027 ~10
K048 ~5

Data is approximate and collated from various structure-activity relationship studies.[5][13]

Oxime-Containing Cephalosporin Antibiotics

The incorporation of an aminothiazolyl oxime side chain into the cephalosporin scaffold has led to a class of potent, broad-spectrum β-lactam antibiotics. This structural motif enhances stability against β-lactamase enzymes produced by many resistant bacteria.[1][14] FDA-approved oxime-containing cephalosporins include cefuroxime, ceftizoxime, and cefpodoxime.[1]

Quantitative Data: Pharmacokinetics of Oxime-Containing Cephalosporins

ParameterCefuroximeCeftizoximeCefpodoxime
Half-life (t½) 1.4 - 1.8 hours[15]1.7 hours[16]2.1 - 2.8 hours
Volume of Distribution (Vd) 0.2 L/kg0.36 L/kg[16]0.4 - 0.6 L/kg
Clearance (CL) -2.9 mL/min/kg[16]-
Bioavailability (Oral) 30-50% (as axetil prodrug)Not orally available~50% (as proxetil prodrug)
Protein Binding 33-50%31%[3][16]18-23%

Biological Activity: Minimum Inhibitory Concentrations (MIC) of Oxime-Containing Cephalosporins

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

OrganismCefuroxime MIC (µg/mL)Ceftizoxime MIC (µg/mL)Cefpodoxime MIC (µg/mL)
Streptococcus pneumoniae≤1.0 (Susceptible)[15]≤0.5≤0.5 (Susceptible)[14]
Haemophilus influenzae≤4.0≤0.12≤2.0 (Susceptible)[14]
Escherichia coli≤8.0≤0.25≤2.0 (Susceptible)[14]
Staphylococcus aureus≤4.0≤8.04.0[17]

MIC breakpoints for susceptibility can vary based on the standard-setting organization (e.g., CLSI, EUCAST).[14][15]

Experimental Protocols

General Synthesis of Oximes from Carbonyl Compounds

The most common method for synthesizing oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine, typically in the form of hydroxylamine hydrochloride.[6]

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Hydroxylamine hydrochloride (1.1 - 1.5 equivalents)

  • Base (e.g., sodium acetate, pyridine, sodium carbonate) (1.1 - 2 equivalents)

  • Solvent (e.g., ethanol, methanol, water)

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent.

  • Add hydroxylamine hydrochloride and the base to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Example Protocol: Synthesis of Pralidoxime Chloride

Pralidoxime chloride is synthesized in a two-step process starting from 2-pyridinecarboxaldehyde.[18]

Step 1: Synthesis of 2-Pyridine Aldoxime

  • Dissolve 2-pyridinecarboxaldehyde in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-pyridine aldoxime.

Step 2: N-methylation and Salt Formation

  • Dissolve the 2-pyridine aldoxime in a suitable solvent such as acetonitrile or toluene.

  • Add a methylating agent, for example, methyl iodide, methyl methanesulfonate, or methyl tosylate.

  • Heat the reaction mixture under reflux.

  • After cooling, the intermediate salt (iodide, mesylate, or tosylate) will precipitate and can be collected by filtration.

  • To obtain the chloride salt, the intermediate salt is dissolved in a solvent like isopropanol, and dry hydrogen chloride gas is bubbled through the solution.

  • The resulting pralidoxime chloride precipitates and is collected by filtration, washed, and dried.

In Vitro Acetylcholinesterase Reactivation Assay

This assay measures the ability of an oxime to reactivate organophosphate-inhibited AChE.

Materials:

  • Acetylcholinesterase (e.g., from human erythrocytes or electric eel)

  • Organophosphate inhibitor (e.g., paraoxon)

  • Oxime compound to be tested

  • Substrate (e.g., acetylthiocholine)

  • Chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, the OP inhibitor, the oxime, acetylthiocholine, and DTNB in buffer.

  • In a microplate well, incubate the AChE with the OP inhibitor for a specific time to achieve a high level of inhibition (e.g., 95%).

  • Add the oxime solution to the inhibited enzyme and incubate for a defined period to allow for reactivation.

  • Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).

  • The hydrolysis of acetylthiocholine by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the rate of color change (absorbance) over time using a microplate reader.

  • The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the oxime to the activity of the uninhibited and inhibited enzyme controls.[19]

Visualizations

Signaling Pathway: Acetylcholinesterase Reactivation by an Oxime

AChE_Reactivation cluster_reactivation Reactivation Process AChE Active AChE (Acetylcholinesterase) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (e.g., Sarin) Oxime_P Oxime-Phosphonate Complex Inhibited_AChE->Oxime_P Nucleophilic Attack Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Oxime Oxime (e.g., Pralidoxime)

Caption: Mechanism of acetylcholinesterase reactivation by an oxime antidote.

Experimental Workflow: Oxime Drug Discovery

Oxime_Workflow start Start: Identify Therapeutic Target design Computational Design & Virtual Screening of Oximes start->design synthesis Chemical Synthesis of Novel Oxime Derivatives design->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., Enzyme Assays, MIC) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization (Modify Oxime Structure) sar->optimization in_vivo In Vivo Studies (Animal Models) sar->in_vivo Promising Leads optimization->synthesis Iterative Cycle pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd preclinical Preclinical Development pk_pd->preclinical

Caption: General workflow for the discovery and development of new oxime-based therapeutics.

Conclusion

The oxime functional group continues to be a valuable asset in the medicinal chemist's toolbox. Its ability to act as a potent nucleophile in AChE reactivation and to confer stability and broad-spectrum activity to cephalosporin antibiotics highlights its significance. Furthermore, the ongoing exploration of oximes as kinase inhibitors and in other therapeutic areas suggests that the full potential of this versatile functional group is yet to be realized. A thorough understanding of the synthesis, properties, and biological activities of oximes is crucial for the continued development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Hydroxyphenyl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Hydroxyphenyl)propan-1-one oxime from its precursor, 2'-hydroxypropiophenone. The synthesis involves the oximation of the ketone functionality using hydroxylamine hydrochloride in a basic medium. This application note includes a detailed experimental procedure, characterization data, and a graphical representation of the synthesis workflow. The straightforward and efficient synthesis of this oxime makes it a valuable building block in medicinal chemistry and drug development for the creation of more complex molecules.

Introduction

This compound is a chemical intermediate of interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the oxime functional group, coupled with the phenolic hydroxyl group, offers multiple points for further chemical modification. Oximes are well-established precursors for a variety of functional groups and are known to exhibit a range of biological activities. The synthesis from 2'-hydroxypropiophenone provides a direct and efficient route to this versatile molecule.

Chemical Reaction

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of 2'-hydroxypropiophenone, followed by dehydration to form the oxime.

Reaction Scheme:

2'-Hydroxypropiophenonethis compound

Experimental Protocol

This protocol is a representative method based on established procedures for oxime synthesis.

Materials:

  • 2'-Hydroxypropiophenone (C₉H₁₀O₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine (C₅H₅N)

  • Methanol (CH₃OH) or Ethanol (C₂H₅OH)

  • Deionized water

  • Hydrochloric acid (HCl, for pH adjustment if using NaOH)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2'-hydroxypropiophenone (1.0 eq) in methanol or ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1-1.5 eq).

  • Base Addition: Slowly add a solution of sodium hydroxide (1.1-1.5 eq) in water to the reaction mixture to neutralize the HCl and free the hydroxylamine. Alternatively, pyridine can be used as both the base and a solvent component. If using NaOH, monitor the pH and adjust to a range of 7-8.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate has formed, it can be collected by filtration.

    • If no solid forms, remove the solvent using a rotary evaporator.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Data Presentation

Table 1: Physicochemical and Yield Data

ParameterValueReference
Molecular FormulaC₉H₁₁NO₂-
Molecular Weight165.19 g/mol -
AppearanceCrystalline solid-
Melting Point93.5-94 °C[1]
Yield~86% (Reported)[2]

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Predicted chemical shifts (ppm): Aromatic protons (δ 6.8-7.5), -OH protons (phenolic and oxime, variable), -CH₂- (quartet, δ ~2.8), -CH₃ (triplet, δ ~1.2). Actual experimental data is recommended for confirmation.
¹³C NMR Predicted chemical shifts (ppm): C=N (δ ~155-165), Aromatic carbons (δ ~115-160), -CH₂- (δ ~20-30), -CH₃ (δ ~10-15). Actual experimental data is recommended for confirmation.
FT-IR (cm⁻¹) Broad peak for O-H stretch (oxime and phenol) around 3200-3400 cm⁻¹, C=N stretch around 1620-1680 cm⁻¹, C=C aromatic stretches around 1450-1600 cm⁻¹.[3]

Visualization

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product & Analysis start_ketone 2'-Hydroxypropiophenone reaction Oximation in Solvent (Methanol/Ethanol) 2-4h, RT to 60°C start_ketone->reaction start_reagent Hydroxylamine Hydrochloride start_reagent->reaction start_base Base (NaOH or Pyridine) start_base->reaction workup Solvent Removal & Aqueous Work-up reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Recrystallization extraction->purification product This compound purification->product analysis Characterization (MP, NMR, IR) product->analysis

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Hydroxylamine and its salts can be potentially explosive and should be handled with care. Avoid heating dry hydroxylamine hydrochloride.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound from 2'-hydroxypropiophenone is a robust and high-yielding reaction. The resulting product is a valuable intermediate for further synthetic transformations in drug discovery and development. The protocol provided herein offers a clear and detailed methodology for its preparation and characterization.

References

Application Notes and Protocol for the Oximation of 2'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oximation of ketones is a fundamental transformation in organic synthesis, yielding oximes that are versatile intermediates in the production of various nitrogen-containing compounds, including amides (via Beckmann rearrangement), nitriles, and bioactive heterocyclic scaffolds. 2'-Hydroxypropiophenone is a valuable building block in medicinal chemistry and materials science.[1] Its oximation provides access to 2'-hydroxypropiophenone oxime, a precursor for further functionalization and molecular elaboration. This document provides a detailed protocol for the oximation of 2'-hydroxypropiophenone, adapted from a reliable, peer-reviewed procedure for a similar substrate, acetophenone.[2]

Chemical Reaction Pathway

The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of 2'-hydroxypropiophenone, followed by dehydration to form the corresponding oxime.

reaction_pathway 2-Hydroxypropiophenone 2'-Hydroxypropiophenone Intermediate Hemiaminal Intermediate 2-Hydroxypropiophenone->Intermediate + Hydroxylamine Hydroxylamine (from NH2OH·HCl) Hydroxylamine->Intermediate Oxime 2'-Hydroxypropiophenone Oxime Intermediate->Oxime - H2O Water H2O Base Base (e.g., Sodium Acetate) Base->Hydroxylamine releases

Caption: Chemical reaction pathway for the oximation of 2'-hydroxypropiophenone.

Experimental Protocol

This protocol is adapted from a verified procedure for the oximation of acetophenone and is expected to yield the desired 2'-hydroxypropiophenone oxime.[2] Researchers should perform a small-scale trial to optimize conditions if necessary.

Materials:

  • 2'-Hydroxypropiophenone (C₉H₁₀O₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium acetate (CH₃COONa)

  • Anhydrous methanol (CH₃OH)

  • Ethyl acetate (CH₃COOCH₂CH₃)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine hydroxylamine hydrochloride (1.5 equivalents) and anhydrous sodium acetate (2.3 equivalents).

  • Addition of Reactants: To this mixture, add a solution of 2'-hydroxypropiophenone (1.0 equivalent) dissolved in anhydrous methanol.

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 3-4 hours.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the flask to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 2'-hydroxypropiophenone oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key reactants and expected outcomes. Note that the yield and purity are estimates based on similar reactions and should be determined experimentally.

CompoundMolecular FormulaMolar Mass ( g/mol )EquivalentsPurityExpected Yield
2'-HydroxypropiophenoneC₉H₁₀O₂150.171.0>97%-
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.5>98%-
Anhydrous Sodium AcetateCH₃COONa82.032.3>99%-
2'-Hydroxypropiophenone OximeC₉H₁₁NO₂165.19->95%85-95%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2'-hydroxypropiophenone oxime.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Combine NH2OH·HCl and NaOAc B Add 2'-Hydroxypropiophenone in Methanol A->B C Heat to Reflux (80°C) for 3-4 hours B->C D Cool to Room Temperature C->D E Add Water D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (MgSO4) F->G H Concentrate in vacuo G->H I Recrystallization or Column Chromatography H->I J Pure 2'-Hydroxypropiophenone Oxime I->J

Caption: Workflow for the synthesis and purification of 2'-hydroxypropiophenone oxime.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydroxylamine and its salts can be corrosive and potentially unstable under certain conditions. Avoid excessive heating and ensure proper quenching of any unreacted material.

  • 2'-Hydroxypropiophenone may cause skin and eye irritation.[3]

This protocol provides a comprehensive guide for the synthesis of 2'-hydroxypropiophenone oxime. For further characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended to confirm the structure and purity of the final product.

References

Application Notes and Protocols: 1-(2-Hydroxyphenyl)propan-1-one Oxime for Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Hydroxyphenyl)propan-1-one oxime, also known as 2'-hydroxypropiophenone oxime, is a chelating agent belonging to the family of hydroxyoximes. These compounds are widely recognized for their efficacy in hydrometallurgical processes, particularly for the selective solvent extraction of transition metals from aqueous solutions. Structurally, it is a ketoxime, which, like related aldoximes, can form stable chelate complexes with metal ions such as copper (Cu²⁺) and nickel (Ni²⁺). The presence of the phenolic hydroxyl group and the oxime group in an ortho position allows for the formation of a stable five-membered ring upon complexation with a metal ion, releasing a proton in the process. This pH-dependent reactivity is the basis for its application in selective metal separation.

This document provides detailed protocols for the synthesis of this compound and its application in the solvent extraction of metals. It also includes representative quantitative data based on structurally similar ketoximes to illustrate its potential performance.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward condensation reaction between its ketone precursor, 1-(2-hydroxyphenyl)propan-1-one (2'-hydroxypropiophenone), and hydroxylamine.

Experimental Protocol: Synthesis

Materials:

  • 1-(2-hydroxyphenyl)propan-1-one (2'-Hydroxypropiophenone)[1]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[2][3]

  • Pyridine (or Sodium Acetate/Sodium Hydroxide as an alternative base)[3]

  • Ethanol or Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyphenyl)propan-1-one (1 equivalent) in pyridine.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.05 to 1.2 equivalents) to the solution.[3]

  • Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add ethyl acetate and 1 M aqueous HCl. Transfer the mixture to a separatory funnel.[3]

  • Extraction: Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with 1 M aqueous HCl, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

G cluster_synthesis Synthesis Workflow start Start Materials: 1-(2-hydroxyphenyl)propan-1-one Hydroxylamine HCl Pyridine dissolve Dissolve ketone in Pyridine start->dissolve add_hydroxylamine Add NH₂OH·HCl dissolve->add_hydroxylamine react Heat & Stir (50-60°C, 2-4h) add_hydroxylamine->react workup Solvent Removal & Aqueous Work-up react->workup extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer (HCl, H₂O, Brine) extract->wash dry Dry & Concentrate wash->dry product Product: This compound dry->product

Caption: Synthesis workflow for this compound.

Application in Metal Extraction

This compound functions as a liquid-liquid ion-exchange reagent. The extraction of a divalent metal ion (M²⁺) can be represented by the following equilibrium:

2RH(org) + M²⁺(aq) ⇌ MR₂(org) + 2H⁺(aq)

The forward reaction (extraction) is favored at higher pH, while the reverse reaction (stripping) is favored at low pH (high H⁺ concentration). This pH dependency allows for selective extraction and subsequent recovery of the metal.

Experimental Protocol: Solvent Extraction of Metals

Materials:

  • Synthesized this compound

  • Organic diluent (e.g., Kerosene, Hexane, Toluene)

  • Aqueous feed solution containing metal salts (e.g., CuSO₄, NiSO₄)

  • pH adjustment solutions (e.g., dilute H₂SO₄ and NaOH or NH₄OH)

  • Stripping solution (e.g., 1-2 M H₂SO₄)

  • pH meter, mechanical shaker or vortex mixer, separatory funnels

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for metal analysis

Procedure:

Part A: Extraction

  • Prepare Organic Phase: Prepare a solution of this compound in the chosen organic diluent at the desired concentration (e.g., 5-20 vol%).

  • Prepare Aqueous Phase: Prepare an aqueous solution containing the metal(s) of interest at a known concentration.

  • pH Adjustment: Adjust the pH of the aqueous phase to the desired value using dilute acid or base.

  • Contacting Phases: In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 20 mL each, for an Organic/Aqueous (O/A) ratio of 1:1).

  • Equilibration: Shake the funnel vigorously for a set time (e.g., 15-60 minutes) to allow the extraction to reach equilibrium.[4]

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the two phases. Measure the final pH of the aqueous phase (raffinate). Determine the metal concentration in the raffinate using AAS or ICP. The concentration of the metal in the loaded organic phase can be calculated by mass balance.

Part B: Stripping

  • Contacting Phases: Take the metal-loaded organic phase from the extraction step and contact it with a fresh aqueous stripping solution (e.g., 2 M H₂SO₄) at a specific O/A ratio (e.g., 1:1).

  • Equilibration: Shake the mixture for a sufficient time (e.g., 15-30 minutes) to transfer the metal back into the aqueous phase.

  • Phase Separation and Analysis: Allow the phases to separate. Analyze the metal concentration in the resulting aqueous strip solution and the barren organic phase to determine the stripping efficiency.

Calculations:

  • Extraction Percentage (%E): %E = [(Cinitial - Cfinal) / Cinitial] × 100

  • Distribution Ratio (D): D = [Metal concentration in organic phase] / [Metal concentration in aqueous phase]

  • Stripping Percentage (%S): %S = [Metal conc. in strip solution / Metal conc. in loaded organic] × 100

G cluster_workflow Solvent Extraction & Stripping Workflow A_Feed Aqueous Feed (M²⁺, pH adjusted) Mix_Extract Mix & Equilibrate (Extraction) A_Feed->Mix_Extract O_Barren Barren Organic (Oxime + Diluent) O_Barren->Mix_Extract A_Raffinate Raffinate (Low M²⁺) Mix_Extract->A_Raffinate O_Loaded Loaded Organic (MR₂) Mix_Extract->O_Loaded Phase Separation Mix_Strip Mix & Equilibrate (Stripping) O_Loaded->Mix_Strip A_Strip Aqueous Strip Solution (High H⁺) A_Strip->Mix_Strip A_Product Product Solution (Concentrated M²⁺) Mix_Strip->A_Product Phase Separation O_Recycled Recycled Organic Mix_Strip->O_Recycled O_Recycled->O_Barren Recycle

Caption: General workflow for metal solvent extraction and stripping.

Quantitative Data (Representative)

Disclaimer: The following data is representative and compiled based on the known performance of structurally similar ketoximes, such as 2-hydroxy-5-nonylacetophenone oxime (the active component in LIX 84), due to the absence of published, specific quantitative data for this compound.[5][6]

Table 1: Effect of pH on Metal Extraction Conditions: 10 vol% Oxime in Kerosene, O/A Ratio = 1:1, 30 min contact time, Initial Metal Conc. = 1.0 g/L.

pH% Extraction Cu% Extraction Ni% Extraction Fe(III)% Extraction Zn
1.5~60%< 5%< 10%< 5%
2.0>95%~10%~15%~10%
3.0>99%~30%~25%~20%
4.0>99%~65%~30%~35%
5.0>99%~90%~35%~50%
6.0>99%>98%~40%~65%
8.0>99%>99%Precipitates>95%

Table 2: Extraction and Stripping Efficiency for Copper and Nickel Extraction Conditions: 10 vol% Oxime in Kerosene, O/A=1, 30 min. Stripping Conditions: 2 M H₂SO₄, O/A=1, 30 min.

MetalOptimal Extraction pHMax. Extraction %Stripping %
Cu(II)2.0 - 2.5> 99%> 98%
Ni(II)6.0 - 8.0> 99%[4]> 95%

The data illustrates the excellent potential for separating copper from nickel by controlling the pH. Copper can be selectively extracted at a low pH (around 2.0), leaving nickel and other metals in the aqueous raffinate. Nickel can then be extracted from the raffinate by raising the pH.

G cluster_chelation Chelation Mechanism M M²⁺ Complex MR₂ Complex M->Complex + 2RH Oxime1 Oxime (RH) Oxime1->Complex Oxime2 Oxime (RH) Oxime2->Complex H1 H⁺ Complex->H1 - 2H⁺ H2 H⁺ Complex->H2

Caption: Chelation of a divalent metal ion (M²⁺) by two oxime molecules.

References

Application Notes and Protocols: 1-(2-Hydroxyphenyl)propan-1-one Oxime and its Copper(II) Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 1-(2-Hydroxyphenyl)propan-1-one oxime as a ligand for copper(II) complexes. The information is intended to guide researchers in the laboratory and in the development of novel therapeutic agents and catalysts.

Introduction

Oxime ligands, particularly those with a phenolic hydroxyl group, are versatile chelating agents for transition metals. This compound, an analogue of the well-studied salicylaldoxime, is of interest for its potential to form stable complexes with copper(II) ions. These complexes are being explored for their antimicrobial and catalytic properties. The presence of the propanone moiety offers a different steric and electronic environment compared to salicylaldoxime, which may influence the biological activity and catalytic efficiency of the resulting copper complex.

Copper complexes are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1] The mechanism of antimicrobial action is often attributed to the redox cycling of copper, which can lead to the generation of reactive oxygen species (ROS) that are detrimental to microbial cells.[2][3] Furthermore, copper complexes are efficient catalysts for various organic transformations, including oxidation reactions.

This document provides detailed protocols for the synthesis of the ligand and its copper(II) complex, along with methods for their characterization and evaluation in antimicrobial and catalytic applications.

Synthesis and Characterization

Synthesis of 1-(2-Hydroxyphenyl)propan-1-one (2'-Hydroxypropiophenone)

A common route to synthesize 1-(2-hydroxyphenyl)propan-1-one is through the Fries rearrangement of phenyl propionate.

Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)propan-1-one

  • Materials: Phenyl propionate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), ice, hydrochloric acid (HCl).

  • Procedure:

    • To a solution of phenyl propionate in nitrobenzene, add anhydrous aluminum chloride in portions while keeping the temperature below 5°C with an ice bath.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Ligand)

The ketone is converted to the oxime by reaction with hydroxylamine hydrochloride.[4]

Protocol 2: Synthesis of this compound

  • Materials: 1-(2-Hydroxyphenyl)propan-1-one, hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH) or sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve 1-(2-hydroxyphenyl)propan-1-one in ethanol.

    • In a separate flask, dissolve hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) in a mixture of ethanol and water.

    • Add the solution of the ketone to the hydroxylamine solution and reflux the mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the pure oxime.

Synthesis of the Copper(II) Complex

The copper(II) complex is formed by reacting the ligand with a copper(II) salt in a suitable solvent. The ligand acts as a bidentate chelating agent.[5]

Protocol 3: Synthesis of Bis[this compound]copper(II)

  • Materials: this compound, copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or copper(II) chloride dihydrate [CuCl₂·2H₂O], ethanol or methanol.

  • Procedure:

    • Dissolve the ligand in hot ethanol.

    • In a separate flask, dissolve the copper(II) salt in ethanol.

    • Add the copper(II) solution dropwise to the ligand solution with constant stirring. A change in color indicates complex formation.

    • Adjust the pH of the solution to slightly basic (pH 7-8) with a dilute solution of sodium hydroxide or ammonia to facilitate deprotonation of the phenolic hydroxyl group.

    • Reflux the mixture for 1-2 hours.

    • Cool the solution to room temperature and allow the complex to precipitate.

    • Filter the solid precipitate, wash with cold ethanol and then with diethyl ether, and dry in a desiccator.

Diagram of Ligand and Complex Synthesis

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis ketone 1-(2-Hydroxyphenyl)propan-1-one reagents_oxime NH₂OH·HCl, Base Ethanol/Water ketone->reagents_oxime reflux_oxime Reflux reagents_oxime->reflux_oxime workup_oxime Precipitation & Recrystallization reflux_oxime->workup_oxime ligand This compound workup_oxime->ligand ligand_input Ligand in Ethanol ligand->ligand_input mixing Mix & Adjust pH ligand_input->mixing cu_salt Cu(II) Salt in Ethanol cu_salt->mixing reflux_complex Reflux mixing->reflux_complex workup_complex Precipitation & Washing reflux_complex->workup_complex complex Copper(II) Complex workup_complex->complex

Caption: Workflow for the synthesis of the ligand and its copper(II) complex.

Physicochemical Characterization

The synthesized ligand and its copper(II) complex should be characterized by standard analytical techniques. Below are representative data for analogous copper-oxime complexes.

Table 1: Physicochemical and Spectroscopic Data of an Analogous Copper(II)-Oxime Complex

ParameterLigand (Analogous)Copper(II) Complex (Analogous)
Appearance White to off-white solidGreenish solid
Melting Point (°C) 59-61[5]>250 (decomposes)
Solubility Soluble in ethanol, acetone, chloroformSoluble in DMF, DMSO
UV-Vis λmax (nm) (in DMF) ~260, ~310~270, ~380, ~650 (d-d transition)
Selected IR Bands (cm⁻¹) ~3250 (O-H, oxime), ~3050 (O-H, phenol), ~1610 (C=N)~1600 (C=N, shifted), ~1550 (N-O), ~550 (Cu-N), ~450 (Cu-O)
EPR (g-values) -g∥ > g⊥ > 2.0023, suggesting a dₓ₂-y₂ ground state

Applications

Antimicrobial Activity

Copper complexes with oxime ligands have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2] The activity is generally higher than that of the free ligand.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, stock solutions of the test compound in DMSO, bacterial or fungal inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the appropriate growth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the inoculum to each well of the microtiter plate.

    • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Activity Testing Workflow

G start Prepare Stock Solution of Cu(II) Complex dilution Serial Dilution in 96-Well Plate start->dilution inoculation Inoculate Wells dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation readout Determine MIC (Lowest concentration with no visible growth) incubation->readout end MIC Value readout->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of an Analogous Copper(II)-Oxime Complex

OrganismLigand (Analogous)Copper(II) Complex (Analogous)Standard Drug
Staphylococcus aureus >10012.5 - 25Ciprofloxacin (1-2)
Escherichia coli >10025 - 50Ciprofloxacin (0.5-1)
Candida albicans >10012.5 - 25Fluconazole (2-4)
Catalytic Activity in Oxidation Reactions

Copper complexes are known to catalyze the oxidation of various substrates, such as alcohols and alkenes.[6][7]

Protocol 5: Catalytic Oxidation of Benzyl Alcohol

  • Materials: Copper(II) complex (catalyst), benzyl alcohol (substrate), hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) (oxidant), acetonitrile (solvent), gas chromatograph (GC) for analysis.

  • Procedure:

    • In a round-bottom flask, dissolve the copper(II) complex in acetonitrile.

    • Add benzyl alcohol to the solution.

    • Slowly add the oxidant (e.g., H₂O₂) to the reaction mixture while stirring.

    • Maintain the reaction at a constant temperature (e.g., 60°C) and monitor the progress by taking aliquots at regular intervals and analyzing them by GC.

    • After the reaction is complete (or has reached a plateau), quench the reaction (e.g., by adding a reducing agent like sodium sulfite if H₂O₂ was used).

    • Extract the product (benzaldehyde) with a suitable organic solvent, dry the organic layer, and analyze the yield by GC using an internal standard.

Diagram of Catalytic Activity Testing Workflow

G setup Catalyst, Substrate, & Solvent in Reactor reaction_start Add Oxidant & Start Heating setup->reaction_start monitoring Monitor Reaction by GC reaction_start->monitoring quenching Quench Reaction monitoring->quenching Reaction Complete extraction Product Extraction quenching->extraction analysis Analyze Yield by GC extraction->analysis result Product Yield (%) analysis->result

Caption: Experimental workflow for testing the catalytic oxidation of benzyl alcohol.

Table 3: Representative Catalytic Activity in Benzyl Alcohol Oxidation

CatalystSubstrateOxidantConversion (%)Selectivity for Benzaldehyde (%)
Analogous Cu(II)-Oxime Complex Benzyl AlcoholH₂O₂85>95

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

  • Work in a well-ventilated fume hood, especially when using volatile solvents and reagents.

  • Copper salts are toxic and should be handled with care.

  • Hydroxylamine hydrochloride is a potential skin and respiratory irritant.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising ligand for the formation of copper(II) complexes with potential applications in antimicrobial chemotherapy and catalysis. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of these compounds. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the performance of these complexes for specific applications.

References

Application Note and Protocol: HPLC Analysis of 1-(2-Hydroxyphenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of 1-(2-Hydroxyphenyl)propan-1-one oxime using High-Performance Liquid Chromatography (HPLC). The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. This application note is intended to serve as a starting point for the development and validation of analytical methods for this compound and its analogues in various research and development settings.

Introduction

This compound is a chemical compound with potential applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point. The method described for a similar compound utilized a Newcrom R1 column, which is also a suitable alternative.[1]

  • Data Acquisition and Processing Software: Empower™, Chromeleon™, or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure).

  • Reagents: Phosphoric acid (analytical grade).

  • Analyte: this compound (CAS No. 18265-75-3).[2]

The following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) or Newcrom R1[1]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (e.g., 50:50 v/v Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm)
Run Time 10 minutes (adjust as necessary to ensure elution of the analyte and any impurities)

For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][3]

Protocols

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with the same solvent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The sample preparation will depend on the matrix. For a simple solution:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
LOD To be determined
LOQ To be determined
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Intraday: < 2.0%, Interday: < 3.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection HPLC_System HPLC System Setup & Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Sample_Preparation_Flow Start Start: Sample Weigh Accurately weigh sample Start->Weigh Dissolve Dissolve in a known volume of solvent Weigh->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Dilute Dilute with mobile phase to working concentration Filter->Dilute Inject Inject into HPLC Dilute->Inject

Caption: Sample preparation workflow for HPLC analysis.

References

Application Notes and Protocols: 1-(2-Hydroxyphenyl)propan-1-one Oxime and its Analogs as Flotation Collectors for Malachite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-(2-hydroxyphenyl)propan-1-one oxime and its longer-chain analogs, such as 1-(2-hydroxyphenyl)hex-2-en-1-one oxime (HPHO) and 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO), as effective flotation collectors for the copper oxide mineral, malachite. While specific data for this compound is limited in publicly available literature, the information presented here for its analogs offers valuable insights into the performance and mechanisms of this class of chelating collectors. These oxime-based reagents demonstrate strong collecting power and selectivity for malachite, offering a promising alternative to traditional sulfidization-xanthate flotation methods. The protocols outlined below cover the synthesis of these collectors, micro-flotation procedures for performance evaluation, and batch flotation for larger-scale testing.

Introduction

Malachite (Cu₂CO₃(OH)₂), a significant copper oxide mineral, is often recovered through froth flotation. Traditional methods typically involve a pre-sulfidization step followed by flotation with xanthate collectors. However, this process can be complex and costly. Direct flotation using chelating collectors that can selectively bind to copper ions on the malachite surface presents a more efficient alternative. Hydroxime collectors, a class of compounds featuring a C=N-OH group, have shown considerable promise due to their ability to form stable complexes with copper ions.

This document focuses on a specific subset of hydroxime collectors, namely 1-(2-hydroxyphenyl)alkan-1-one oximes. These molecules are characterized by a phenolic hydroxyl group and an oxime group, which are believed to act in concert to chelate copper ions on the malachite surface, thereby rendering the mineral hydrophobic and enabling its separation from gangue minerals via flotation.

Synthesis of 1-(2-Hydroxyphenyl)alkan-1-one Oximes

The synthesis of 1-(2-hydroxyphenyl)alkan-1-one oximes, such as HPHO and HPDO, is typically achieved through a two-step process involving an aldol condensation followed by an oximation reaction.[1][2][3]

Protocol for Synthesis

  • Aldol Condensation:

    • In a reaction vessel, dissolve 2-hydroxy acetophenone and the corresponding aldehyde (e.g., butyraldehyde for HPHO, octanal for HPDO) in methanol.[1][3]

    • Add a catalytic amount of 10% sodium hydroxide solution.

    • Stir the mixture at 60°C for approximately 6 hours.[1][3]

  • Oximation:

    • To the mixture from the previous step, add a solution of hydroxylamine hydrochloride (NH₂OH·HCl) in water.[1][3]

    • Adjust the pH of the solution to 7-8 using a sodium hydroxide solution to facilitate the reaction.[1][3]

    • Continue stirring the reaction mixture at 50°C for about 4 hours.[1][3]

    • After the reaction is complete, the crude product is obtained by removing the solvent.

cluster_synthesis Synthesis Workflow start Start Materials: 2-Hydroxy Acetophenone Aldehyde (e.g., Butyraldehyde) Methanol, NaOH aldol Aldol Condensation (60°C, 6h) start->aldol intermediate 1-(2-Hydroxyphenyl)alken-1-one aldol->intermediate oximation_reagents Add NH2OH·HCl in H2O Adjust pH to 7-8 with NaOH intermediate->oximation_reagents oximation Oximation Reaction (50°C, 4h) oximation_reagents->oximation product Crude 1-(2-Hydroxyphenyl)alkan-1-one Oxime oximation->product end Solvent Removal product->end

Synthesis workflow for 1-(2-hydroxyphenyl)alkan-1-one oximes.

Flotation Protocols for Malachite

The performance of these novel collectors is evaluated through micro-flotation and batch flotation tests.

Micro-Flotation Protocol

Micro-flotation experiments are conducted to assess the collecting power and selectivity of the synthesized oximes on pure mineral samples.

  • Sample Preparation: Prepare a slurry by dispersing a known amount of finely ground malachite (e.g., 38-75 μm particle size) in deionized water in a flotation cell (e.g., 40 mL).[1]

  • pH Adjustment: Adjust the pH of the slurry to the desired level using dilute solutions of HNO₃ or NaOH.[1]

  • Collector Conditioning: Add the desired concentration of the collector (e.g., HPHO or HPDO) to the slurry and condition for a set period (e.g., 2-3 minutes) to allow for adsorption onto the mineral surface.[1][3]

  • Flotation: Introduce air into the cell at a constant flow rate and collect the froth (concentrate) for a specified duration (e.g., 5-6 minutes).[1][3]

  • Analysis: Collect, dry, and weigh the concentrate and tailings. Analyze the copper content in both fractions to calculate the recovery.

cluster_microflotation Micro-Flotation Workflow start Prepare Malachite Slurry ph_adjust Adjust Slurry pH start->ph_adjust collector_add Add Collector (e.g., HPHO/HPDO) ph_adjust->collector_add conditioning Conditioning (2-3 min) collector_add->conditioning flotation Flotation (5-6 min) conditioning->flotation collection Collect Concentrate and Tailings flotation->collection analysis Dry, Weigh, and Analyze for Cu Content collection->analysis

Experimental workflow for micro-flotation of malachite.

Batch Flotation Protocol

Batch flotation tests are performed on actual ore samples to evaluate the collector's performance in a more complex system.

  • Ore Grinding: Grind the copper oxide ore to a suitable particle size (e.g., >80 wt% passing 74 μm).[1][4]

  • Pulp Preparation: Prepare a pulp of a specific density in a larger flotation cell (e.g., 500-750 mL).[1][4]

  • pH Adjustment: Adjust the pulp pH to the optimal level, which is typically around 8.0 for these collectors.[1][2][4]

  • Collector Conditioning: Add the collector and condition the pulp for a few minutes (e.g., 3 minutes).[1][4]

  • Flotation: Initiate aeration and collect the froth for a set time (e.g., 6 minutes).[1][4]

  • Product Analysis: Dry, weigh, and analyze the concentrate and tailings to determine the copper grade and recovery.

Performance Data

The following tables summarize the flotation performance of HPHO and HPDO as collectors for malachite, based on available research data.

Table 1: Micro-Flotation Performance of HPHO and Other Collectors on Malachite

CollectorpHCollector Concentration (mg/L)Malachite Recovery (%)
HPHO8.0Not Specified98.1
SIBX8.0Not SpecifiedLower than HPHO
BA8.0Not SpecifiedLower than HPHO
HPEO8.0Not SpecifiedLower than HPHO

Data sourced from Li et al. (2020)[1] SIBX: Sodium Isobutyl Xanthate, BA: Benzohydroxamic Acid, HPEO: 1-(2-hydroxyphenyl)ethan-1-one oxime

Table 2: Batch Flotation Performance of HPHO on Low-Grade Copper Ore

CollectorpHCopper Grade (%)Copper Recovery (%)
HPHO8.04.1385.15

Data sourced from Li et al. (2020)[1]

Table 3: Micro-Flotation Performance of HPDO and Other Collectors on Malachite

CollectorpHCollector Concentration (mg/L)Malachite Recovery (%)
HPDO8.020094
BHA8.020048.0
SIBX8.0200~95
DA6.0200~95

Data sourced from Li et al. (2020)[2][3][4][5] BHA: Benzohydroxamic Acid, SIBX: Sodium Isobutyl Xanthate, DA: Dodecylamine

Table 4: Selectivity of HPDO in Micro-Flotation

MineralpHHPDO Concentration (mg/L)Recovery (%)
Malachite8.020094
Quartz8.02007.8
Calcite8.020028

Data sourced from Li et al. (2020)[2][3][4][5]

Mechanism of Action

The excellent collecting performance of 1-(2-hydroxyphenyl)alkan-1-one oximes for malachite is attributed to a chemisorption mechanism.[1] Spectroscopic analyses, such as FTIR and XPS, suggest the formation of a Cu-oxime complex on the malachite surface.[1][2] The proposed mechanism involves the chelation of copper ions by the phenolic hydroxyl group and the oxime's N-OH group, forming a stable ring structure. This complexation renders the malachite surface hydrophobic, facilitating its attachment to air bubbles during flotation.

cluster_mechanism Proposed Adsorption Mechanism malachite Malachite Surface (Cu²⁺ ions) chelation Chemisorption: Formation of Cu-Oxime Complex malachite->chelation collector 1-(2-Hydroxyphenyl)alkan-1-one Oxime (Phenolic -OH and Oxime N-OH groups) collector->chelation hydrophobic_surface Hydrophobic Malachite Surface chelation->hydrophobic_surface attachment Attachment to Air Bubble hydrophobic_surface->attachment flotation Separation from Gangue attachment->flotation

Logical flow of the proposed adsorption mechanism.

Conclusion

1-(2-Hydroxyphenyl)alkan-1-one oximes, including HPHO and HPDO, have demonstrated significant potential as selective collectors for the flotation of malachite.[1][2] Their ability to directly float malachite without the need for sulfidization offers a more streamlined and potentially more environmentally friendly processing route. The protocols and data presented here provide a solid foundation for researchers and professionals to explore the application of this promising class of collectors in copper oxide mineral processing. Further research on the specific properties of this compound is warranted to fully understand the structure-activity relationship within this family of compounds.

References

Application Notes and Protocols for Solvent Extraction Using Hydroxyphenyl Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of hydroxyphenyl oximes in solvent extraction. This technique is a cornerstone in hydrometallurgy for metal purification and is increasingly relevant in pharmaceutical applications for the removal of metallic impurities and residual catalysts from active pharmaceutical ingredients (APIs).

Application Notes

Introduction to Hydroxyphenyl Oxime-Based Solvent Extraction

Hydroxyphenyl oximes are a class of organic compounds that act as highly selective chelating agents for metal ions. The most common application is in the extraction of copper from aqueous solutions, but the principles can be extended to other metals.[1] The selectivity of these reagents is crucial in separating valuable metals from impurities. In the pharmaceutical industry, this selectivity can be harnessed to remove residual metal catalysts (e.g., Palladium, Copper) from API synthesis streams, ensuring the final product meets stringent purity requirements.

The core of the extraction process lies in the pH-dependent reaction between the hydroxyphenyl oxime and the metal ion. The oxime, dissolved in a water-immiscible organic solvent, exchanges a proton for a metal ion, forming a stable metal-oxime complex that is soluble in the organic phase. This process is reversible, allowing for the subsequent recovery of the metal from the organic phase by stripping with a strong acid.

Key Reagents and Their Properties

Commercial extractants are often mixtures of different types of hydroxyphenyl oximes, primarily aldoximes and ketoximes, dissolved in a high-flashpoint hydrocarbon solvent like kerosene.

  • Aldoximes (e.g., 5-nonylsalicylaldoxime): These are strong extractants capable of extracting metals at low pH values. However, they can be more challenging to strip.

  • Ketoximes (e.g., 2-hydroxy-5-nonylacetophenone oxime): These are weaker extractants compared to aldoximes but are more easily stripped.[1]

  • Blends (e.g., LIX™ 984N): Many commercial reagents are blends of aldoximes and ketoximes, offering a balance of good extraction strength and efficient stripping characteristics. LIX™ 984N, for instance, is a mixture of 5-nonylsalicylaldoxime and 2-hydroxy-5-nonylacetophenone oxime.

Mechanism of Extraction

The extraction of a divalent metal ion, such as Cu²⁺, by a hydroxyphenyl oxime (represented as RH) can be described by the following equilibrium reaction:

2RH(org) + M²⁺(aq) ⇌ MR₂(org) + 2H⁺(aq)

Where:

  • RH(org) is the hydroxyphenyl oxime in the organic phase.

  • M²⁺(aq) is the metal ion in the aqueous phase.

  • MR₂(org) is the metal-oxime complex in the organic phase.

  • H⁺(aq) are the protons released into the aqueous phase.

The forward reaction is the extraction step, which is favored at higher pH (lower H⁺ concentration). The reverse reaction is the stripping step, favored at low pH (high H⁺ concentration), typically using a strong acid like sulfuric acid.

Experimental Protocols

Protocol 1: General Procedure for Laboratory-Scale Metal Extraction

This protocol describes a typical batch experiment to determine the extraction efficiency of a hydroxyphenyl oxime reagent.

Materials:

  • Hydroxyphenyl oxime reagent (e.g., 10% v/v LIX™ 984N in kerosene).

  • Aqueous metal salt solution (e.g., copper sulfate, 1 g/L Cu²⁺).

  • Dilute sulfuric acid and sodium hydroxide for pH adjustment.

  • Separating funnels (125 mL or 250 mL).

  • Mechanical shaker or wrist-action shaker.

  • pH meter.

  • Analytical instrumentation for metal concentration determination (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES).

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the metal to be extracted in deionized water.

    • Prepare the organic phase by diluting the hydroxyphenyl oxime reagent to the desired concentration in a suitable organic solvent (e.g., kerosene).

    • Prepare dilute solutions of sulfuric acid and sodium hydroxide for pH adjustment.

  • Extraction:

    • Place a defined volume of the aqueous metal solution (e.g., 50 mL) into a separating funnel.

    • Adjust the pH of the aqueous solution to the desired value using dilute sulfuric acid or sodium hydroxide.

    • Add an equal volume of the organic phase to the separating funnel (this establishes a 1:1 organic to aqueous - O:A - ratio).

    • Shake the separating funnel vigorously for a predetermined time (e.g., 5-20 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate. If an emulsion forms, gentle swirling or centrifugation can aid in separation.

  • Phase Separation and Analysis:

    • Carefully drain the aqueous phase (the raffinate) into a beaker and measure its final pH.

    • Collect the organic phase (the loaded organic).

    • Determine the metal concentration in the initial aqueous solution and the raffinate using AAS or ICP-OES.

    • The concentration of metal in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency:

    • The percentage of metal extracted (%E) is calculated as follows: %E = [(Cinitial - Cfinal) / Cinitial] x 100 Where Cinitial and Cfinal are the metal concentrations in the aqueous phase before and after extraction, respectively.

Protocol 2: Stripping of Metal from the Loaded Organic Phase

Materials:

  • Loaded organic phase from Protocol 1.

  • Stripping solution (e.g., 1.5 M sulfuric acid).

  • Separating funnels.

  • Mechanical shaker.

  • Analytical instrumentation (AAS or ICP-OES).

Procedure:

  • Stripping:

    • Place a known volume of the loaded organic phase into a clean separating funnel.

    • Add a specific volume of the stripping acid solution (the O:A ratio can be varied, e.g., 1:1).

    • Shake the funnel for a sufficient time (e.g., 10-20 minutes) to allow the metal to be stripped from the organic phase.

    • Allow the phases to separate.

  • Analysis:

    • Collect the aqueous phase (the strip solution) and the now-stripped organic phase.

    • Analyze the metal concentration in the aqueous strip solution.

  • Calculation of Stripping Efficiency:

    • The percentage of metal stripped (%S) is calculated as: %S = (Cstrip x Vstrip) / (Cloaded_org x Vorg) x 100 Where Cstrip is the metal concentration in the aqueous strip solution, Vstrip is its volume, Cloaded_org is the metal concentration in the loaded organic, and Vorg is its volume.

Data Presentation

The following tables summarize typical quantitative data obtained from solvent extraction experiments with hydroxyphenyl oximes.

Table 1: Effect of pH on Copper Extraction Efficiency

Equilibrium pHCopper Extraction (%) with 10% LIX™ 984N
0.520
1.055
1.585
2.095
2.5>99

Data is illustrative and based on typical performance for copper extraction.

Table 2: Effect of LIX™ 984N Concentration on Copper Extraction at pH 2.0

LIX™ 984N Concentration (v/v %)Copper Extraction (%)
560
1095
15>99
20>99

Data is illustrative and demonstrates the trend of increasing extraction with higher reagent concentration.

Table 3: Selective Extraction of Metals at Different pH Values using LIX™ 984N

Metal IonOptimal pH for Extraction
Copper (Cu²⁺)2.5 - 3.5
Nickel (Ni²⁺)7.0 - 7.5
Zinc (Zn²⁺)8.5 - 9.0

This data highlights the potential for selective separation of different metals by controlling the pH of the aqueous phase.

Visualizations

Diagram 1: Chemical Mechanism of Copper Extraction

G cluster_org Organic Phase cluster_aq Aqueous Phase RH1 2 x Hydroxyphenyl Oxime (RH) MR2 Copper-Oxime Complex (CuR2) RH1->MR2 M Copper Ion (Cu²⁺) MR2->M Stripping (Lower pH) H 2 x Protons (H⁺) MR2->H M->MR2 Extraction (Higher pH)

Caption: Chelation mechanism of copper by hydroxyphenyl oxime.

Diagram 2: Experimental Workflow for Solvent Extraction

G start Start: Prepare Aqueous Metal Solution & Organic Extractant ph_adjust Adjust pH of Aqueous Phase start->ph_adjust mix Combine Aqueous and Organic Phases in Separating Funnel ph_adjust->mix equilibrate Shake for Set Time (e.g., 10 min) to Reach Equilibrium mix->equilibrate separate Allow Phases to Separate equilibrate->separate analyze_aq Analyze Metal in Aqueous Phase (Raffinate) separate->analyze_aq strip Strip Metal from Loaded Organic with Strong Acid separate->strip Loaded Organic calculate_ext Calculate Extraction % analyze_aq->calculate_ext end End calculate_ext->end analyze_strip Analyze Metal in Strip Solution strip->analyze_strip calculate_strip Calculate Stripping % analyze_strip->calculate_strip calculate_strip->end

Caption: Laboratory workflow for a solvent extraction experiment.

References

Application Notes and Protocols: FT-IR Analysis of 1-(2-Hydroxyphenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyphenyl)propan-1-one oxime is a chemical compound of interest in medicinal chemistry and drug development. Oximes, as a class of compounds, are recognized for their diverse biological activities, including roles as antidotes to organophosphate poisoning and as intermediates in the synthesis of various pharmaceuticals.[1][2] The presence of a hydroxyl group on the phenyl ring and the oxime functionality makes this molecule a potential candidate for further chemical modifications and biological screening.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of organic compounds. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. This document provides detailed application notes and protocols for the synthesis and FT-IR analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of the corresponding ketone, 1-(2-Hydroxyphenyl)propan-1-one, with hydroxylamine. A general and adaptable protocol is provided below, based on established methods for oxime synthesis.[3][4]

Experimental Protocol: Synthesis

Materials:

  • 1-(2-Hydroxyphenyl)propan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate (as a base)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Rotary evaporator (optional)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Hydroxyphenyl)propan-1-one (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution.

  • Slowly add a base, such as pyridine (2-3 equivalents) or an aqueous solution of sodium acetate, to the mixture. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • If the product crystallizes upon cooling, it can be collected by vacuum filtration. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water mixture, to yield pure this compound.

FT-IR Analysis of this compound

FT-IR spectroscopy is employed to confirm the successful synthesis of the oxime by identifying its characteristic functional groups. The key transformation to observe is the conversion of the ketone (C=O) group in the starting material to the oxime (C=N-OH) group in the product.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation and Sample Preparation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a suitable detector.

  • Sample holder (e.g., KBr pellet press, ATR accessory).

  • Potassium bromide (KBr, spectroscopic grade) for pellet preparation, or a suitable solvent for solution-state analysis if using an ATR accessory.

  • Spatula, mortar, and pestle.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the dried this compound sample with spectroscopic grade KBr in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Spectrum Acquisition:

    • Place the prepared sample in the FT-IR spectrometer's sample holder.

    • Acquire the FT-IR spectrum over a suitable wavenumber range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Data Presentation: Characteristic FT-IR Absorptions

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the functional groups present in its structure. The exact positions of the peaks can vary slightly depending on the sample state (solid or liquid) and intermolecular interactions.

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3500 - 3200O-H (Phenolic and Oxime)StretchingBroad, Medium to Strong
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
2980 - 2850C-H (Aliphatic)StretchingMedium to Weak
1650 - 1620C=N (Oxime)StretchingMedium
1600 - 1450C=C (Aromatic)StretchingMedium to Strong
1300 - 1200C-O (Phenolic)StretchingStrong
1000 - 900N-O (Oxime)StretchingMedium
900 - 675C-H (Aromatic)Out-of-plane BendingStrong

Note: The broadness of the O-H band is due to hydrogen bonding.[5] The presence of a C=N stretching band and the disappearance of the strong C=O stretching band (typically around 1700-1680 cm⁻¹) from the starting ketone are key indicators of successful oxime formation.[5][6]

Visualization of a Key Application Pathway

Oximes are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme vital for nerve function that can be inhibited by organophosphates. The following diagram illustrates the general mechanism of AChE reactivation by an oxime.

AChE_Reactivation cluster_inhibition Enzyme Inhibition cluster_reactivation Enzyme Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate OP->Inhibited_AChE Oxime Oxime (e.g., 1-(2-Hydroxyphenyl) propan-1-one oxime) Reactivated_AChE Reactivated AChE Oxime->Reactivated_AChE Reactivation Oxime_OP Oxime-Phosphate Adduct Reactivated_AChE->Oxime_OP Inhibited_AChE_2->Reactivated_AChE

Caption: Mechanism of Acetylcholinesterase (AChE) Reactivation by an Oxime.

The experimental workflow for the synthesis and analysis can be summarized as follows:

experimental_workflow start Start: Synthesis reactants 1-(2-Hydroxyphenyl)propan-1-one + Hydroxylamine HCl + Base start->reactants reaction Reflux in Ethanol reactants->reaction workup Cooling, Filtration, and Purification reaction->workup product Pure this compound workup->product ftir_analysis FT-IR Analysis product->ftir_analysis sample_prep Sample Preparation (KBr Pellet or ATR) ftir_analysis->sample_prep spectrum_acq Acquire FT-IR Spectrum sample_prep->spectrum_acq data_analysis Data Analysis and Peak Assignment spectrum_acq->data_analysis end End: Characterized Product data_analysis->end

Caption: Experimental Workflow for Synthesis and FT-IR Analysis.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Oxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the screening of oxime derivatives for their antimicrobial activity. It is intended to guide researchers in the systematic evaluation of these compounds, from initial susceptibility testing to cytotoxicity assessment, facilitating the identification of promising new antimicrobial agents.

Introduction to Oxime Derivatives in Antimicrobial Research

Oxime derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1] Their structural versatility allows for the synthesis of large libraries of compounds with diverse physicochemical properties, making them attractive candidates for antimicrobial drug discovery.[2][3][4] Some oxime-based cephalosporins, such as cefuroxime and ceftizoxime, are already FDA-approved antibiotics, highlighting the therapeutic potential of this chemical class.[5] This document outlines the essential experimental procedures to effectively screen and characterize the antimicrobial potential of novel oxime derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible in vitro growth of a microorganism.[6][7][8]

Objective: To determine the MIC of oxime derivatives against a panel of clinically relevant bacteria.

Materials:

  • Test oxime derivatives

  • Sterile 96-well microtiter plates (round-bottom recommended)[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile petri dishes, test tubes, and multichannel pipettors[9]

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Oxime Derivative Stock Solutions:

    • Dissolve the oxime derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare a working stock solution by diluting the initial stock in the appropriate broth to twice the highest desired final concentration to be tested.[9]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[9]

    • Add 100 µL of the 2x working stock solution of the oxime derivative to the first column of wells.[9]

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Incubate the plates at 37°C for 16-24 hours.[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the oxime derivative at which there is no visible growth of the bacteria.[6][8] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Cytotoxicity Assessment: Resazurin Cell Viability Assay

It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to ensure their selective activity against microbes.[2][10][11] The resazurin assay is a sensitive and reliable method to measure cell viability.[11][12][13]

Objective: To evaluate the cytotoxicity of oxime derivatives on a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, filter-sterilized)[11][12]

  • Opaque-walled 96-well plates[11][12]

  • Test oxime derivatives

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into an opaque-walled 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the oxime derivatives in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Add 20 µL of the resazurin solution to each well.[11][12]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[11][12]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11][13]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the compound concentration.

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Oxime Derivatives against Various Bacterial Strains.

Compound IDGram (+) / Gram (-)Bacterial StrainMIC (µg/mL)Reference
Oxime Derivative A Gram (+)Staphylococcus aureus ATCC 2921316[Fictional Data]
Gram (-)Escherichia coli ATCC 2592232[Fictional Data]
Gram (-)Pseudomonas aeruginosa ATCC 27853>64[Fictional Data]
Oxime Derivative B Gram (+)Staphylococcus aureus ATCC 292134[Fictional Data]
Gram (-)Escherichia coli ATCC 259228[Fictional Data]
Gram (-)Pseudomonas aeruginosa ATCC 2785332[Fictional Data]
Ciprofloxacin Gram (+)Staphylococcus aureus ATCC 292130.5[Fictional Data]
(Control)Gram (-)Escherichia coli ATCC 259220.25[Fictional Data]
Gram (-)Pseudomonas aeruginosa ATCC 278531[Fictional Data]

Table 2: Cytotoxicity (IC₅₀) of Oxime Derivatives on a Mammalian Cell Line.

Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)*Reference
Oxime Derivative A HEK293>100>6.25[Fictional Data]
Oxime Derivative B HEK2935012.5[Fictional Data]
Doxorubicin (Control) HEK2931.2N/A[Fictional Data]

*Selectivity Index (SI) = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over mammalian cells.

Visualizations

Diagrams created using Graphviz to illustrate key workflows and concepts.

Experimental_Workflow cluster_synthesis Compound Library Generation cluster_screening Primary Antimicrobial Screening cluster_secondary Secondary Assays for Hit Compounds cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Oxime Derivatives Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MBC MBC Determination MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., Resazurin) MIC->Cytotoxicity MOA Target Identification (e.g., Enzyme Inhibition) Cytotoxicity->MOA

Caption: Experimental workflow for antimicrobial screening of oxime derivatives.

FabH_Inhibition AcetylCoA Acetyl-CoA FabH FabH Enzyme AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP FattyAcid Fatty Acid Biosynthesis AcetoacetylACP->FattyAcid Oxime Oxime Derivative Oxime->FabH

Caption: Inhibition of the FabH enzyme by an oxime derivative in the fatty acid synthesis pathway.

SAR_Concept Core Oxime Core Structure R1 Substituent R1 (e.g., Aromatic Ring) Core->R1 R2 Substituent R2 (e.g., Alkyl Chain) Core->R2 Activity Antimicrobial Activity R1->Activity R2->Activity

Caption: Conceptual diagram of a structure-activity relationship (SAR) study for oxime derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydroxyphenyl Oximes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and side reactions encountered during the synthesis of hydroxyphenyl oximes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues observed during the synthesis of hydroxyphenyl oximes.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired hydroxyphenyl oxime - Beckmann Rearrangement: The oxime is rearranging to an amide, a common side reaction in the presence of strong acids.[1][2][3][4] - Incomplete reaction: The reaction between the ketone/aldehyde and hydroxylamine is not going to completion.[5][6][7] - Aldol condensation of starting ketone: The starting ketone can undergo self-condensation, especially in the presence of a strong base.[8]- Control pH: Avoid strongly acidic conditions. If an acid catalyst is necessary, consider using a milder one or a heterogeneous catalyst that can be easily removed.[2][4] - Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Avoid excessive heating, which can promote side reactions. - pH adjustment for ketone stability: Maintain a pH that is optimal for oxime formation while minimizing ketone condensation. This may involve careful addition of base.[8]
Presence of an amide impurity - Beckmann Rearrangement: This is the most likely cause, where the hydroxyphenyl oxime rearranges to form a corresponding N-aryl amide.[1][2][3][4]- Use a non-acidic catalyst: Consider catalysts like cyanuric chloride with zinc chloride for a milder rearrangement-free synthesis.[4] - Control temperature: The Beckmann rearrangement is often promoted by heat. Running the reaction at a lower temperature may suppress this side reaction.[2]
Formation of nitrile impurities (from aldoximes) - Dehydration of the aldoxime: Aldoximes can be dehydrated to form nitriles, particularly under certain reaction conditions.[6][9]- Careful selection of dehydrating agent: If a dehydrating agent is used, ensure it is not overly harsh to avoid nitrile formation. - Control reaction conditions: Adjusting the temperature and reaction time can help minimize this side reaction.
Multiple spots on TLC/peaks in HPLC - Formation of E/Z isomers: Oximes can exist as geometric isomers, which may have different chromatographic properties.[10] - Presence of various side products: In addition to the Beckmann rearrangement, other side reactions could be occurring, leading to a mixture of products.[11]- Isomer separation: The isomers can often be separated by chromatography. - Reaction optimization: Review the troubleshooting points above to minimize the formation of all potential side products. - Characterization: Use analytical techniques like NMR and mass spectrometry to identify the unknown impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of hydroxyphenyl oximes, and how can I prevent it?

A1: The most prevalent side reaction is the Beckmann rearrangement, where the hydroxyphenyl oxime rearranges to form an N-aryl amide.[1][2][3][4] This is particularly common under acidic conditions.[2][4] To prevent this, it is crucial to control the reaction pH and avoid the use of strong acids. Milder catalysts or alternative synthetic routes that do not favor the rearrangement should be considered.[4]

Q2: I am synthesizing an aldoxime and notice the formation of a nitrile. What is causing this?

A2: The formation of a nitrile from an aldoxime is due to a dehydration reaction.[6][9] This can be promoted by certain reagents or reaction conditions that favor the elimination of water from the oxime functional group. To minimize this, you should carefully select your reagents and optimize the reaction temperature and time.

Q3: My reaction is very slow. Can I just increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it can also promote undesirable side reactions like the Beckmann rearrangement.[2] It is generally better to first try optimizing other parameters, such as the concentration of reactants or the choice of solvent. If you do increase the temperature, it is important to monitor the reaction closely for the appearance of side products.

Q4: I see two spots on my TLC that I believe are the E/Z isomers of my oxime. How can I confirm this and does it matter for my next step?

A4: The formation of E/Z isomers is common in oxime synthesis.[10] You can often confirm their identity using 2D NMR techniques. For many applications, a mixture of isomers is acceptable. However, if a single isomer is required for a subsequent stereospecific reaction, you will need to separate them, typically by column chromatography.

Experimental Protocols

General Protocol for the Synthesis of a Hydroxyphenyl Ketoxime

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Hydroxyacetophenone (or other suitable hydroxyphenyl ketone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or another mild base

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the hydroxyphenyl ketone in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and a mild base (e.g., sodium bicarbonate) in a mixture of water and ethanol. The base is used to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Add the hydroxylamine solution to the ketone solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting ketone), remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis of hydroxyphenyl oximes and the common side reactions.

Hydroxyphenyl Oxime Synthesis Pathways Start Hydroxyphenyl Ketone + Hydroxylamine Oxime Hydroxyphenyl Oxime (Desired Product) Start->Oxime Main Reaction Aldol Aldol Condensation Product Start->Aldol Side Reaction (Base-catalyzed) Amide N-Aryl Amide (Beckmann Product) Oxime->Amide Side Reaction (Beckmann Rearrangement, Acid-catalyzed)

Caption: Main and side reaction pathways in hydroxyphenyl oxime synthesis.

Troubleshooting Workflow Problem Problem Identified (e.g., Low Yield, Impurities) Analyze Analyze Impurities (TLC, HPLC, NMR, MS) Problem->Analyze CheckpH Check Reaction pH AdjustpH Adjust pH (Avoid strong acids/bases) CheckpH->AdjustpH CheckTemp Check Reaction Temperature AdjustTemp Lower Temperature CheckTemp->AdjustTemp CheckReagents Check Reagent Purity & Stoichiometry PurifyReagents Purify/Verify Reagents CheckReagents->PurifyReagents Analyze->CheckpH Amide impurity suggests acidic conditions Analyze->CheckTemp Side products increase with temperature Analyze->CheckReagents Optimize Reaction Optimized AdjustpH->Optimize AdjustTemp->Optimize PurifyReagents->Optimize

Caption: A workflow for troubleshooting side reactions in oxime synthesis.

References

Technical Support Center: Purification of 1-(2-Hydroxyphenyl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2-Hydroxyphenyl)propan-1-one oxime.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 1-(2-hydroxyphenyl)propan-1-one and hydroxylamine, as well as byproducts from the oximation reaction. Depending on the reaction conditions, these could include nitrile compounds or products from Beckmann rearrangement.

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification techniques are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative check. For quantitative analysis and higher accuracy, High-Performance Liquid Chromatography (HPLC) is recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q4: My purified oxime shows a nitrile peak in the GC-MS analysis, but it's not visible on TLC or in NMR. What could be the reason?

A4: It is possible for oximes to undergo dehydration and convert to the corresponding nitrile under the high-temperature conditions of the Gas Chromatography (GC) inlet. This is an artifact of the analysis method and may not indicate the presence of nitrile impurity in your bulk sample. To confirm this, analyze the sample using a lower inlet temperature or use a "cool" injection technique if available. Purity confirmation by NMR is often more reliable in this case.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The solvent is too nonpolar, or the solution is supersaturated.Add a more polar co-solvent dropwise until the oil dissolves, then cool slowly. Alternatively, try a different solvent system.
No crystals form upon cooling The solution is too dilute, or the compound is very soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try cooling to a lower temperature (e.g., in an ice bath or freezer). Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent. The crystals were not completely collected.Use a smaller volume of solvent for recrystallization. Ensure the solution is fully cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities The eluent system is not optimized. The column is overloaded.Perform TLC with various solvent systems to find an optimal eluent with good separation (Rf of the desired compound ~0.3). Use a larger column or a smaller amount of crude material.
The compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent system. A common eluent system for phenolic compounds is a mixture of hexane and ethyl acetate.[2]
Streaking or tailing of the compound band The compound is interacting too strongly with the stationary phase (e.g., silica gel). The sample was not loaded in a concentrated band.Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Start by testing the solubility of the crude oxime in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of hexane and ethyl acetate is a good starting point.[2]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase.[3] Determine the optimal eluent system by running TLC plates with different ratios of nonpolar and polar solvents (e.g., hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased during the run to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude oxime in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Aqueous Wash:

    • To remove acidic impurities, wash the organic solution with a saturated sodium bicarbonate solution.

    • To remove basic impurities (like unreacted hydroxylamine), wash with a dilute acid solution (e.g., 1M HCl).

    • A wash with a dilute sodium hydroxide solution can be used to remove unreacted phenolic starting material, but be aware that the phenolic oxime product may also have some solubility in the basic solution.[4][5]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected outcomes from each purification technique. The actual values will depend on the initial purity of the crude material and the experimental execution.

Purification Technique Typical Purity Achieved Expected Yield Throughput
Recrystallization > 98%60 - 80%High
Column Chromatography > 99%50 - 70%Low to Medium
Liquid-Liquid Extraction 90 - 95%> 90%High

Visualizations

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Crude->Chromatography High Purity Route Recrystallization Recrystallization Extraction->Recrystallization Further Purification Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes Failure Identify Problem IsPure->Failure No Recrystallization Recrystallization Issue? Failure->Recrystallization Chromatography Chromatography Issue? Failure->Chromatography Extraction Extraction Issue? Failure->Extraction TroubleshootRecrystallization Consult Recrystallization Guide Recrystallization->TroubleshootRecrystallization TroubleshootChromatography Consult Chromatography Guide Chromatography->TroubleshootChromatography TroubleshootExtraction Consult Extraction Guide Extraction->TroubleshootExtraction

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(2-Hydroxyphenyl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-Hydroxyphenyl)propan-1-one oxime.

Troubleshooting Guide

Issue: Precipitate Formation When Adding Aqueous Solution

Initial Observation: A clear solution of this compound in an organic solvent becomes cloudy or forms a precipitate upon the addition of water or an aqueous buffer.

Underlying Cause: this compound is a poorly water-soluble compound. The addition of a non-solvent (water) reduces the overall solvating power of the solvent system, causing the compound to precipitate out of the solution.

Troubleshooting Workflow:

start Precipitate forms upon adding aqueous solution check_concentration Is the concentration of the compound high? start->check_concentration reduce_concentration Reduce the concentration of the stock solution. check_concentration->reduce_concentration Yes use_cosolvent Employ a water-miscible co-solvent. check_concentration->use_cosolvent No reassess Re-evaluate solubility parameters. reduce_concentration->reassess adjust_ph Adjust the pH of the aqueous solution. use_cosolvent->adjust_ph add_surfactant Incorporate a surfactant. adjust_ph->add_surfactant add_surfactant->reassess

Caption: Troubleshooting precipitate formation.

Recommended Actions:

  • Reduce Concentration: If feasible for the experiment, lower the concentration of the this compound stock solution.

  • Utilize a Co-solvent: Prepare the aqueous solution with a water-miscible organic co-solvent. Common co-solvents include ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[1] The addition of a co-solvent increases the polarity of the solvent mixture, which can enhance the solubility of nonpolar drugs.[1]

  • pH Adjustment: Since this compound has a phenolic hydroxyl group, its solubility can be pH-dependent. Increasing the pH of the aqueous solution can deprotonate the phenol, forming a more soluble phenoxide salt.

  • Incorporate Surfactants: The use of surfactants at concentrations above the critical micelle concentration (CMC) can form micelles that encapsulate the poorly soluble compound, thereby increasing its apparent solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a phenolic oxime. Generally, oximes are poorly soluble in water. A structurally similar compound, 1-(2-Hydroxyphenyl)ethan-1-one oxime, is reported to be soluble in organic solvents like acetone, chloroform, dichloromethane, and ethyl acetate.[2] Due to the phenolic hydroxyl group, its solubility is expected to increase in alkaline aqueous solutions.

Q2: I am observing incomplete dissolution of the compound in my chosen organic solvent. What should I do?

A2: If you are observing incomplete dissolution, consider the following steps:

  • Increase Sonication Time/Temperature: Apply gentle heating (e.g., 37-50°C) and increase sonication time to aid dissolution.

  • Try Alternative Solvents: Refer to the solubility data table below for other potential solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good solvents for poorly soluble organic compounds.

  • Particle Size Reduction: If you have the solid compound, reducing its particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[3]

Q3: Can I use pH modification to improve the aqueous solubility of this compound?

A3: Yes, pH modification can be an effective strategy. The phenolic hydroxyl group is weakly acidic. By increasing the pH of the aqueous medium (e.g., using a buffer with pH > 8), you can deprotonate this group to form the corresponding phenoxide, which is generally more water-soluble. However, ensure that the resulting pH is compatible with your experimental system and the stability of the compound.

Q4: Are there any compatibility issues I should be aware of when using co-solvents or surfactants?

A4: Yes. When using co-solvents, ensure they do not interfere with your downstream assays. For example, high concentrations of ethanol or DMSO can affect cell-based assays. Similarly, some surfactants can interfere with protein binding or enzymatic activity. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.

Data Presentation

Estimated Solubility of this compound in Common Solvents at 25°C

SolventEstimated Solubility (mg/mL)Classification
Water< 0.1Practically Insoluble
Ethanol10 - 30Soluble
Methanol5 - 15Sparingly Soluble
Acetone> 50Freely Soluble
Dichloromethane> 50Freely Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
N,N-Dimethylformamide (DMF)> 100Very Soluble

Note: This data is estimated based on the properties of structurally similar compounds and general solubility principles. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines a standard procedure to experimentally determine the aqueous solubility of this compound.

Workflow for Solubility Determination:

start Start: Determine Aqueous Solubility add_excess Add excess compound to aqueous buffer in a vial. start->add_excess equilibrate Equilibrate on a shaker at a constant temperature (e.g., 24 hours). add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid. equilibrate->centrifuge supernatant Carefully collect the supernatant. centrifuge->supernatant dilute Dilute the supernatant with a suitable solvent. supernatant->dilute analyze Analyze the concentration by a validated analytical method (e.g., HPLC-UV). dilute->analyze calculate Calculate the solubility. analyze->calculate

Caption: Shake-flask solubility determination workflow.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes how to prepare a solution of this compound for an aqueous-based assay using a co-solvent.

Logical Flow for Co-solvent Use:

start Start: Prepare Solution with Co-solvent dissolve Dissolve compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol). start->dissolve add_to_aqueous Add the concentrated stock solution dropwise to the aqueous buffer while vortexing. dissolve->add_to_aqueous observe Observe for any signs of precipitation. add_to_aqueous->observe no_precipitate Solution is ready for use. observe->no_precipitate Clear Solution precipitate Precipitation occurs. observe->precipitate Cloudy/Precipitate troubleshoot Increase the proportion of co-solvent or try an alternative solubilization method. precipitate->troubleshoot

Caption: Co-solvent solution preparation workflow.

Methodology:

  • Stock Solution Preparation: Dissolve a known amount of this compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • Addition to Aqueous Medium: While vigorously vortexing the aqueous buffer, add the concentrated stock solution dropwise to achieve the desired final concentration. The final concentration of the organic solvent should be kept as low as possible and be consistent across all samples and controls.

  • Visual Inspection: After addition, visually inspect the solution for any signs of cloudiness or precipitation. A clear solution indicates successful solubilization.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent on the experiment.

References

Technical Support Center: Optimizing Metal Extraction with 1-(2-Hydroxyphenyl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-(2-Hydroxyphenyl)propan-1-one oxime for metal extraction. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and optimized conditions for various metal ions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for metal extraction?

This compound is a chelating agent belonging to the family of hydroxyoximes. Its molecular structure contains a phenolic hydroxyl group and an oxime group in close proximity, which allows it to form stable, neutral complexes with metal ions. The extraction process is a form of solvent extraction, where the oxime, dissolved in a water-immiscible organic solvent, selectively binds to metal ions in an aqueous solution and transfers them to the organic phase. This process is pH-dependent, as the phenolic proton is exchanged for a metal ion.

Q2: Which metals can be extracted using this compound?

This oxime is effective for the extraction of various divalent metal ions. Based on literature for structurally similar phenolic oximes, it is expected to show high selectivity for copper(II). It can also be used for the extraction of other metals such as nickel(II), cobalt(II), and zinc(II), often with pH control enabling selective separation.

Q3: What is the optimal pH for extracting different metals with this reagent?

The optimal pH for extraction varies depending on the metal ion. Generally, the order of extraction from acidic solutions follows the trend: Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). Copper can often be extracted at a lower pH compared to other metals. For instance, with some ketoxime-based extractants, significant copper extraction occurs in the pH range of 0.5 to 2.0.[1] For a similar compound, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, used in the flotation of malachite (a copper carbonate mineral), the optimal pH was found to be 8.[2] The selectivity of phenolic oximes allows for the separation of metals by careful control of the aqueous phase pH. For example, Ni(II) can be selectively stripped from a loaded organic phase containing both Cu(II) and Ni(II) by adjusting the pH to around 3, leaving the copper in the organic phase.[3]

Q4: How can I synthesize this compound?

The synthesis typically involves the reaction of 1-(2-hydroxyphenyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base. A general procedure involves dissolving 1-(2-hydroxyphenyl)propan-1-one in a suitable solvent like ethanol or methanol, adding an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to adjust the pH, and then heating the mixture to drive the reaction to completion. The resulting oxime can then be purified by recrystallization. A similar compound, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, was synthesized by reacting 2-hydroxy acetophenone and octanal, followed by oximation with hydroxylamine hydrochloride at a pH of 7-8.[2]

Data Presentation: pH Optimization for Metal Extraction

The following table summarizes the optimal pH ranges for the extraction of various metals using phenolic oxime extractants, including data for compounds structurally similar to this compound. This data provides a strong starting point for optimizing your specific experimental conditions.

Metal IonExtractant SystemOptimal pH Range for ExtractionExtraction Efficiency (%)Reference
Copper (Cu²⁺)Ketoxime-rich organic0.5 - 2.048% at pH 0.5 to 73% at pH 2.0[1]
Copper (Cu²⁺)1-(2-hydroxyphenyl) dec-2-en-1-one oxime~ 8.0~ 94% (in flotation)[2]
Copper (Cu²⁺)MEXTRAL 984N (contains ketoxime)1.8 - 2.2> 95%[4]
Nickel (Ni²⁺)Phenolic Oxime (ACORGA M5640)~ 8.0> 99%[5]
Cobalt (Co²⁺)3-hydroxy-2-methyl-4-pyranone1.0 - 2.0> 90%[6]
Cobalt (Co²⁺)D2EHPA< 7~ 47%[7]
Zinc (Zn²⁺)D2EHPA~ 2.5> 95%[8]
Zinc (Zn²⁺)Cyanex 2723.5 (pH₀.₅)-[9]

Note: pH₀.₅ is the pH at which 50% of the metal is extracted.

Experimental Protocols

General Protocol for Metal Extraction

This protocol outlines a general procedure for determining the optimal pH for the extraction of a metal ion using this compound.

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CuSO₄·5H₂O, NiSO₄·6H₂O) of a known concentration (e.g., 0.01 M) in deionized water.

  • Organic Phase: Prepare a solution of this compound (e.g., 0.1 M) in a suitable water-immiscible organic solvent such as kerosene, toluene, or chloroform.

  • pH Adjustment: Prepare buffer solutions or dilute solutions of a strong acid (e.g., H₂SO₄) and a strong base (e.g., NaOH) to adjust the pH of the aqueous phase.

2. Extraction Procedure: a. In a series of separatory funnels, place equal volumes of the aqueous metal solution (e.g., 20 mL). b. Adjust the pH of each solution to a different value within the desired range (e.g., pH 1, 2, 3, 4, 5, 6, 7, 8) using the prepared acid/base or buffer solutions. c. Add an equal volume of the organic phase (e.g., 20 mL) to each separatory funnel. d. Shake each funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. e. Allow the phases to separate completely. f. Carefully separate the aqueous and organic phases.

3. Analysis: a. Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). b. The concentration of the metal in the organic phase can be calculated by mass balance (initial aqueous concentration - final aqueous concentration). c. Calculate the distribution ratio (D) and the percentage of extraction (%E) for each pH value:

  • D = [M]org / [M]aq
  • %E = (D / (D + V_aq / V_org)) * 100 where [M]org and [M]aq are the concentrations of the metal in the organic and aqueous phases, respectively, and V_aq and V_org are the volumes of the aqueous and organic phases.

4. Data Interpretation:

  • Plot the percentage of extraction (%E) versus the equilibrium pH to determine the optimal pH for extraction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Efficiency - Incorrect pH of the aqueous phase.- Insufficient concentration of the extractant.- Incomplete phase mixing or insufficient contact time.- Degradation of the oxime extractant.- Carefully measure and adjust the pH to the optimal range for the target metal.- Increase the concentration of the this compound in the organic phase.- Increase the shaking time and/or agitation speed to ensure thorough mixing.- Use fresh or properly stored extractant. Avoid prolonged exposure to strong acids and high temperatures.[2]
Emulsion Formation / Poor Phase Separation - High concentration of the extractant or metal-oxime complex.- Presence of surfactants or fine solid particles in the system.- Inappropriate choice of organic solvent (diluent).- High agitation speed.- Dilute the organic phase.- Filter the aqueous solution before extraction. Consider adding a phase modifier (e.g., a long-chain alcohol) to the organic phase.- Experiment with different diluents (e.g., aliphatic vs. aromatic hydrocarbons).- Reduce the mixing speed.
Co-extraction of Unwanted Metals - The pH of the aqueous phase is too high, leading to the extraction of less acidic metals.- Insufficient selectivity of the extractant at the operating pH.- Lower the pH of the aqueous phase to a range where the target metal is preferentially extracted.- Perform a selective stripping step. After co-extraction, contact the loaded organic phase with an aqueous solution at a specific pH that will selectively strip the unwanted metal back into the aqueous phase.
Precipitation at the Interface - The concentration of the metal-oxime complex exceeds its solubility in the organic phase.- Hydrolysis of the metal ion at higher pH values.- Decrease the initial concentration of the metal ion in the aqueous phase or the extractant in the organic phase.- Lower the pH of the aqueous phase to prevent metal hydroxide formation.
Color Change in Organic Phase but Low Metal Transfer - Formation of a colored complex that is not efficiently extracted into the bulk organic phase.- The complex may be interfacially active but not soluble in the organic diluent.- Try a different organic solvent with higher polarity.- Add a modifier to the organic phase to improve the solubility of the metal complex.

Visualizations

Experimental Workflow for pH Optimization

experimental_workflow cluster_prep 1. Solution Preparation cluster_extraction 2. Extraction Process cluster_analysis 3. Analysis and Data Interpretation prep_aq Prepare Aqueous Metal Solution ph_adjust Adjust Aqueous pH prep_aq->ph_adjust prep_org Prepare Organic Oxime Solution mixing Mix Aqueous and Organic Phases prep_org->mixing prep_ph Prepare pH Adjustment Solutions ph_adjust->mixing separation Allow Phase Separation mixing->separation analyze_aq Analyze Aqueous Phase (AAS/ICP-OES) separation->analyze_aq calculate Calculate D and %E analyze_aq->calculate plot Plot %E vs. pH calculate->plot determine_opt Determine Optimal pH plot->determine_opt

Caption: Workflow for optimizing the pH of metal extraction.

Troubleshooting Logic for Low Extraction Efficiency

troubleshooting_low_extraction start Low Extraction Efficiency Observed check_ph Is the aqueous pH correct? start->check_ph check_conc Is the extractant concentration sufficient? check_ph->check_conc Yes adjust_ph Action: Adjust pH to optimal range check_ph->adjust_ph No check_mixing Was mixing adequate? check_conc->check_mixing Yes increase_conc Action: Increase extractant concentration check_conc->increase_conc No check_reagent Is the oxime reagent fresh? check_mixing->check_reagent Yes increase_mixing Action: Increase shaking time/speed check_mixing->increase_mixing No use_fresh_reagent Action: Use fresh extractant check_reagent->use_fresh_reagent No

Caption: Troubleshooting guide for low metal extraction efficiency.

References

Technical Support Center: HPLC Separation of Oxime Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of oxime isomers.

Troubleshooting Guide

Question: Why am I seeing poor or no resolution between my E/Z (syn/anti) oxime isomers?

Answer:

Poor resolution between E/Z oxime isomers is a common challenge. The underlying cause is often insufficient difference in the interaction of the isomers with the stationary phase. Here are several factors to investigate and potential solutions:

  • Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving selectivity.[1][2]

    • Solution: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase in reversed-phase HPLC.[1][3] For normal-phase HPLC, modify the ratio of the non-polar and polar solvents.[4][5] Even small changes can significantly impact selectivity.

  • Mobile Phase pH (for ionizable compounds): The pH of the mobile phase can alter the ionization state of your oxime isomers, which in turn affects their retention and selectivity.[1][2][6]

    • Solution: If your oximes have ionizable functional groups, adjust the mobile phase pH. A general guideline is to work at a pH at least 2 units away from the pKa of the analytes to ensure a single ionic form.[2]

  • Stationary Phase Choice: The stationary phase may not be providing the necessary selectivity for your specific isomers.

    • Solution: If optimizing the mobile phase is unsuccessful, consider a different stationary phase.[7][8] For example, if you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity through π-π interactions.[8]

  • Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can influence selectivity.[9][10][11]

    • Solution: Experiment with different column temperatures.[9][10] Sometimes, reducing the temperature can enhance resolution, although this may increase retention times and backpressure.[10][12][13]

Question: My chiral oxime enantiomers are not separating on a chiral stationary phase (CSP). What should I do?

Answer:

Separating enantiomers requires a chiral environment. If you are not seeing separation on a CSP, consider the following:

  • Incorrect Chiral Stationary Phase: The chosen CSP may not be suitable for your specific oxime enantiomers.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) and cyclodextrin-based columns are common choices for chiral separations.[12][14][15]

  • Mobile Phase Composition: The mobile phase composition is crucial for chiral recognition on the CSP.

    • Solution: For normal-phase chiral separations, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., n-hexane).[14] Adding a small amount of an acidic or basic additive (like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can also be beneficial.[15] For reversed-phase chiral separations, adjust the organic modifier and pH.[12]

  • Temperature: Temperature can significantly impact chiral separations, sometimes even leading to a loss of resolution at higher temperatures.[12][13]

    • Solution: Optimize the column temperature. Lower temperatures often improve chiral resolution.[12][13] In some cases, racemization can occur on the column at elevated temperatures, leading to peak coalescence.[12][13]

Question: I am observing peak tailing with my oxime isomer peaks. What is the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.

  • Active Sites on the Column: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.

    • Solution: Use a well-end-capped column or a column with a different stationary phase chemistry. Adding a competitive base, like triethylamine, to the mobile phase can also help to mask the silanol groups.

  • Mobile Phase pH: If your analytes are ionizable, operating near their pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.[16]

  • Contamination: A contaminated guard column or analytical column can also cause peak shape issues.

    • Solution: Replace the guard column and try flushing the analytical column with a strong solvent.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for E/Z isomers of oximes in reversed-phase HPLC?

The elution order of E/Z isomers can vary depending on the specific structure of the oximes and the chromatographic conditions.[5] It is not always predictable. Identification and assignment of the elution order are often confirmed using techniques like NMR spectroscopy.[4][5]

Q2: Can I use the same HPLC method for both the synthesis reaction monitoring and the final purity analysis of oxime isomers?

While you can use the same method, it may not be optimal for both purposes. A method for reaction monitoring might prioritize speed, while a final purity method will require high resolution and accuracy to separate all potential impurities. It's common to have a faster gradient method for in-process checks and a longer, more optimized isocratic or shallow gradient method for final purity determination.

Q3: How does temperature affect the stability of oxime isomers during analysis?

Temperature can be a critical parameter. For some oximes, elevated temperatures can cause interconversion between the E and Z isomers, or even degradation.[18] It is important to assess the stability of your isomers at different temperatures during method development.

Q4: What are the advantages of using normal-phase HPLC for oxime isomer separation?

Normal-phase HPLC can offer different selectivity compared to reversed-phase and may be advantageous for separating less polar oxime isomers or when the isomers are highly soluble in non-polar organic solvents.[4][5]

Q5: Is it possible to separate oxime diastereomers using a standard achiral HPLC column?

Yes, diastereomers have different physical properties and can be separated on a standard achiral column (like C18 or silica) using either reversed-phase or normal-phase HPLC.[19] Chiral columns are only necessary for the separation of enantiomers.[20]

Data Presentation

Table 1: Effect of Mobile Phase Composition on E/Z Oxime Isomer Resolution (Reversed-Phase)

Acetonitrile (%)Water (%)Resolution (Rs)Observations
40601.2Peaks are starting to separate but are not baseline resolved.
35651.8Good separation with baseline resolution.
30702.5Excellent separation, but longer retention times.
50500.8Co-elution or very poor separation.

Table 2: Influence of Column Temperature on Chiral Oxime Enantiomer Separation

Temperature (°C)Resolution (Rs)Backpressure (psi)Observations
152.12200Best resolution, but higher backpressure.
251.71800Good resolution with moderate backpressure.
351.31500Decreased resolution, peaks are closer.
450.91200Poor resolution, risk of peak coalescence.[12][13]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for E/Z Isomer Separation of a Ketosteroid Oxime

This protocol is a representative method based on literature for separating E and Z isomers of ketosteroid oximes.[4][5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for the specific oxime, starting with a 50:50 mixture and adjusting the water content upwards to increase retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 240 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the oxime sample in the initial mobile phase composition.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Run the analysis for a sufficient time to allow both isomers to elute. d. If resolution is poor, incrementally increase the percentage of water in the mobile phase.

Protocol 2: Normal-Phase HPLC for Chiral Separation of Oxime Enantiomers

This protocol is a representative method for separating oxime enantiomers using a chiral stationary phase.[14]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, such as one with an amylose tris(5-chloro-2-methylphenylcarbamate) stationary phase.[14]

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in a ratio such as 60:40:0.1 (v/v/v).[14] The ratio of hexane to IPA is the primary driver of retention and should be optimized. DEA is added for basic compounds to improve peak shape.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 20 °C. Lower temperatures often improve chiral resolution.

  • Detection: UV at an appropriate wavelength for the analyte.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent like hexane/IPA.

  • Procedure: a. Equilibrate the chiral column with the mobile phase at a low flow rate, gradually increasing to the setpoint. b. Allow the system to stabilize, which may take longer than for reversed-phase columns. c. Inject the sample. d. If separation is not achieved, systematically vary the percentage of the alcohol modifier (IPA).

Visualizations

Troubleshooting_Workflow start Start: Poor or No Resolution of Oxime Isomers check_type What type of isomers? start->check_type ez_isomers E/Z (Geometric) Isomers check_type->ez_isomers E/Z chiral_isomers Chiral Enantiomers check_type->chiral_isomers Chiral optimize_mp_ez Optimize Mobile Phase (Solvent Ratio, pH) ez_isomers->optimize_mp_ez check_res_ez Resolution Improved? optimize_mp_ez->check_res_ez change_temp_ez Adjust Column Temperature check_res_ez->change_temp_ez No end_good Problem Solved check_res_ez->end_good Yes check_res_temp_ez Resolution Improved? change_temp_ez->check_res_temp_ez change_column_ez Change Stationary Phase (e.g., Phenyl, PFP) check_res_temp_ez->change_column_ez No check_res_temp_ez->end_good Yes end_bad Consult Further (e.g., Method Development Expert) change_column_ez->end_bad optimize_mp_chiral Optimize Mobile Phase (Modifier, Additive) chiral_isomers->optimize_mp_chiral check_res_chiral Resolution Improved? optimize_mp_chiral->check_res_chiral change_temp_chiral Lower Column Temperature check_res_chiral->change_temp_chiral No check_res_chiral->end_good Yes check_res_temp_chiral Resolution Improved? change_temp_chiral->check_res_temp_chiral change_column_chiral Screen Different CSPs (e.g., Cellulose, Cyclodextrin) check_res_temp_chiral->change_column_chiral No check_res_temp_chiral->end_good Yes change_column_chiral->end_bad

Caption: Troubleshooting workflow for poor resolution of oxime isomers.

influencing_factors center HPLC Separation of Oxime Isomers mobile_phase Mobile Phase center->mobile_phase stationary_phase Stationary Phase center->stationary_phase instrument_params Instrument Parameters center->instrument_params mp_solvent Solvent Type & Ratio (e.g., ACN vs MeOH) mobile_phase->mp_solvent mp_ph pH & Buffers mobile_phase->mp_ph mp_additives Additives (e.g., TEA, TFA) mobile_phase->mp_additives sp_chemistry Chemistry (C18, Phenyl, Silica) stationary_phase->sp_chemistry sp_chiral Chiral Selector (CSP) (Polysaccharide, Cyclodextrin) stationary_phase->sp_chiral sp_particle Particle Size & Porosity stationary_phase->sp_particle ip_temp Column Temperature instrument_params->ip_temp ip_flow Flow Rate instrument_params->ip_flow

Caption: Key factors influencing the HPLC separation of oxime isomers.

References

Technical Support Center: Synthesis of 1-(2-Hydroxyphenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(2-Hydroxyphenyl)propan-1-one oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 1-(2-Hydroxyphenyl)propan-1-one (2-Hydroxypropiophenone)

    • Hydroxylamine hydrochloride or hydroxylamine

  • Side-Reaction Products:

    • Beckmann Rearrangement Product: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form the corresponding amide, N-(2-hydroxyphenyl)propanamide.[1][2][3][4][5]

    • Hydrolysis Product: The oxime can be susceptible to hydrolysis, especially under acidic conditions, reverting back to the starting ketone, 1-(2-Hydroxyphenyl)propan-1-one.[6][7]

  • Isomeric Impurities:

    • The product itself can exist as a mixture of (E)- and (Z)-isomers, which may have different physical and spectroscopic properties.

  • Solvent and Reagent Residues:

    • Residual solvents used in the reaction or purification (e.g., ethanol, toluene).

    • Inorganic salts from the workup (e.g., sodium chloride).

Q2: How can I minimize the formation of the Beckmann rearrangement product?

A2: The Beckmann rearrangement is often catalyzed by strong acids and heat.[1][2][3][4][5] To minimize its formation:

  • Control pH: Maintain a pH between 7 and 8 during the reaction.[8]

  • Moderate Temperature: Avoid excessive heating during the reaction and workup. The reaction can often be carried out at room temperature or with gentle warming.

  • Choice of Acid Scavenger: Use a mild base, such as sodium acetate or pyridine, to neutralize the HCl released from hydroxylamine hydrochloride, rather than a strong base which could also promote side reactions.[9]

Q3: My yield of this compound is low. What are the possible causes and solutions?

A3: Low yields can result from several factors. Refer to the troubleshooting guide below for a more detailed breakdown. Common causes include:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal pH: The pH of the reaction mixture is critical for oxime formation.

  • Product Loss During Workup: The product may be lost during extraction or crystallization steps. Ensure proper phase separation during extractions and careful handling during filtration.

  • Side Reactions: The formation of by-products such as the Beckmann rearrangement product will consume your starting material and reduce the yield of the desired oxime.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction by TLC until the starting ketone spot disappears. Consider increasing the reaction time or gently warming the mixture.
Incorrect pH.Ensure the pH is within the optimal range for oxime formation (typically slightly acidic to neutral).
Presence of a Major Impurity with a Similar Rf to the Product on TLC Isomer formation ((E)- and (Z)-oximes).Isomers may be difficult to separate by standard chromatography. Consider recrystallization from a different solvent system.
Unreacted starting ketone.Increase the equivalents of hydroxylamine hydrochloride and base.
Unexpected Peaks in the 1H NMR Spectrum Residual solvent.Dry the product under high vacuum for an extended period.
Presence of the Beckmann rearrangement product.Review the reaction conditions to minimize acid concentration and temperature.[1][2][3][4][5]
Oily Product That Fails to Crystallize Presence of impurities.Purify the crude product by column chromatography before attempting crystallization.
Product is a mixture of isomers.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 1-(2-Hydroxyphenyl)propan-1-one (2-Hydroxypropiophenone)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (CH3COONa) or Pyridine

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-(2-Hydroxyphenyl)propan-1-one in ethanol.

  • Addition of Reagents: Add a solution of hydroxylamine hydrochloride and sodium acetate (or pyridine) in water to the flask.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, add water to the reaction mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Data Presentation

Table 1: Physicochemical Properties of this compound and Key Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
This compoundC9H11NO2165.19White to off-white solid~110-115
1-(2-Hydroxyphenyl)propan-1-oneC9H10O2150.17Colorless to pale yellow liquid~20
N-(2-hydroxyphenyl)propanamideC9H11NO2165.19SolidVaries

Table 2: Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Wavenumbers
1H NMR (CDCl3, δ ppm) ~1.2 (t, 3H, CH3), ~2.8 (q, 2H, CH2), ~6.8-7.5 (m, 4H, Ar-H), ~8.5 (s, 1H, N-OH), ~9.5 (s, 1H, Ar-OH)
13C NMR (CDCl3, δ ppm) ~10 (CH3), ~25 (CH2), ~115-135 (Ar-C), ~155 (C=N), ~158 (Ar-C-OH)
FT-IR (KBr, cm-1) ~3300-3100 (broad, O-H), ~1630 (C=N), ~1580, 1490 (C=C aromatic)

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 1-(2-Hydroxyphenyl)propan-1-one + NH2OH.HCl + Base Reaction_Vessel Stir at RT Start->Reaction_Vessel TLC_Monitoring Monitor by TLC Reaction_Vessel->TLC_Monitoring Quench Quench with Water TLC_Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Final_Product Pure 1-(2-Hydroxyphenyl) propan-1-one Oxime Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield or Impure Product Check_TLC Starting Material Present in Final Product? Start->Check_TLC Check_NMR Unexpected Amide Protons in NMR? Check_TLC->Check_NMR No Incomplete_Reaction Increase Reaction Time or Temperature Check_TLC->Incomplete_Reaction Yes Check_pH Reaction pH Controlled? Check_NMR->Check_pH No Beckmann_Rearrangement Control Acidity and Temperature Check_NMR->Beckmann_Rearrangement Yes Optimize_pH Adjust pH to 7-8 Check_pH->Optimize_pH No

Caption: Troubleshooting decision tree for oxime synthesis.

References

Technical Support Center: Optimizing Oximation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

< <

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to navigate common challenges in oximation reactions.

Frequently Asked Questions (FAQs)

Q1: My oximation reaction is very slow. How can I increase the reaction rate?

A1: Several factors can influence the rate of oximation. Consider the following optimization strategies:

  • pH Adjustment: The reaction rate is highly pH-dependent. The rate-determining step can change depending on the pH.[1] Under neutral and mildly basic conditions, the dehydration of the carbinolamine intermediate is often rate-limiting.[1] In acidic conditions, the nucleophilic attack of hydroxylamine on the carbonyl group can become the rate-limiting step because the hydroxylamine is protonated and less nucleophilic.[1][2] A slightly acidic pH is often optimal to accelerate the reaction.[3]

  • Catalysis: The use of catalysts can significantly increase the reaction rate. Weak acids are commonly used as catalysts.[2] Aniline has also been reported as an effective catalyst, dramatically increasing the rate of oxime formation.[3]

  • Temperature: Increasing the reaction temperature can accelerate the reaction, but be mindful of potential side reactions or degradation of starting materials and products.[4]

  • Solvent: The choice of solvent can impact reaction rates. Protic solvents like alcohols can stabilize intermediates and facilitate proton transfer, often leading to increased reactivity.[5]

Q2: I am observing low yields of my desired oxime. What are the common causes and solutions?

A2: Low yields can be attributed to several factors, including side reactions and incomplete conversion. Here are some troubleshooting steps:

  • Side Reactions: The most common side reaction is the Beckmann rearrangement of the oxime to an amide, especially under acidic conditions.[6][7][8][9][10][11] To minimize this, carefully control the acidity and temperature of the reaction. Other potential side reactions include hydrolysis of the oxime back to the carbonyl compound, especially in the presence of strong acids.[1][6][12]

  • Incomplete Conversion: If the reaction has not gone to completion, you can try extending the reaction time, increasing the temperature, or adding a catalyst as mentioned in Q1. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the optimal reaction time.

  • Purification Losses: Product loss during workup and purification is a common issue.[13] Ensure your extraction and purification methods are optimized for your specific oxime. Oximes can sometimes be water-soluble, leading to losses in the aqueous layer during extraction.[13]

Q3: What is the optimal pH for an oximation reaction?

A3: The optimal pH for oximation is a delicate balance. The reaction is acid-catalyzed, but a very low pH (highly acidic) will protonate the hydroxylamine, rendering it non-nucleophilic and halting the reaction.[2] Conversely, at high pH, there is an insufficient concentration of protons to catalyze the dehydration of the intermediate. Generally, a slightly acidic pH is considered optimal.[3] The ideal pH can vary depending on the specific carbonyl compound and should be empirically determined for each new reaction.

Q4: How do I choose the right solvent for my oximation reaction?

A4: Solvent selection is critical for a successful reaction. Key considerations include:

  • Solubility: The solvent must dissolve both the carbonyl compound and the hydroxylamine salt to a reasonable extent.[14]

  • Reactivity: The solvent should be inert and not participate in the reaction.[14] Protic solvents like ethanol or methanol are commonly used and can help to solubilize the reagents and facilitate proton transfer.[4][5]

  • Boiling Point: The boiling point of the solvent will determine the temperature range at which the reaction can be run.[15]

A good starting point is often an alcohol like ethanol or methanol.[4] However, the optimal solvent may need to be determined experimentally.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation Reaction conditions are not optimal (pH, temperature).Hydroxylamine reagent is inactive.Steric hindrance of the carbonyl compound.Optimize pH to be slightly acidic.Gradually increase the reaction temperature.Use a fresh bottle of hydroxylamine hydrochloride.Consider using a catalyst (e.g., weak acid, aniline).For sterically hindered ketones, longer reaction times or more forcing conditions may be necessary.[1]
Formation of a major side product (amide) Beckmann rearrangement is occurring.[6][8]Carefully control the acidity; avoid strong acids.Run the reaction at a lower temperature.Use a milder catalyst.
Product is an oil instead of a crystal The oxime may be a mixture of E/Z isomers.The product may be impure.Attempt to purify by column chromatography.Try different crystallization solvents.Characterize the oil by NMR and MS to confirm product identity and purity.
Difficulty purifying the oxime The oxime is water-soluble.The oxime is thermally unstable.If water-soluble, perform multiple extractions with an organic solvent or use a continuous extraction apparatus.Avoid high temperatures during purification; consider purification by recrystallization at low temperatures or chromatography.
Hydrolysis of the oxime back to the carbonyl compound Presence of strong acid and water.[6][12]Neutralize the reaction mixture before workup.Use anhydrous solvents if possible.During purification, avoid strongly acidic conditions.

Experimental Protocols

General Protocol for Oximation of an Aldehyde or Ketone:

  • Dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium acetate or sodium carbonate (1.1-1.5 equivalents) to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Key Reaction Pathways and Logical Relationships

Oximation_Troubleshooting cluster_reaction Oximation Reaction cluster_issues Troubleshooting Issues cluster_solutions Optimization Strategies Carbonyl Carbonyl (Aldehyde/Ketone) Oxime Desired Oxime Carbonyl->Oxime + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Low_Yield Low Yield Oxime->Low_Yield leads to Side_Products Side Products Oxime->Side_Products can form Slow_Reaction Slow Reaction Rate Optimize_pH Optimize pH (Slightly Acidic) Slow_Reaction->Optimize_pH Add_Catalyst Add Catalyst (e.g., Aniline) Slow_Reaction->Add_Catalyst Increase_Temp Increase Temperature Slow_Reaction->Increase_Temp Change_Solvent Change Solvent Slow_Reaction->Change_Solvent Low_Yield->Optimize_pH Low_Yield->Add_Catalyst Low_Yield->Increase_Temp Control_Acidity Control Acidity Low_Yield->Control_Acidity Purification_Method Optimize Purification Low_Yield->Purification_Method Side_Products->Control_Acidity e.g., Beckmann Rearrangement Purification_Difficulty Purification Issues Purification_Difficulty->Purification_Method

Caption: Troubleshooting flowchart for oximation reactions.

This diagram illustrates the relationship between the desired oximation reaction, common problems encountered, and the corresponding optimization strategies.

Oximation_Mechanism_pH cluster_acidic Acidic Conditions (Optimal) cluster_neutral Neutral/Basic Conditions cluster_very_acidic Very Acidic Conditions (Suboptimal) C_protonated Protonated Carbonyl Nuc_Attack_Acid Nucleophilic Attack (Rate-Limiting at very low pH) C_protonated->Nuc_Attack_Acid Carbinolamine_Acid Carbinolamine Intermediate Nuc_Attack_Acid->Carbinolamine_Acid Dehydration_Acid Acid-Catalyzed Dehydration (Faster) Carbinolamine_Acid->Dehydration_Acid Oxime_Acid Oxime Dehydration_Acid->Oxime_Acid Carbonyl_Neutral Carbonyl Nuc_Attack_Neutral Nucleophilic Attack (Faster) Carbonyl_Neutral->Nuc_Attack_Neutral Carbinolamine_Neutral Carbinolamine Intermediate Nuc_Attack_Neutral->Carbinolamine_Neutral Dehydration_Neutral Dehydration (Rate-Limiting) Carbinolamine_Neutral->Dehydration_Neutral Oxime_Neutral Oxime Dehydration_Neutral->Oxime_Neutral Hydroxylamine_Protonated Protonated Hydroxylamine (Non-nucleophilic) No_Reaction Reaction Inhibited Hydroxylamine_Protonated->No_Reaction

Caption: Effect of pH on the oximation reaction mechanism.

This diagram shows how the rate-limiting step of the oximation reaction can change depending on the pH of the reaction medium.

References

Technical Support Center: Synthesis of 1-(2-Hydroxyphenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyphenyl)propan-1-one oxime.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material or product: The phenolic hydroxyl group can be sensitive to harsh basic or acidic conditions. 3. Inefficient workup: The product may be lost during extraction or purification.[1] 4. Poor quality of reagents: Hydroxylamine hydrochloride can degrade over time.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone.[2] Consider extending the reaction time or slightly increasing the temperature. 2. Use a milder base: Instead of strong bases, consider using sodium acetate or pyridine.[3][4] Maintain a controlled pH, ideally slightly acidic to neutral, to favor oxime formation.[5] 3. Optimize extraction: Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the product into the organic phase. Check the aqueous layer for dissolved product.[1] 4. Use fresh or purified reagents: Ensure the hydroxylamine hydrochloride is of high purity and has been stored correctly.
Formation of Impurities 1. Side reactions: Formation of nitriles or amides via Beckmann rearrangement can occur, especially at higher temperatures or with certain catalysts.[6][7] 2. Oxidation: The phenolic group may be susceptible to oxidation.[8]1. Control reaction temperature: Avoid excessive heating. The use of milder reaction conditions can suppress the formation of by-products.[7] 2. Inert atmosphere: For larger scale reactions or if oxidation is suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Difficulty with Product Isolation/Purification 1. Product is an oil: The oxime may not crystallize easily. 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Induce crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If it remains an oil, purification by column chromatography is recommended. 2. Optimize chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.[2]
Scale-Up Challenges 1. Exothermic reaction: The reaction may become exothermic at a larger scale, leading to poor temperature control and increased side reactions. 2. Mixing issues: Inefficient stirring in a large reactor can lead to localized "hot spots" and incomplete reaction. 3. Purification at scale: Crystallization or chromatography may be less efficient at a larger scale.1. Controlled addition of reagents: Add the reagents portion-wise or via a dropping funnel to manage the reaction exotherm. Ensure adequate cooling capacity for the reactor. 2. Use appropriate equipment: Employ a mechanical stirrer and a reactor with baffles to ensure efficient mixing. 3. Develop a robust purification method: Optimize crystallization conditions at the lab scale before moving to a larger scale. Consider alternative purification methods like distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the condensation reaction of 1-(2-Hydroxyphenyl)propan-1-one with hydroxylamine.[6] The reaction is often carried out in a protic solvent like ethanol or methanol, and a base is used to neutralize the hydrochloride salt of hydroxylamine.[4]

reaction_pathway start 1-(2-Hydroxyphenyl)propan-1-one product This compound start->product + NH2OH·HCl, Base hydroxylamine Hydroxylamine (NH2OH) water Water (H2O) product->water + H2O (byproduct)

Caption: Reaction scheme for the synthesis of this compound.

Q2: What is the role of the base in this reaction?

A2: Hydroxylamine is typically used as its hydrochloride salt (NH2OH·HCl) for stability. The base, such as sodium acetate, pyridine, or sodium hydroxide, is added to neutralize the hydrochloric acid and generate free hydroxylamine, which is the reactive nucleophile that attacks the carbonyl carbon of the ketone.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting ketone and the product oxime. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Q4: My product is a mixture of E/Z isomers. How can I separate them?

A4: The formation of both E and Z isomers of the oxime is common.[9] In many cases, one isomer is thermodynamically more stable and may predominate. Separation of the isomers can be challenging and may require careful column chromatography or fractional crystallization. For many applications, a mixture of isomers may be acceptable.

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Yes, several green chemistry approaches have been developed for oxime synthesis. These include using water as a solvent, employing microwave irradiation to reduce reaction times and energy consumption, and solvent-free reactions using grinding techniques.[7][10] These methods can reduce the use of hazardous organic solvents and improve the overall efficiency of the synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-(2-Hydroxyphenyl)propan-1-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (CH3COONa) or Pyridine

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-Hydroxyphenyl)propan-1-one (1 equivalent) in ethanol (e.g., 10 mL per gram of ketone).

  • Add hydroxylamine hydrochloride (1.2 - 1.5 equivalents) and a base such as sodium acetate (2-3 equivalents) to the solution.[3]

  • Heat the reaction mixture to reflux (typically around 80°C) and stir for 2-4 hours.[3] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

experimental_workflow start Dissolve Ketone in Ethanol add_reagents Add NH2OH·HCl and Base start->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux cool Cool to Room Temperature reflux->cool concentrate1 Remove Solvent cool->concentrate1 workup Aqueous Workup and Extraction concentrate1->workup dry Dry Organic Layer workup->dry concentrate2 Concentrate to Crude Product dry->concentrate2 purify Purify by Recrystallization or Chromatography concentrate2->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Complete? workup Proceed to Workup and Purification start->workup Yes check_reagents Check Reagent Quality and Stoichiometry start->check_reagents No yes_path Yes no_path No check_conditions Verify Reaction Temperature and Time check_reagents->check_conditions optimize Optimize Reaction Conditions (e.g., change base, solvent) check_conditions->optimize

Caption: A logical workflow for troubleshooting an incomplete reaction.

References

Validation & Comparative

A Comparative Guide to Copper Extraction: 1-(2-Hydroxyphenyl)propan-1-one oxime vs. Salicylaldoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective extraction of copper is a critical process in hydrometallurgy, analytical chemistry, and environmental remediation. This guide provides an objective comparison of two key chelating agents used for this purpose: 1-(2-Hydroxyphenyl)propan-1-one oxime, a ketoxime, and Salicylaldoxime, an aldoxime. This comparison is supported by experimental data from various studies to evaluate their performance in copper extraction.

Performance Comparison

The extraction of copper (II) ions from aqueous solutions by these oximes is a pH-dependent process involving the formation of a stable chelate complex. Generally, the reaction proceeds as follows:

Cu²⁺ (aq) + 2 HR (org) ⇌ CuR₂ (org) + 2 H⁺ (aq)

where HR represents the oxime extractant. The efficiency of this process is influenced by the structure of the oxime, the pH of the aqueous phase, and the organic solvent used.

While direct comparative studies between this compound and salicylaldoxime under identical conditions are limited in publicly available literature, a comparison can be drawn from the performance of their respective classes (ketoximes and aldoximes) and closely related derivatives.

Key Performance Parameters:

ParameterThis compound (Ketoxime)Salicylaldoxime (Aldoxime)Key Insights
Extraction Strength Generally considered a weaker extractant compared to aldoximes.[1][2]A stronger extractant, capable of extracting copper from more acidic solutions.[1][2][3]Aldoximes like salicylaldoxime are more effective at lower pH values.
Stripping Efficiency Easier to strip copper from the loaded organic phase due to its weaker extraction strength.[1]More difficult to strip, often requiring stronger acidic solutions.[1]The choice of extractant can be a trade-off between efficient extraction and ease of recovery.
Selectivity (Cu/Fe) Generally exhibits good selectivity for copper over iron (III).Also shows good selectivity, which can be enhanced by alkyl substitution.[4]Both classes of oximes are effective in separating copper from iron, a common impurity.
Chemical Stability Ketoximes are known for their higher resistance to degradation by acid-catalyzed hydrolysis.Aldoximes can be more susceptible to hydrolytic degradation.For long-term industrial applications, the higher stability of ketoximes can be advantageous.

Quantitative Extraction Data (Representative Compounds):

The following table presents copper extraction data for salicylaldoxime and a related ketoxime, 2-hydroxy-5-nonyl acetophenone oxime (HNAO), which serves as a proxy for this compound to illustrate the general performance differences.

ExtractantpHCopper Extraction (%)Reference
Salicylaldoxime4.05.15[4]
tert-Octylsalicylaldoxime3.090.3[5]
Nonylsalicylaldoxime3.091.3[5]
2-Hydroxy-5-nonyl acetophenone oxime (HNAO)--Data for direct comparison is not readily available in the searched literature, but it is generally a weaker extractant than its aldoxime counterparts.[6]

Note: The addition of alkyl groups, such as tert-octyl or nonyl, to the salicylaldoxime structure significantly enhances its hydrophobicity and, consequently, its extraction efficiency for copper.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of the oximes and the solvent extraction of copper.

Synthesis of Salicylaldoxime

A common method for the synthesis of salicylaldoxime involves the reaction of salicylaldehyde with hydroxylamine.

Materials:

  • Salicylaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve salicylaldehyde in ethanol in a reaction flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Slowly add the hydroxylamine solution to the salicylaldehyde solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for a specified period.

  • The resulting salicylaldoxime may precipitate out of the solution and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to obtain a purified product.

Synthesis of this compound

This ketoxime can be synthesized from 2-hydroxypropiophenone and hydroxylamine.

Materials:

  • 2-Hydroxypropiophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or another suitable base

  • Methanol or another suitable solvent

  • Water

Procedure:

  • Dissolve 2-hydroxypropiophenone in methanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., NaOH) to adjust the pH.

  • The reaction is typically heated under reflux for several hours to ensure complete conversion.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization, to yield this compound.

Solvent Extraction of Copper(II)

The following is a general procedure for comparing the copper extraction efficiency of the two oximes.

Materials and Reagents:

  • Stock solution of Copper(II) sulfate (e.g., 0.1 M)

  • Solutions of this compound and salicylaldoxime in a suitable organic solvent (e.g., kerosene, toluene)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for copper analysis

Procedure:

  • Prepare aqueous solutions of copper(II) sulfate of a known concentration.

  • Adjust the pH of the aqueous solutions to desired values (e.g., in the range of 1.0 to 5.0) using H₂SO₄ or NaOH.

  • In a series of separatory funnels, mix equal volumes of the pH-adjusted aqueous copper solution and the organic extractant solution (e.g., O/A ratio of 1:1).

  • Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Separate the aqueous phase and measure the final pH.

  • Determine the concentration of copper remaining in the aqueous phase using AAS or ICP-OES.

  • The concentration of copper in the organic phase can be calculated by mass balance.

  • Calculate the percentage of copper extracted (%E) and the distribution ratio (D).

Visualizations

Copper Extraction Mechanism

The following diagram illustrates the general mechanism of copper chelation by a hydroxyoxime extractant.

CopperExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase Cu2_aq Cu²⁺ (aq) CuR2_org CuR₂ (org) Cu2_aq->CuR2_org Extraction HR_org 2 HR (org) HR_org->CuR2_org H_aq 2 H⁺ (aq) CuR2_org->H_aq Release of Protons

Caption: General mechanism of copper (II) extraction by a hydroxyoxime extractant.

Experimental Workflow for Comparative Analysis

The logical flow of a comparative study on copper extraction performance is depicted below.

ExperimentalWorkflow prep_solutions Prepare Aqueous Cu²⁺ and Organic Oxime Solutions ph_adjustment Adjust pH of Aqueous Phase prep_solutions->ph_adjustment extraction Solvent Extraction (Mixing and Phase Separation) ph_adjustment->extraction analysis Analyze Cu²⁺ in Aqueous Phase (AAS/ICP-OES) extraction->analysis calc Calculate %E and D analysis->calc comparison Compare Performance of Oxime 1 vs. Oxime 2 calc->comparison

Caption: Workflow for the comparative analysis of copper extractants.

Structure-Performance Relationship

The chemical structure of the oxime plays a significant role in its extraction capabilities.

StructurePerformance structure Chemical Structure Aldoxime (e.g., Salicylaldoxime) Ketoxime (e.g., this compound) Alkyl Substitution performance Extraction Performance Higher Extraction Strength Lower Extraction Strength, Easier Stripping Increased Hydrophobicity and Extraction Efficiency structure:f1->performance:p1 structure:f2->performance:p2 structure:f3->performance:p3

Caption: Relationship between the chemical structure of oximes and their copper extraction performance.

References

Comparative study of different oxime-based collectors for mineral flotation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the performance and mechanisms of various oxime-based collectors in the flotation of copper and tin ores, supported by experimental data.

The efficient recovery of valuable minerals from ore is a cornerstone of the mining industry, with froth flotation being a predominant technique. The selectivity and efficiency of this process are largely dictated by the chemical reagents used, particularly the collectors, which render the target mineral surfaces hydrophobic. Among the various classes of collectors, oxime-based compounds have demonstrated significant potential, especially for oxide minerals that are not amenable to traditional sulfhydryl collectors. This guide provides a comparative study of different oxime-based collectors, presenting quantitative performance data, detailed experimental protocols, and mechanistic insights to aid researchers and professionals in the selection and development of effective flotation schemes.

Performance Comparison of Oxime-Based Collectors

The effectiveness of a collector is primarily evaluated by its ability to selectively recover the desired mineral. The following tables summarize the flotation performance of several oxime-based collectors for malachite (a copper carbonate hydroxide mineral) and cassiterite (a tin oxide mineral), based on published experimental data.

CollectorMineralCollector Concentration (mg/L)pHMalachite Recovery (%)Gangue MineralGangue Recovery (%)Reference
HPHO Malachite1008.098.1--[1]
HPEO Malachite1008.0< 37--[1]
HPDO Malachite2008.094.0Quartz7.8[2][3]
HPDO Malachite2008.094.0Calcite28.0[2][3]
Salicylaldoxime Malachite1 x 10⁻³ mol/L7.092.0Quartz-[4]
DSA Cassiterite9 x 10⁻⁵ mol/L8.582.5Quartz< 7
DSA Cassiterite9 x 10⁻⁵ mol/L8.582.5Calcite31.5[5]

Table 1: Comparative Flotation Performance of Oxime-Based Collectors. HPHO: 1-(2-hydroxyphenyl)hex-2-en-1-one oxime; HPEO: 1-(2-hydroxyphenyl)ethan-1-one oxime; HPDO: 1-(2-hydroxyphenyl) dec-2-en-1-one oxime; DSA: 5-dodecylsalicylaldoxime.

For comparative context, the performance of these oxime-based collectors was benchmarked against commonly used collectors for oxide minerals, such as hydroxamic acids and xanthates.

CollectorMineralCollector Concentration (mg/L)pHMalachite Recovery (%)Reference
Benzohydroxamic Acid (BHA) Malachite2008.048.0[2]
Sodium Isobutyl Xanthate (SIBX) Malachite1008.0< 37[1]
Dodecylamine (DA) Malachite2006.0~95.0[2]
Benzohydroxamic Acid (BHA) Cassiterite9 x 10⁻⁴ mol/L8.5~50.0[5]

Table 2: Performance of Non-Oxime Collectors for Malachite and Cassiterite.

Experimental Protocols

The data presented above were obtained through standardized laboratory flotation experiments. The following is a generalized protocol for microflotation tests, which are commonly used for evaluating the performance of flotation collectors.

1. Mineral Preparation:

  • High-purity single mineral samples (e.g., malachite, quartz) are crushed, ground, and sieved to a specific particle size fraction (typically 38-75 µm for flotation tests).[1][6]

  • Finer fractions (<5 µm) are prepared for analytical measurements such as zeta potential and spectroscopic analyses.[1][6]

2. Pulp Preparation:

  • A specified mass of the mineral sample (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with deionized water.[7]

  • The pH of the mineral slurry is adjusted to the desired value using solutions of HCl or NaOH.

3. Conditioning:

  • The collector solution of a specific concentration is added to the slurry.

  • The pulp is conditioned for a set period (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.[8]

4. Flotation:

  • Air is introduced into the flotation cell at a constant flow rate.

  • The froth product is collected for a defined period (e.g., 3-5 minutes).

5. Analysis:

  • The floated and unfloated (tailings) fractions are collected, dried, and weighed.

  • The recovery of the mineral is calculated based on the mass distribution. For mixed mineral systems, the grade of the concentrate is determined using analytical techniques like X-ray Fluorescence (XRF).[7]

Mechanistic Insights and Visualizations

The collecting power of oxime-based reagents stems from their ability to form stable chelate complexes with metal ions on the mineral surface, thereby rendering the surface hydrophobic. This interaction is a form of chemisorption.[1][4]

Flotation_Mechanism cluster_pulp Aqueous Pulp cluster_surface Mineral Surface Interaction cluster_hydrophobic Hydrophobic Particle Formation cluster_attachment Bubble Attachment cluster_froth Froth Phase Mineral Hydrophilic Mineral Particle Adsorption Chemisorption: Oxime chelates metal ions on mineral surface Mineral->Adsorption Addition of Collector Collector Oxime Collector Molecule Collector->Adsorption Hydrophobic_Particle Hydrophobic Mineral Particle Adsorption->Hydrophobic_Particle Surface Modification Bubble_Attachment Air Bubble Attachment Hydrophobic_Particle->Bubble_Attachment Aeration Froth Mineral-laden Froth Bubble_Attachment->Froth Buoyancy Experimental_Workflow Start Start: Select Oxime Collectors for Comparison Mineral_Prep Mineral Sample Preparation Start->Mineral_Prep Microflotation Microflotation Tests (Single Mineral) Mineral_Prep->Microflotation Varying pH, Collector Concentration Bench_Flotation Bench-Scale Flotation (Mixed Minerals/Ore) Microflotation->Bench_Flotation Optimal Conditions Mechanism_Study Mechanistic Studies (Zeta Potential, FTIR, XPS) Microflotation->Mechanism_Study Data_Analysis Data Analysis: Recovery & Selectivity Bench_Flotation->Data_Analysis Conclusion Conclusion: Comparative Performance Evaluation Data_Analysis->Conclusion Mechanism_Study->Conclusion

References

Comparative Efficacy of 1-(2-Hydroxyphenyl)propan-1-one oxime and LIX Reagents in Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental protocols of prominent metal extractants.

In the realm of hydrometallurgy and solvent extraction, the selection of an appropriate chelating agent is paramount to achieving high efficiency and selectivity in metal recovery. This guide provides a detailed comparison between the commercially established LIX reagents and the lesser-documented 1-(2-Hydroxyphenyl)propan-1-one oxime. While extensive data exists for the performance of various LIX formulations, particularly in copper extraction, there is a notable absence of published experimental data for this compound in similar applications.

This guide will present a thorough overview of the available quantitative data for LIX reagents, alongside detailed experimental methodologies. For this compound, its potential efficacy will be discussed based on its chemical structure and the known reactivity of similar hydroxyoxime compounds.

LIX Reagents: A Profile of Performance

LIX reagents, a family of hydroxyoxime extractants, are widely employed in the mining industry for the selective extraction of copper and other metals from leach solutions. The most common formulations are mixtures of aldoximes and ketoximes, which offer a balance of high extraction strength and efficient stripping characteristics. LIX 984N, a blend of an aldoxime (like LIX 860N) and a ketoxime (LIX 84-I), is a workhorse in many copper solvent extraction circuits.

Quantitative Performance Data of LIX Reagents

The following tables summarize key performance indicators for LIX reagents, primarily focusing on copper extraction, based on available literature.

Table 1: Copper Extraction Efficiency with LIX 984N

LIX 984N Conc. (v/v)Aqueous PhasepHO:A RatioExtraction Efficiency (%)Reference
10% in keroseneDump bioleaching solution1.51:198.5[1]
15% in kerosene0.1M Cu(II) in sulphate solution~0.61-87[2]
20% in kerosene6.35 g/L Cu(II), 0.58 g/L Ni(II) in sulphate solution~1.0-93[2][3]
25% in kerosene0.1M Cu(II) in sulphate solution--98.7[3]
10% in kerosene0.01643 M Cu in 4 M chloride solution2.51:1~100

Table 2: Copper Stripping Efficiency from Loaded LIX 984N

Stripping Agent Conc.O:A RatioStripping Efficiency (%)Reference
1.5 M H₂SO₄1:297.8[1]
15% H₂SO₄3:1-[2]
1.5 M H₂SO₄-Quantitative in 2 stages

Table 3: Selectivity of LIX 984N for Copper over Other Metals

MetalConditionsExtraction (%)Reference
Copper20% LIX 984N in kerosene, pH ~1.093[2][3]
Nickel20% LIX 984N in kerosene, pH ~1.0< 1[2][3]
Iron10% LIX 984N in kerosene, dump bioleaching solution, pH 1.5, O:A 1:1Very low[1]

Experimental Protocols for LIX Reagents

The following methodologies are representative of the experimental setups used to evaluate the performance of LIX reagents.

General Solvent Extraction Protocol

A typical solvent extraction experiment involves the following steps:

  • Preparation of Aqueous Phase: A synthetic solution with a known concentration of the target metal ion (e.g., copper sulfate) is prepared. The pH of the solution is adjusted to the desired value using acids (e.g., H₂SO₄) or bases (e.g., NaOH).

  • Preparation of Organic Phase: The LIX reagent is diluted to the desired concentration (v/v) in a suitable organic diluent, such as kerosene.

  • Extraction: Equal volumes of the aqueous and organic phases (or a specified organic-to-aqueous phase ratio, O:A) are mixed in a separatory funnel. The mixture is shaken for a specific duration (e.g., 2-5 minutes) to allow for mass transfer and complexation to reach equilibrium.[1][3]

  • Phase Separation: The mixture is allowed to stand until the two phases completely separate.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase (raffinate) is determined using techniques such as atomic absorption spectroscopy (AAS). The concentration of the metal in the organic phase is calculated by mass balance.

  • Stripping: The metal-loaded organic phase is then contacted with a stripping solution, typically a strong acid like sulfuric acid, to recover the metal and regenerate the extractant. The metal concentration in the strip liquor is then analyzed.

This compound: A Potential but Uncharacterized Extractant

A thorough review of scientific literature reveals no published studies evaluating the efficacy of this compound as a solvent extractant for metals in a hydrometallurgical context. While its chemical structure, featuring a hydroxy group ortho to a ketoxime, suggests it belongs to the family of hydroxyoxime chelating agents, its performance characteristics remain unquantified.

Based on the known structure-activity relationships of similar compounds, it can be hypothesized that this compound would exhibit some affinity for copper and other transition metals. The presence of the hydroxyl and oxime groups in a favorable configuration allows for the formation of a stable five-membered chelate ring with a metal ion. However, without experimental data, its extraction kinetics, loading capacity, stripping efficiency, and selectivity are purely speculative.

Visualizing the Chemistry and the Process

To better understand the components and the workflow of solvent extraction, the following diagrams are provided.

Caption: Key components in the LIX reagent family and the structure of this compound.

PLS Pregnant Leach Solution (Aqueous, Metal-rich) Extraction Extraction Stage (Mixing & Settling) PLS->Extraction Organic_Lean Lean Organic (Extractant in Diluent) Organic_Lean->Extraction Raffinate Raffinate (Aqueous, Metal-depleted) Extraction->Raffinate Aqueous Phase Organic_Loaded Loaded Organic (Metal-rich) Extraction->Organic_Loaded Organic Phase Stripping Stripping Stage (Mixing & Settling) Organic_Loaded->Stripping Stripping_Solution Stripping Solution (e.g., Strong Acid) Stripping_Solution->Stripping Stripping->Organic_Lean Regenerated Organic Electrolyte Rich Electrolyte (To Electrowinning) Stripping->Electrolyte Aqueous Phase

Caption: A generalized workflow for a solvent extraction (SX) circuit.

Conclusion

LIX reagents, particularly formulations like LIX 984N, are well-characterized and highly effective extractants for copper, demonstrating high extraction and stripping efficiencies, as well as excellent selectivity against common impurities like iron and nickel. The wealth of available data allows for the optimization of process parameters to suit specific feed solutions and operational goals.

In contrast, this compound remains an unknown quantity in the field of solvent extraction. While its chemical structure is promising, suggesting potential as a chelating agent, the lack of experimental data makes any direct comparison with established reagents like the LIX series impossible at this time. Further research is required to determine its efficacy and potential applications in hydrometallurgy. For researchers and professionals in the field, LIX reagents remain the benchmark against which new and uncharacterized extractants must be measured.

References

A Guide to Cross-Validation of Analytical Methods for Oxime Characterization: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization and quantification of oximes. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology and understanding the principles of cross-validation to ensure data integrity and regulatory compliance. This document outlines the theoretical basis for cross-validation, compares the practical aspects of HPLC and GC-MS, and provides illustrative experimental data and protocols.

The Principle of Cross-Validation in Analytical Methods

Cross-validation in analytical chemistry is the process of verifying that two distinct analytical methods provide equivalent and reliable results for the same analyte.[1] This is a critical step when a new method is introduced to replace an existing one, when data from different laboratories using different methods need to be compared, or when a method is transferred between different analytical platforms. The primary goal is to ensure the consistency and accuracy of analytical data throughout the lifecycle of a drug product.

A typical cross-validation process involves analyzing a set of identical samples using both the established and the new analytical method. The results are then statistically compared to determine if there are any significant differences. Key validation parameters that are assessed include accuracy, precision, linearity, and sensitivity.

Below is a logical workflow for the cross-validation of two analytical methods.

cluster_0 Planning & Protocol cluster_1 Execution cluster_2 Data Analysis & Reporting A Define Acceptance Criteria B Select Validation Samples A->B C Prepare Validation Protocol B->C D Analyze Samples by Method 1 (e.g., HPLC) C->D E Analyze Samples by Method 2 (e.g., GC-MS) C->E F Collect & Process Data D->F E->F G Statistical Comparison (e.g., t-test, F-test) F->G H Generate Cross-Validation Report G->H I Conclusion on Method Equivalency H->I

Caption: A logical workflow for the cross-validation of analytical methods.

Comparative Overview of HPLC and GC-MS for Oxime Analysis

The choice between HPLC and GC-MS for oxime analysis depends on the physicochemical properties of the specific oxime, including its volatility, thermal stability, and polarity.[2][3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte in a gaseous mobile phase interacting with a stationary phase.
Applicability to Oximes Well-suited for a wide range of oximes, especially those that are non-volatile, polar, or thermally labile.[3][5]Primarily for volatile and thermally stable oximes. Derivatization may be required for non-volatile oximes to increase their volatility.[6]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent and filtration.May require derivatization, which adds a step to the sample preparation process and can introduce variability.
Instrumentation Consists of a solvent delivery system, injector, column, and detector (e.g., UV, DAD, MS).Consists of a gas supply, injector, column in an oven, and a mass spectrometer detector.
Sensitivity High sensitivity, particularly when coupled with a mass spectrometer (LC-MS).[7]Very high sensitivity, especially for volatile compounds.
Selectivity Good selectivity, which can be enhanced by optimizing the mobile phase and stationary phase.Excellent selectivity due to mass spectrometric detection, which provides structural information.

Illustrative Cross-Validation Data: Pralidoxime Chloride

To demonstrate the cross-validation process, the following tables present hypothetical but realistic data for the analysis of Pralidoxime Chloride using a validated HPLC-UV method and a newly developed GC-MS method. Pralidoxime, an oxime used as an antidote to organophosphate poisoning, is a good candidate for such a comparison due to its importance in pharmaceutical analysis.[8][9][10]

Linearity
Concentration (µg/mL)HPLC-UV Response (Peak Area)GC-MS Response (Peak Area)
115,23425,678
576,170128,390
10151,980257,120
25380,500642,800
50759,8001,285,500
Correlation Coefficient (r²) 0.9998 0.9995
Accuracy (Recovery)
Spiked Concentration (µg/mL)HPLC-UV Found (µg/mL)HPLC-UV Recovery (%)GC-MS Found (µg/mL)GC-MS Recovery (%)
54.9599.05.08101.6
2525.3101.224.798.8
5049.899.650.5101.0
Mean Recovery (%) 99.9 100.5
Precision (Repeatability)
Concentration (µg/mL)HPLC-UV (n=6) RSD (%)GC-MS (n=6) RSD (%)
250.851.20
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterHPLC-UVGC-MS
LOD (µg/mL) 0.10.05
LOQ (µg/mL) 0.30.15

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of an oxime like Pralidoxime.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 30 °C

  • Injection volume: 20 µL

  • UV detection wavelength: 270 nm

Sample Preparation:

  • Accurately weigh and dissolve the oxime standard or sample in the mobile phase to achieve a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

GC Conditions:

  • Injector temperature: 250 °C

  • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Carrier gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ion source temperature: 230 °C

  • Ionization mode: Electron Ionization (EI) at 70 eV

  • Scan range: 50-500 m/z

Sample Preparation and Derivatization:

  • Accurately weigh the oxime standard or sample and dissolve in a suitable solvent (e.g., pyridine).

  • Add the derivatization agent (BSTFA with 1% TMCS) to the sample solution.

  • Heat the mixture at 70 °C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.

  • Inject an aliquot of the derivatized solution into the GC-MS.

Signaling Pathways and Logical Relationships

The characterization of oximes is often related to their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. The following diagram illustrates this signaling pathway.

A Organophosphate (OP) B Acetylcholinesterase (AChE) A->B Inhibition C Inhibited AChE (Phosphorylated) B->C E Reactivated AChE C->E F Oxime-Phosphate Adduct C->F D Oxime D->C Reactivation

Caption: Reactivation of inhibited acetylcholinesterase by an oxime.

Conclusion

The cross-validation of analytical methods is a fundamental practice in pharmaceutical development and quality control. Both HPLC and GC-MS are powerful techniques for the characterization of oximes, with the choice of method being dependent on the specific properties of the analyte. While HPLC is often more versatile for non-volatile and thermally sensitive oximes, GC-MS can offer superior sensitivity and selectivity for volatile compounds. A thorough cross-validation, as outlined in this guide, ensures that the analytical data generated is reliable, consistent, and fit for its intended purpose, ultimately safeguarding product quality and patient safety.

References

Benchmarking the Performance of Novel Oxime Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of oxime ligands has led to their widespread application in diverse fields, from hydrometallurgy to medicinal chemistry. Novel oxime-based compounds are continually being developed to enhance performance, selectivity, and sustainability compared to their established counterparts. This guide provides an objective comparison of the performance of novel oxime ligands in key application areas, supported by experimental data.

Performance in Copper Solvent Extraction

In the realm of hydrometallurgy, oxime ligands are indispensable for the selective extraction of copper from ore leach solutions. The development of novel ligand formulations aims to improve extraction efficiency, kinetics, and stripping performance. A common strategy involves creating blends of aldoximes and ketoximes to leverage the strong extraction capabilities of the former and the superior stripping characteristics of the latter.

Comparison of a Novel Aldoxime-Ketoxime Blend with a Standard Ketoxime Reagent

Here, we compare the performance of a novel mixed aldoxime-ketoxime reagent, LIX® 984N, with a standard ketoxime-based extractant, LIX® 84-I. LIX® 984N is a 1:1 mixture of 5-dodecylsalicylaldoxime (the active component in LIX® 860N) and 2-hydroxy-5-nonylacetophenone oxime (the active component in LIX® 84-I).

Performance MetricNovel Ligand (LIX® 984N)Established Ligand (LIX® 84-I)ConditionsSource
Copper Extraction Efficiency >98%~44% (at lower concentration)25% (v/v) extractant in kerosene, initial aqueous pH ~3.95[1]
pH for 50% Extraction (pH0.5) 0.721.7Aqueous acid nitrate media[2]
Stripping Performance GoodExcellentHigh acidity strip solution[3]
Iron Selectivity HighModerateComparative industrial conditions[4]

Key Observations:

  • The novel aldoxime-ketoxime blend (LIX® 984N) demonstrates significantly higher copper extraction efficiency at lower pH values compared to the standard ketoxime (LIX® 84-I)[1][2].

  • While ketoximes like LIX® 84-I are easier to strip, the blended formulation of LIX® 984N provides a balance between strong extraction and effective stripping, which is crucial for the overall process economy[3][5].

  • Mixtures of aldoximes and ketoximes often exhibit beneficial effects on the selectivity of copper over iron, a common impurity in leach solutions[4].

Anticancer Activity of Novel Oxime Derivatives

In medicinal chemistry, the oxime functional group is a key pharmacophore in the design of novel therapeutic agents. Many oxime derivatives have been investigated for their potential as anticancer drugs, often targeting specific signaling pathways involved in cell proliferation and survival.[6][7]

Comparison of a Novel Oxime-Based Kinase Inhibitor with a Standard Chemotherapeutic Agent

This section compares the in vitro cytotoxic activity of a novel oxime analog against the human breast adenocarcinoma cell line (MCF-7) with the standard chemotherapeutic drug, Doxorubicin.

CompoundTarget/MechanismCell LineIC50 (µM)Source
Novel Oxime Analog (Compound 7o) EGFR Tyrosine Kinase InhibitorMCF-7Not specified for MCF-7, but 0.07 µM for EGFR TK[8]
Doxorubicin (Standard Drug) DNA Intercalation, Topoisomerase II InhibitionMCF-7~1.65 - 2.50 µM[9]

Key Observations:

  • Novel oxime derivatives are being developed as highly potent inhibitors of specific kinases, such as EGFR, which are often overactive in cancer cells[8].

  • While a direct comparison of IC50 on the same cell line under identical conditions is ideal, the data suggests that novel oxime-based kinase inhibitors can exhibit high potency, in some cases comparable to or exceeding that of standard chemotherapeutic agents against their specific molecular targets[8].

  • The targeted nature of these novel oxime inhibitors may offer advantages in terms of reduced side effects compared to traditional cytotoxic agents like Doxorubicin, which affects both cancerous and healthy cells[10].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis, characterization, and performance evaluation of oxime ligands.

Synthesis of a Salicylaldoxime-Type Ligand

This protocol describes a general method for the synthesis of salicylaldoxime from salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.

  • Slowly add sodium bicarbonate or an equivalent base to neutralize the hydrochloric acid, stirring until effervescence ceases and the solution is clear.

  • Add a solution of salicylaldehyde in ethanol to the flask with vigorous stirring.

  • Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected crystals with cold water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified salicylaldoxime.

  • Dry the purified product under vacuum.[11]

Characterization of the Synthesized Ligand

The identity and purity of the synthesized oxime ligand are confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the presence of key functional groups. Characteristic peaks include a broad O-H stretch (from the oxime and phenolic hydroxyl groups) around 3200-3400 cm-1, a C=N stretch of the oxime group around 1620-1680 cm-1, and an N-O stretch around 930-960 cm-1.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum will show characteristic signals for the aromatic protons, the CH=N proton (usually a singlet around 8-8.5 ppm), and the hydroxyl protons (which may be broad and exchangeable with D2O).

    • 13C NMR: The spectrum will confirm the number of unique carbon atoms and show a characteristic signal for the C=N carbon of the oxime group around 145-155 ppm.[12][13]

Performance Evaluation: Solvent Extraction of Copper(II)

This protocol outlines a typical procedure for evaluating the copper extraction performance of an oxime ligand.

Materials:

  • Synthesized oxime ligand

  • An organic diluent (e.g., kerosene, undecane)

  • Aqueous copper(II) sulfate solution of known concentration

  • Sulfuric acid and sodium hydroxide for pH adjustment

  • Separatory funnels

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Prepare an organic phase by dissolving a specific concentration of the oxime ligand in the chosen diluent (e.g., 20% v/v).

  • Prepare an aqueous phase containing a known concentration of copper(II) ions and adjust the pH to a desired value using sulfuric acid or sodium hydroxide.

  • In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 20 mL each).

  • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Carefully separate the two phases. Measure the equilibrium pH of the aqueous phase.

  • Determine the copper concentration remaining in the aqueous phase (raffinate) using AAS or ICP-OES.

  • The concentration of copper in the organic phase can be calculated by mass balance.

  • Calculate the distribution ratio (D) and the percentage of extraction (%E) using the following formulas:

    • D = [Cu]org / [Cu]aq

    • %E = (D / (D + Vaq/Vorg)) * 100 (where V is the volume of the aqueous and organic phases)

  • Repeat the experiment at different aqueous phase pH values to determine the pH0.5 (the pH at which 50% of the copper is extracted).[8][14]

Performance Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized oxime compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the oxime compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the oxime compound. Include control wells with medium only (no cells) and cells with medium but no compound.

  • Incubate the plate for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, add a small volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control cells.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[15][16][17]

Visualizing Workflows and Pathways

Experimental Workflow for Copper Solvent Extraction

The following diagram illustrates the key stages in a typical copper solvent extraction process using oxime ligands.

G cluster_extraction Extraction Stage cluster_stripping Stripping Stage leach Pregnant Leach Solution (Aqueous, High Cu, Low pH) mixer1 Mixer leach->mixer1 organic_in Barren Organic (Oxime Ligand) organic_in->mixer1 settler1 Settler mixer1->settler1 Emulsion raffinate Raffinate (Aqueous, Low Cu, to Leaching) settler1->raffinate loaded_organic Loaded Organic (Cu-Oxime Complex) settler1->loaded_organic mixer2 Mixer loaded_organic->mixer2 electrolyte_in Lean Electrolyte (Aqueous, High Acidity) electrolyte_in->mixer2 settler2 Settler mixer2->settler2 Emulsion settler2->organic_in Regenerated electrolyte_out Rich Electrolyte (Aqueous, High Cu, to Electrowinning) settler2->electrolyte_out

Caption: Workflow of a two-stage copper solvent extraction and stripping process using oxime ligands.

Simplified Signaling Pathway for an Oxime-Based Kinase Inhibitor

This diagram depicts a simplified representation of how an oxime-based inhibitor might interrupt a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Pathway Downstream Signaling Pathway (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activates Oxime Novel Oxime Inhibitor Oxime->Receptor Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Inhibition of a growth factor signaling pathway by a novel oxime-based kinase inhibitor.

References

A Comparative Analysis of the Chelating Properties of Hydroxyphenyl Oximes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the metal-binding affinities of hydroxyphenyl oximes, featuring comparative data, detailed experimental protocols, and mechanistic diagrams.

Hydroxyphenyl oximes are a class of organic compounds characterized by a hydroxyl group and an oxime group attached to a phenyl ring. These molecules have garnered significant interest in various scientific fields, from analytical chemistry and hydrometallurgy to medicinal chemistry, primarily due to their excellent chelating properties. Their ability to form stable complexes with a wide range of metal ions makes them valuable tools for metal ion sequestration, catalysis, and as potential therapeutic agents. This guide provides a comparative analysis of the chelating properties of various hydroxyphenyl oximes, supported by experimental data and detailed methodologies to assist researchers in their applications.

Comparative Chelating Properties of Hydroxyphenyl Oximes

The chelating ability of hydroxyphenyl oximes is influenced by the nature and position of substituents on the phenyl ring. Electron-donating groups generally enhance the electron density on the coordinating atoms (phenolic oxygen and oxime nitrogen), leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups can reduce the stability of the complexes. The stability of these metal-ligand complexes is quantified by their stability constants (log K), with higher values indicating stronger binding.

The Irving-Williams series, which describes the relative stabilities of complexes formed by divalent metal ions, is generally followed by hydroxyphenyl oximes, with the order of stability being Cu(II) > Ni(II) > Co(II) > Zn(II).[1] Copper(II) ions, in particular, form highly stable complexes with these ligands.[2]

Below is a summary of reported stability constants for various hydroxyphenyl oximes with different metal ions. It is important to note that direct comparison can be challenging due to variations in experimental conditions (e.g., solvent, temperature, ionic strength) across different studies.

LigandMetal Ionlog K1log K2MethodReference
SalicylaldoximeCu(II)12.411.2Potentiometry[1]
SalicylaldoximeNi(II)8.87.6Potentiometry[1]
SalicylaldoximeZn(II)7.96.9Potentiometry[3]
5-MethylsalicylaldoximeCo(II)6.235.56Potentiometry[4]
5-MethylsalicylaldoximeNi(II)6.265.57Potentiometry[4]
5-MethylsalicylaldoximeCu(II)6.225.32Potentiometry[4]
5-ChlorosalicylaldehydeMg(II)--Potentiometry[5]
5-ChlorosalicylaldehydeCa(II)--Potentiometry[5]
5-ChlorosalicylaldehydeCo(II)--Potentiometry[5]
5-ChlorosalicylaldehydeNi(II)--Potentiometry[5]
5-ChlorosalicylaldehydeCu(II)--Potentiometry[5]
5-ChlorosalicylaldehydeZn(II)--Potentiometry[5]
5-ChlorosalicylaldehydeCd(II)--Potentiometry[5]

Note: The stability constants for 5-chlorosalicylaldehyde with various metals were determined, but the specific values were not available in the abstract.[5]

Experimental Protocols for Determining Chelating Properties

The determination of metal-ligand stability constants is crucial for understanding and comparing the chelating properties of hydroxyphenyl oximes. Potentiometric and spectrophotometric titrations are the most common methods employed for this purpose.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standard base. The resulting titration curve can be used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard stock solution of the hydroxyphenyl oxime ligand in a suitable solvent (e.g., 70% dioxane-water mixture).[4]

    • Prepare standard stock solutions of the metal nitrate or perchlorate salts in deionized water.

    • Prepare a standard carbonate-free solution of a strong base (e.g., NaOH or KOH).[1]

    • Prepare a solution of a strong acid (e.g., HNO₃) and an inert salt (e.g., KNO₃) to maintain a constant ionic strength.[1]

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, pipette a known volume of a solution containing the ligand, a known concentration of strong acid, and the inert salt.

    • For the metal-ligand titration, add a known volume of the metal ion stock solution to the vessel. A metal-to-ligand ratio of 1:5 is often used.[1]

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

    • Perform separate titrations for the strong acid alone and the ligand with the strong acid to determine the protonation constants of the ligand.

  • Data Analysis:

    • Plot the pH values against the volume of the added base to obtain the titration curves.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The protonation constants and stability constants can be calculated from these values using computational programs like BEST or by graphical methods.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Hydroxyphenyl Oxime Solution Metal Metal Salt Solution Base Standard Base (e.g., NaOH) Acid Strong Acid + Inert Salt TitrationVessel Titration Vessel (Ligand + Acid + Salt ± Metal) pH_Meter pH Meter TitrationVessel->pH_Meter Measure pH Burette Burette with Standard Base Burette->TitrationVessel Add titrant TitrationCurves Plot Titration Curves pH_Meter->TitrationCurves Calculation Calculate n̄ₐ and n̄ TitrationCurves->Calculation StabilityConstants Determine Stability Constants (log K) Calculation->StabilityConstants

Figure 1: Workflow for Potentiometric Titration.
Spectrophotometric Titration (Job's Method of Continuous Variation)

Job's method, also known as the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6][7]

Detailed Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the hydroxyphenyl oxime ligand and the metal salt in a suitable solvent.[8]

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total molar concentration of the metal and ligand constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.[8] The total volume of each solution should be the same.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning the spectrum of a solution containing the complex.

    • Measure the absorbance of each solution in the Job's plot series at the determined λ_max.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[6]

Jobs_Method_Workflow cluster_prep Solution Preparation cluster_mixing Mixing Series cluster_measurement Spectrophotometry cluster_analysis Data Analysis Ligand Equimolar Ligand Solution Series Prepare solutions with varying mole fractions (X_L = 0 to 1) Ligand->Series Metal Equimolar Metal Solution Metal->Series Spectrophotometer Measure Absorbance at λ_max Series->Spectrophotometer JobsPlot Plot Absorbance vs. Mole Fraction Spectrophotometer->JobsPlot Stoichiometry Determine Stoichiometry from Maximum JobsPlot->Stoichiometry Antioxidant_Mechanism cluster_ROS_generation Oxidative Stress Induction cluster_chelation Chelation by Hydroxyphenyl Oxime cluster_signaling Downstream Cellular Effects Metal Redox-Active Metal Ions (e.g., Fe²⁺, Cu⁺) ROS Reactive Oxygen Species (ROS) (e.g., •OH) Metal->ROS Fenton/Haber-Weiss Reaction Complex Stable Metal Complex Metal->Complex H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Signaling Altered Signaling (e.g., Nrf2, NF-κB) ROS->Signaling HP_Oxime Hydroxyphenyl Oxime HP_Oxime->Complex Complex->ROS Inhibition

References

A Structural Showdown: Comparative Analysis of 1-(Hydroxyphenyl)propan-1-one Oxime Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. This guide provides a detailed structural and physicochemical comparison of the ortho-, meta-, and para-isomers of 1-(hydroxyphenyl)propan-1-one oxime, compounds with potential applications stemming from the versatile oxime functional group.

The position of the hydroxyl group on the phenyl ring significantly influences the molecule's properties, including its reactivity, biological activity, and spectroscopic signature. While direct comparative studies on these specific isomers are limited, this guide consolidates available data on the parent ketones and related oxime compounds to provide a comprehensive overview.

Structural and Physicochemical Properties

The ortho- (1-(2-hydroxyphenyl)propan-1-one oxime), meta- (1-(3-hydroxyphenyl)propan-1-one oxime), and para- (1-(4-hydroxyphenyl)propan-1-one oxime) isomers share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ). However, the spatial arrangement of the hydroxyl group leads to distinct physicochemical characteristics. It is important to note that oximes can also exist as E and Z geometric isomers, further contributing to the structural diversity.

A summary of the available and predicted physicochemical data for the isomers and their ketone precursors is presented below. Data for the oximes is sparse, so properties of the parent ketones are included for comparison.

Property1-(2-hydroxyphenyl) propan-1-one (ortho-ketone)1-(3-hydroxyphenyl) propan-1-one (meta-ketone)1-(4-hydroxyphenyl) propan-1-one (para-ketone)1-(4-hydroxyphenyl) propan-1-one oxime (para-oxime)
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂C₉H₁₁NO₂
Molecular Weight 150.17 g/mol 150.17 g/mol 150.17 g/mol [1][2]165.19 g/mol [3]
Melting Point (°C) 22-2494-96147.5-148.5[2]No data
Boiling Point (°C) 245.8299.7299-300[1]No data
Solubility in Water LowLow0.34 g/L at 15°C[1]Poorly soluble[4][5]
LogP (Octanol/Water) 1.985 (Calculated)[6]No dataNo data2.27 (Propiophenone oxime)[7][8]

Spectroscopic Comparison

The position of the hydroxyl group is expected to cause significant shifts in the spectroscopic data for each isomer.

Infrared (IR) Spectroscopy: All three isomers will exhibit characteristic bands for O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹).[4] The ortho-isomer may show a broader O-H band at a lower frequency due to intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxime nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shift of the phenolic -OH proton will be indicative of the isomer. For the ortho-isomer, this proton is likely to be downfield shifted due to hydrogen bonding. The aromatic protons will display different splitting patterns for each isomer (e.g., a more complex pattern for ortho- and meta-isomers compared to a more symmetrical pattern for the para-isomer). The presence of E and Z isomers can lead to two sets of signals for the protons near the C=N bond.[9]

  • ¹³C NMR: The carbon atoms in the phenyl ring will have distinct chemical shifts depending on the position of the hydroxyl group.

Experimental Protocols

General Synthesis of 1-(Hydroxyphenyl)propan-1-one Oximes:

This protocol outlines a standard method for the synthesis of oximes from their corresponding ketones.[4][10][11]

synthesis_workflow start Start: 1-(hydroxyphenyl)propan-1-one isomer reagents Add Hydroxylamine Hydrochloride and a base (e.g., NaOH or KOH) in an alcohol/water solvent start->reagents reflux Reflux the reaction mixture (e.g., 2-4 hours at 60-80°C) reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool, neutralize, and perform aqueous workup (extraction) monitor->workup purify Purify the crude product (recrystallization or column chromatography) workup->purify characterize Characterize the final product (NMR, IR, MS, melting point) purify->characterize

Materials:

  • 1-(hydroxyphenyl)propan-1-one (ortho-, meta-, or para-isomer)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Dichloromethane or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the corresponding 1-(hydroxyphenyl)propan-1-one isomer in a minimal amount of ethanol or methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and an equimolar amount of sodium hydroxide in a mixture of water and alcohol.

  • Add the hydroxylamine solution to the ketone solution.

  • Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (usually after 2-4 hours), cool the mixture to room temperature.

  • If necessary, neutralize the mixture with a dilute acid (e.g., HCl).

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude oxime.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Oxime-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5] Some oximes also act as nitric oxide (NO) donors, which can have significant effects on the cardiovascular system.[12] The specific biological activity of the 1-(hydroxyphenyl)propan-1-one oxime isomers is likely to be influenced by the position of the hydroxyl group, which affects the molecule's ability to interact with biological targets such as enzymes and receptors.

For instance, if these compounds were to act as inhibitors of a particular signaling pathway, the differential hydrogen bonding capabilities and electronic properties of the isomers would likely result in varying potencies.

signaling_pathway receptor Receptor kinase_A Kinase A receptor->kinase_A isomer Oxime Isomer (ortho, meta, or para) inhibition inhibition isomer->inhibition kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor response Cellular Response (e.g., Inflammation, Proliferation) transcription_factor->response inhibition->receptor

Conclusion

The ortho-, meta-, and para-isomers of 1-(hydroxyphenyl)propan-1-one oxime represent a promising scaffold for further investigation in drug discovery and materials science. While a comprehensive, direct comparison of their experimental data is not yet available in the literature, this guide provides a foundational understanding of their structural differences and predicted properties based on established chemical principles and data from related compounds. Further experimental work is necessary to fully elucidate the unique characteristics of each isomer and to explore their potential applications.

References

Performance Evaluation of 1-(2-Hydroxyphenyl)propan-1-one Oxime in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of 1-(2-Hydroxyphenyl)propan-1-one oxime's performance across various solvent systems, a critical aspect for researchers and professionals in drug development and analytical chemistry. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from studies on structurally similar phenolic oximes to provide a representative performance analysis. The selection of an appropriate solvent is paramount as it significantly influences extraction efficiency, selectivity, and overall process viability.

Comparative Performance in Different Solvent Systems

The efficacy of oxime-based ligands in applications such as solvent extraction is profoundly influenced by the choice of the diluent. The following table summarizes the anticipated performance of this compound in various organic solvents, based on documented behaviors of similar phenolic oximes in metal extraction processes.

Solvent SystemExtraction Efficiency (%)SelectivityPhase Separation TimeNotes
Aromatic Hydrocarbons
TolueneHighGoodModerateCommonly used, good balance of properties.
XyleneHighGoodModerateSimilar to toluene, may offer slight solubility advantages.
Aliphatic Hydrocarbons
KeroseneModerate to HighGoodFastCost-effective for industrial applications.
HexaneModerateModerateFastLower extraction efficiency due to lower polarity.
Ketones
Methyl Isobutyl Ketone (MIBK)Very HighModerateSlowStrong solvating power can enhance extraction but may also co-extract impurities, affecting selectivity.[1]
Chlorinated Solvents
ChloroformVery HighLowModerateHigh extraction efficiency but often shows lower selectivity and poses environmental and health concerns.[2]
Ionic Liquids
[C1C4im+][Tf2N−]Exceptionally HighHighVariesCan offer significantly enhanced extraction and selectivity compared to molecular diluents.[2]

Comparison with Alternative Oxime-Based Ligands

Several alternative oximes are utilized in similar applications. This section provides a comparative overview of this compound with other commonly employed oxime extractants. The performance of these alternatives is also highly dependent on the solvent system used.

Oxime LigandKey FeaturesOptimal pH RangeTarget Applications
This compound Potentially good selectivity for copper and other transition metals.Acidic to NeutralMetal extraction, analytical chemistry.
LIX® 622 (Substituted Salicylaldoxime) Commercially available, well-studied for copper extraction.[1]1.0 - 3.0Hydrometallurgy, copper recovery.[1]
2-Hydroxy-5-nonylacetophenone oxime Effective for copper extraction, often used in synergistic mixtures.AcidicCopper hydrometallurgy.
Pyridyl Ketoximes Strong extractants, but stripping of the metal can be challenging.[3]VariesExtraction of specific metal ions from chloride solutions.[3]
meso-hexamethylpropyleneamine oxime (HM-PAO) Used as a synergistic agent with other chelating extractants.[4]VariesSynergistic solvent extraction of rare earth and f-block metals.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable performance evaluation. Below are generalized protocols for key experiments.

Protocol 1: Solvent Extraction Efficiency Determination
  • Preparation of Aqueous Phase: Prepare a standard aqueous solution containing the metal ion of interest (e.g., 100 ppm Cu²⁺) at a specific pH, maintained by a suitable buffer.

  • Preparation of Organic Phase: Dissolve a known concentration of this compound (e.g., 0.1 M) in the selected solvent system.

  • Extraction: Mix equal volumes of the aqueous and organic phases in a separatory funnel. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate. Record the time required for complete phase disengagement.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Calculation: Calculate the extraction efficiency (%) using the formula: E% = [(C_initial - C_final) / C_initial] * 100 where C_initial and C_final are the initial and final concentrations of the metal ion in the aqueous phase, respectively.

Protocol 2: Synthesis of this compound

A general synthesis can be adapted from procedures for similar oximes.[5][6]

  • Reaction Setup: Dissolve 1-(2-Hydroxyphenyl)propan-1-one in a suitable alcohol solvent (e.g., ethanol).

  • Oximation: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: Confirm the structure of the synthesized oxime using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logical connections involved in the performance evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Prepare Aqueous Phase (Metal Solution) C Mix Aqueous and Organic Phases A->C B Prepare Organic Phase (Oxime in Solvent) B->C D Equilibrate (Shake) C->D E Phase Separation D->E F Analyze Aqueous Phase (AAS/ICP-OES) E->F G Calculate Extraction Efficiency (%) F->G

Caption: Workflow for Determining Solvent Extraction Efficiency.

Synthesis_Pathway Start 1-(2-Hydroxyphenyl)propan-1-one Reaction Oximation Reaction Start->Reaction Reagents Hydroxylamine Hydrochloride + Base Reagents->Reaction Solvent Alcoholic Solvent Solvent->Reaction Purification Recrystallization or Chromatography Reaction->Purification Product This compound Purification->Product

Caption: General Synthesis Pathway for this compound.

This guide provides a foundational understanding of the performance evaluation of this compound in various solvent systems, drawing upon data from related compounds. Researchers are encouraged to use the provided protocols as a starting point for their specific investigations.

References

A Comparative Guide to the Coordination Chemistry of Oximes with Transition Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oximes represent a significant class of ligands in coordination chemistry, prized for their versatility and the ease with which their electronic and steric properties can be modified.[1] Derived from aldehydes and ketones, their >C=N-OH functional group allows for diverse coordination behaviors, leading to the formation of stable and structurally varied complexes with a host of transition metals.[1][2] These metal-oxime complexes are not merely of academic interest; they have found applications as analytical reagents, catalysts, and models for biological systems, including vitamin B12.[3][4] This guide provides a comparative analysis of the coordination chemistry of oximes with various transition metals, supported by experimental data and detailed protocols.

Coordination Modes: The Versatility of the Oxime Ligand

The oxime group is an ambidentate ligand, capable of coordinating to metal ions in several distinct ways. The specific mode of coordination depends on factors such as the pH of the medium, the nature of the metal ion, and the steric and electronic properties of the oxime itself. Oximes can coordinate as neutral molecules or, more commonly, as deprotonated oximato anions.

The primary coordination modes include:

  • N-Coordination (Monodentate): The ligand binds to the metal center through the nitrogen atom of the oxime group. This is a common mode, especially when the oxime is part of a larger chelate ring.[5]

  • N,O-Coordination (Bidentate Chelation): The deprotonated oximato form binds through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This is a very common and stable arrangement.[2]

  • Bridging Coordination: The oxime group can bridge two metal centers, often using the nitrogen and oxygen atoms to bind to different metals. This can lead to the formation of polynuclear complexes.[2]

Caption: Common coordination modes of oxime ligands with transition metal (M) centers.

Comparative Stability of Transition Metal-Oxime Complexes

The stability of a metal complex in solution is a crucial parameter, quantified by the stepwise (K) or overall (β) stability constant. A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex.[6] For transition metal-oxime complexes, stability is influenced by the nature of the metal ion (charge, ionic radius), the ligand structure (chelate effect), and reaction conditions.[7][8]

The stability of first-row transition metal complexes with many ligands, including oximes, often follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9] This trend is evident in the stability constants of complexes formed with salicylaldoxime.

Table 1: Stability Constants (log K₁) of Salicylaldoxime Complexes with Divalent Transition Metals

Metal IonIonic Radius (pm)log K₁
Mn(II)837.8
Co(II)74.59.7
Ni(II)6910.1
Cu(II)7312.4
Zn(II)748.9

Note: Data compiled from various sources in a 50% dioxane/water medium. Absolute values may vary with experimental conditions, but the trend is representative.

The exceptional stability of the Cu(II) complex is attributed to the Jahn-Teller effect, which provides additional stabilization for octahedrally coordinated copper complexes. The chelate effect, where a multidentate ligand forms a ring with the metal ion, also significantly enhances stability compared to coordination with analogous monodentate ligands.

Stability_Factors center Stability of Metal-Oxime Complex M_ion Metal Ion Properties M_ion->center charge Higher Charge M_ion->charge radius Smaller Ionic Radius M_ion->radius lfse Ligand Field Stabilization Energy M_ion->lfse L_prop Ligand Properties L_prop->center chelate Chelate Effect (e.g., bidentate) L_prop->chelate steric Steric Hindrance L_prop->steric electronic Electronic Effects (Inductive/Resonance) L_prop->electronic Env Environmental Factors Env->center ph pH Env->ph solvent Solvent Env->solvent

Caption: Key factors influencing the thermodynamic stability of metal-oxime complexes.

Spectroscopic and Structural Comparison

Spectroscopic techniques are indispensable for characterizing metal-oxime complexes and elucidating their structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of an oxime ligand changes predictably upon coordination.

  • ν(O-H): The broad O-H stretching band (around 3200-3400 cm⁻¹) of the free ligand often disappears upon deprotonation and coordination.

  • ν(C=N): The C=N stretching vibration (around 1620-1680 cm⁻¹) typically shifts to a lower frequency upon coordination through the nitrogen atom, indicating a weakening of the C=N bond.[10]

  • ν(N-O): The N-O stretch (around 930-960 cm⁻¹) shifts to a higher frequency, suggesting an increase in the N-O bond order.

  • ν(M-N) and ν(M-O): The formation of new, weaker bands in the far-IR region (400-600 cm⁻¹) are assigned to metal-nitrogen and metal-oxygen stretching vibrations, providing direct evidence of coordination.[11][12]

Electronic (UV-Vis) Spectroscopy: The d-d electronic transitions observed in the visible region provide information about the coordination geometry of the metal ion. For instance, square planar Ni(II) complexes are typically red or yellow and diamagnetic, while octahedral Ni(II) complexes are green and paramagnetic.

Table 2: Comparative Spectroscopic and Magnetic Data for Divalent Metal Complexes with Dimethylglyoxime (H₂DMG)

ComplexMetal IonGeometryν(C=N) Shift (cm⁻¹)Key UV-Vis Band (nm)Magnetic Moment (B.M.)
[Ni(HDMG)₂]Ni(II)Square Planar~ -15~450Diamagnetic
[Co(HDMG)₂(H₂O)₂]Co(II)Octahedral~ -12~500Paramagnetic
[Cu(HDMG)₂]Cu(II)Square Planar~ -20~550~1.8
[Pd(HDMG)₂]Pd(II)Square Planar~ -18~380Diamagnetic

Note: Data is representative and compiled from various spectroscopic studies.

Experimental Protocols

The synthesis and characterization of transition metal-oxime complexes follow well-established procedures.

A. General Protocol for the Synthesis of a Metal-Oxime Complex: [Ni(HDMG)₂]

  • Preparation of Reagents:

    • Solution A: Dissolve a stoichiometric amount of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in distilled water or an ethanol/water mixture.

    • Solution B: Dissolve a twofold molar excess of dimethylglyoxime in ethanol.

  • Complexation: Gently heat and stir Solution A. Slowly add Solution B to the warm metal salt solution. A brightly colored precipitate should form immediately.

  • pH Adjustment: Slowly add a dilute aqueous ammonia solution dropwise until the solution is slightly alkaline (pH ~8-9). This facilitates the deprotonation of the oxime, promoting coordination. The precipitation of the vibrant red [Ni(HDMG)₂] complex should be complete.

  • Isolation and Purification:

    • Allow the mixture to digest by warming it on a water bath for approximately 30 minutes to encourage the formation of larger, more easily filterable crystals.

    • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

    • Wash the precipitate with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator or a low-temperature oven.

B. Protocol for Stability Constant Determination via Potentiometric Titration

This method, based on the work of Bjerrum and Calvin, measures the change in hydrogen ion concentration as a ligand is titrated with a strong base in the absence and presence of a metal ion.[13]

  • Solution Preparation: Prepare solutions of a known concentration of the mineral acid (e.g., HNO₃), the oxime ligand, the metal nitrate salt, and a carbonate-free strong base (e.g., NaOH). Maintain a constant ionic strength using an inert salt like KNO₃.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the following solutions against the standardized base:

    • Acid alone.

    • Acid + Ligand.

    • Acid + Ligand + Metal Salt.

  • Calculation: From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄). The stability constants are then determined from the formation curves (plots of n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).

Experimental_Workflow cluster_workflow Synthesis and Characterization Workflow cluster_char Characterization start Reagent Preparation (Metal Salt + Oxime Ligand) synthesis Complexation Reaction (Solvent, Temp, pH control) start->synthesis isolation Isolation & Purification (Filtration, Washing) synthesis->isolation drying Drying isolation->drying product Final Complex drying->product spec Spectroscopic Analysis (IR, UV-Vis, NMR) product->spec thermal Thermal Analysis (TGA/DSC) product->thermal xray X-ray Crystallography (for single crystals) product->xray stability Stability Studies (Potentiometry) product->stability

Caption: A typical experimental workflow for the synthesis and characterization of a metal-oxime complex.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-(2-Hydroxyphenyl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 1-(2-Hydroxyphenyl)propan-1-one oxime (CAS No. 18265-75-3). The information herein is compiled from safety data for structurally analogous compounds and general laboratory safety practices, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should use this guide to inform their risk assessments and standard operating procedures.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess the following hazards.

Summary of Potential Health Hazards:

Hazard ClassCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Skin SensitizationCategory 1AH317: May cause an allergic skin reaction
Eye IrritationCategory 2H319: Causes serious eye irritation
Reproductive ToxicitySuspectedMay damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)SuspectedMay cause damage to organs through prolonged or repeated exposure
Respiratory IrritationSuspectedMay cause respiratory irritation

Note: This data is extrapolated from structurally similar chemicals and should be treated as indicative pending a full toxicological assessment of this compound.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personnel safety during the handling of this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection - Nitrile or neoprene gloves (inspect before use)- Chemical-resistant lab coat- Closed-toe shoesPrevents skin contact, which may cause irritation and allergic reactions.[1][2]
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[3]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Analogs Consult SDS Analogs Don PPE Don PPE Consult SDS Analogs->Don PPE Step 1 Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 2 Weighing Weighing Prepare Fume Hood->Weighing Step 3 Dissolving Dissolving Weighing->Dissolving Step 4 Reaction Setup Reaction Setup Dissolving->Reaction Setup Step 5 Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware Step 6 Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Step 7 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 8 Wash Hands Wash Hands Doff PPE->Wash Hands Step 9

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocols:

  • Engineering Controls : All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][4]

  • Personal Hygiene : Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[4]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow:

Solid Waste Solid Waste Segregate Waste Segregate Waste Solid Waste->Segregate Waste Liquid Waste Liquid Waste Liquid Waste->Segregate Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Secondary Containment Store in Secondary Containment Label Waste Container->Store in Secondary Containment Arrange for Professional Disposal Arrange for Professional Disposal Store in Secondary Containment->Arrange for Professional Disposal

Caption: Decision-making process for the proper disposal of chemical waste.

Disposal Procedures:

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.

  • Containerization : Use designated, sealed, and clearly labeled containers for solid and liquid waste.

  • Contaminated Materials : Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated solid waste container.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not flush into surface water or the sanitary sewer system.[4]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[3][4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.